molecular formula C8H11ClFN B2908354 (3-Fluoro-5-methylphenyl)methanamine hydrochloride CAS No. 1214344-22-5

(3-Fluoro-5-methylphenyl)methanamine hydrochloride

Cat. No.: B2908354
CAS No.: 1214344-22-5
M. Wt: 175.63
InChI Key: PMYFEYXWECSQCM-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methylphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H11ClFN and its molecular weight is 175.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluoro-5-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYFEYXWECSQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Fluoro-5-methylphenyl)methanamine hydrochloride CAS 1214344-22-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3-Fluoro-5-methylphenyl)methanamine hydrochloride (CAS 1214344-22-5) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Strategic Utility in Fragment-Based Drug Discovery and CNS Ligand Design

Executive Summary

This compound (CAS 1214344-22-5) is a high-value benzylamine building block characterized by a specific 3,5-disubstitution pattern. This motif is increasingly utilized in medicinal chemistry to modulate lipophilicity, metabolic stability, and receptor subtype selectivity.

Recent patent literature and structure-activity relationship (SAR) studies highlight its role in two distinct therapeutic areas:

  • Neuropsychiatry: As a pharmacophore in next-generation 5-HT2A receptor agonists for treating depression and anxiety.

  • Oncology: As a selectivity-enhancing fragment in Cdc2-like kinase (Clk) inhibitors.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic accessibility, and application in rational drug design.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertySpecification
CAS Number 1214344-22-5 (HCl salt) / 771573-02-5 (Free base)
IUPAC Name This compound
Synonyms 3-Fluoro-5-methylbenzylamine HCl; 3-Fluoro-5-methylbenzenemethanamine HCl
Molecular Formula C₈H₁₀FN · HCl
Molecular Weight 175.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Acidity (pKa) ~9.2 (Calculated for conjugate acid of amine)
Hygroscopicity Moderate (Store under desiccant)

Medicinal Chemistry Utility: The "Magic Methyl" & Fluorine Effect

The 3-fluoro-5-methyl substitution pattern is not arbitrary; it represents a strategic design choice to optimize ligand-protein interactions.

Metabolic Stability & Lipophilicity
  • Metabolic Blocking: The 3- and 5-positions on the phenyl ring are common sites for oxidative metabolism (CYP450-mediated hydroxylation). Blocking both meta-positions forces metabolism to the para-position or the benzylic carbon, often extending the half-life (

    
    ) of the parent drug.
    
  • Lipophilic Tuning: The methyl group adds lipophilicity (+0.5 LogP), enhancing blood-brain barrier (BBB) penetration—critical for CNS targets.

  • Electronic Modulation: The fluorine atom exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the benzylamine nitrogen slightly compared to the non-fluorinated analog. This can fine-tune the electrostatic interaction with aspartate/glutamate residues in receptor binding pockets.

Case Studies in Drug Design

A. 5-HT2A Receptor Agonists (CNS Disorders) Recent patents (e.g., WO2025122979) utilize this amine to synthesize analogs of psilocybin/phenethylamines. The 3,5-substitution mimics the steric bulk of the indole ring system found in tryptamines while maintaining a simplified scaffold.

  • Mechanism:[1] The benzylamine nitrogen forms a salt bridge with Asp155 in the 5-HT2A receptor. The 3-F/5-Me groups occupy hydrophobic sub-pockets, enhancing potency and reducing off-target affinity for 5-HT2C.

B. Clk1/4 Kinase Inhibitors (Oncology) In the development of Cdc2-like kinase inhibitors, the (3-fluoro-5-methylphenyl) moiety has been shown to improve selectivity for Clk1 over Clk2.

  • Mechanism:[1] The specific shape of the 3,5-disubstituted ring exploits small differences in the ATP-binding cleft of the kinase isoforms, acting as a "selectivity filter."

SAR Logic Flow

SAR_Logic Base Unsubstituted Benzylamine MetaF + 3-Fluoro Base->MetaF Electronic Tuning MetaMe + 5-Methyl Base->MetaMe Lipophilic Boost Target 3-Fluoro-5-Methyl Benzylamine MetaF->Target MetaMe->Target Effect1 Blocked Metabolic Hotspots (CYP) Target->Effect1 Effect2 Optimized Lipophilicity (CNS Penetration) Target->Effect2 Result High Potency & Selectivity Effect1->Result Effect2->Result

Caption: Structural evolution from simple benzylamine to the optimized 3-fluoro-5-methyl scaffold, highlighting the synergistic effects on metabolism and permeability.

Synthetic Protocols

The synthesis of CAS 1214344-22-5 is typically achieved via two primary routes. The Reductive Amination route is preferred for laboratory scale due to the commercial availability of the aldehyde precursor.

Route A: Reductive Amination (Preferred)

Precursor: 3-Fluoro-5-methylbenzaldehyde (CAS 189628-39-5)

  • Imine Formation:

    • Charge a reaction vessel with 3-Fluoro-5-methylbenzaldehyde (1.0 eq) and Methanol (10 volumes).

    • Add Ammonium Acetate (10.0 eq) or Ammonia in Methanol (7N).

    • Stir at room temperature for 2–4 hours to form the imine intermediate.

  • Reduction:

    • Cool the mixture to 0°C.

    • Portion-wise add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) or Sodium Triacetoxyborohydride (STAB).

    • Note: Maintain pH ~6 using acetic acid to prevent over-alkylation.

    • Stir at ambient temperature for 12–16 hours.

  • Workup & Salt Formation:

    • Quench with aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Redissolve the crude oil in Diethyl Ether or Ethanol.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Filter the resulting white precipitate and wash with cold ether.

Route B: Nitrile Reduction

Precursor: 3-Fluoro-5-methylbenzonitrile

  • Reduction:

    • Dissolve nitrile in anhydrous THF.

    • Add Borane-THF complex (BH₃·THF, 2.0 eq) dropwise at 0°C under Nitrogen.

    • Reflux for 4–6 hours.

  • Quench:

    • Cool to 0°C and carefully quench with Methanol followed by 1M HCl (Gas evolution!).

    • Reflux the acidic solution for 1 hour to break the boron-amine complex.

  • Isolation:

    • Basify to pH 10, extract with DCM, then convert to HCl salt as above.

Synthetic Workflow Diagram

Synthesis_Workflow Aldehyde 3-Fluoro-5-methyl benzaldehyde Imine Imine Intermediate Aldehyde->Imine MeOH, RT Nitrile 3-Fluoro-5-methyl benzonitrile BoronComplex Boron-Amine Complex Nitrile->BoronComplex Reduction FreeBase Free Amine (Oil) Imine->FreeBase Reduction BoronComplex->FreeBase Acid Hydrolysis ReagentA NH4OAc / NaBH3CN ReagentB BH3-THF / Reflux Salt Final Product HCl Salt (Solid) FreeBase->Salt HCl/Dioxane Precipitation

Caption: Dual synthetic pathways to (3-Fluoro-5-methylphenyl)methanamine HCl via aldehyde reductive amination or nitrile reduction.

Handling & Safety Protocols

While the HCl salt is more stable and less volatile than the free amine, strict safety adherence is required.

  • Hazard Classification:

    • GHS05 (Corrosive): Causes severe skin burns and eye damage (H314).

    • GHS07 (Irritant): Harmful if swallowed or inhaled.

  • Storage:

    • Store at 2–8°C (Refrigerated).

    • Hygroscopic: Keep container tightly closed under inert gas (Argon/Nitrogen) if possible.

  • Emergency Protocol:

    • Eye Contact: Rinse cautiously with water for >15 minutes. Remove contact lenses.

    • Spill: Neutralize with weak base (Sodium Carbonate) before sweeping. Do not absorb with combustible materials (sawdust).

Analytical Characterization

To validate the identity of CAS 1214344-22-5, the following analytical signatures should be observed.

MethodExpected Signature
¹H NMR (400 MHz, DMSO-d₆) δ 8.40 (br s, 3H, NH₃⁺), 7.15–6.95 (m, 3H, Ar-H), 4.00 (q, 2H, Ar-CH₂-N), 2.32 (s, 3H, Ar-CH₃).
¹⁹F NMR Single peak around -113 to -115 ppm (relative to CFCl₃).
LC-MS (ESI) Major peak at m/z 140.1 [M+H]⁺ (Free base mass + H).
Appearance White crystalline powder.

Note: The benzylic methylene protons (CH₂) typically appear as a quartet or broad singlet around 4.0 ppm in the HCl salt due to coupling with the ammonium protons.

References

  • World Intellectual Property Organization. (2025). Compounds for serotonin receptor activation and pharmaceutical compositions. WO2025122979A1. Link

  • National Institutes of Health (NIH). (2011). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4. PubMed Central. Link

  • Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Benzylamine Hydrochloride Derivatives. Link

Sources

Structure and molecular weight of 3-fluoro-5-methylbenzylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Molecular Weight of 3-fluoro-5-methylbenzylamine Hydrochloride

Abstract

3-fluoro-5-methylbenzylamine hydrochloride is a substituted aromatic amine of significant interest to researchers in medicinal chemistry and drug development. As a chemical intermediate, its structural integrity and purity are paramount for the synthesis of complex molecular targets. This guide provides a detailed examination of the compound's structure and molecular properties. It outlines a robust, self-validating analytical workflow for structural confirmation and molecular weight determination, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for scientists and technical professionals who require a foundational understanding and practical methodologies for the characterization of this and similar chemical building blocks.

Introduction: The Role of Fluorinated Benzylamines in Synthesis

Benzylamines are a cornerstone class of intermediates in organic synthesis, forming the structural backbone of numerous active pharmaceutical ingredients (APIs). The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical and biological properties. The incorporation of a fluorine atom, as seen in 3-fluoro-5-methylbenzylamine, is a widely used strategy in modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets without adding significant steric bulk. The additional methyl group provides another point for steric and electronic modulation. As such, having a well-characterized source of 3-fluoro-5-methylbenzylamine hydrochloride is a critical starting point for many discovery and development programs.[1][2]

Physicochemical and Structural Properties

The fundamental identity of 3-fluoro-5-methylbenzylamine hydrochloride is defined by its chemical structure and resulting molecular weight. As a hydrochloride salt, the compound is typically a crystalline solid at room temperature, with increased solubility in polar solvents compared to its free base form.

Core Compound Data

All quantitative data and identifiers for the compound are summarized in the table below for easy reference.

PropertyValueSource
Chemical Name 3-fluoro-5-methylbenzylamine hydrochloride-
CAS Number 1214344-22-5[3]
Molecular Formula C₈H₁₁ClFNCalculated
Molecular Weight 175.63 g/mol Calculated
Free Base Formula C₈H₁₀FN[4]
Free Base Mol. Weight 139.17 g/mol [4]
Chemical Structure

The structure consists of a benzylamine core, where the benzene ring is substituted at the meta-positions. Specifically, a fluorine atom is located at the C3 position and a methyl group at the C5 position relative to the aminomethyl substituent at C1. In the hydrochloride salt form, the nitrogen atom of the amine group is protonated to form an ammonium cation (-NH₃⁺), which is ionically bonded to a chloride anion (Cl⁻).

Caption: Chemical structure of 3-fluoro-5-methylbenzylamine hydrochloride.

Analytical Workflow for Identity and Purity Confirmation

For any research or development application, verifying the identity and purity of starting materials is a non-negotiable step of due diligence. A multi-technique approach provides a self-validating system, ensuring that the material conforms to the expected structure and molecular weight. The following workflow is a standard, robust procedure for the characterization of chemical intermediates like 3-fluoro-5-methylbenzylamine HCl.

Caption: Standard workflow for chemical identity and purity verification.

Safety and Handling Precautions

Substituted benzylamines and their salts are often classified as corrosive and irritants. Before handling, a thorough review of the Safety Data Sheet (SDS) is mandatory.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[8] If inhaled, move the person to fresh air.[5]

Protocol: Structure Verification by NMR Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's carbon-hydrogen framework. By analyzing the chemical shifts, splitting patterns (spin-spin coupling), and integration of signals, the precise connectivity of atoms can be established. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive and definitive structural fingerprint.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-fluoro-5-methylbenzylamine HCl and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often suitable for hydrochloride salts.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

Expected Spectral Data:

  • ¹H NMR Spectrum:

    • Aromatic Protons (3H): Signals expected in the range of 7.0-7.5 ppm. Due to coupling with each other and with the ¹⁹F nucleus, they will appear as complex multiplets rather than simple patterns.

    • Benzylic Protons (-CH₂-NH₃⁺, 2H): A singlet or a slightly broadened peak around 4.0-4.2 ppm. The benzylic protons are adjacent to the aromatic ring and the protonated amine.[9]

    • Methyl Protons (-CH₃, 3H): A sharp singlet expected around 2.3-2.5 ppm.[9]

    • Amine Protons (-NH₃⁺, 3H): A broad singlet, often in the 8.0-9.0 ppm range (in DMSO-d₆) or potentially exchanged with the solvent in D₂O, making it less visible.[10]

  • ¹³C NMR Spectrum:

    • Aromatic Carbons (6C): Six distinct signals are expected in the ~110-165 ppm region. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. Other aromatic carbons will show smaller C-F couplings.

    • Benzylic Carbon (-CH₂-): A signal expected around 40-45 ppm.

    • Methyl Carbon (-CH₃): A signal expected around 20-22 ppm.

  • ¹⁹F NMR Spectrum:

    • A single resonance, likely a multiplet due to coupling with the nearby aromatic protons, confirming the presence of a single, unique fluorine environment.

Protocol: Molecular Weight Confirmation by Mass Spectrometry

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the elemental formula and molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amine salts, as it typically produces the protonated molecular ion of the free base with minimal fragmentation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Analyze the sample using an ESI mass spectrometer operating in positive ion mode.

  • Data Acquisition: Infuse the sample directly or via liquid chromatography (LC) into the mass spectrometer and acquire the mass spectrum.

Expected Result: The analysis will detect the cationic form of the free base, not the intact salt. The expected ion is [C₈H₁₀FN + H]⁺.

  • Expected m/z: 140.08

  • Calculation: The exact mass of the free base (C₈H₁₀FN) is 139.0801. The addition of a proton (H⁺) results in an expected m/z of 140.0879 for the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) should be able to confirm this value to within a few parts per million (ppm), providing definitive confirmation of the elemental composition.

Conclusion

3-fluoro-5-methylbenzylamine hydrochloride is a valuable chemical intermediate defined by its precise structure and molecular weight. The protocols detailed in this guide, employing NMR spectroscopy and mass spectrometry, represent an industry-standard, self-validating workflow. This analytical approach ensures the unequivocal confirmation of the compound's identity and provides the necessary confidence for its use in demanding research and development applications, where the quality of starting materials directly impacts experimental outcomes.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • University of Regensburg. (n.d.). NMR Chart. Retrieved from University of Regensburg. [Link]

  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from Doc Brown's Chemistry. [Link]

Sources

Fluorinated Benzylamine Building Blocks: A Strategic Toolkit for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom[1]. Its unique electronic properties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile, often transforming a challenging lead compound into a viable drug candidate[1][2]. Among the diverse array of fluorinated scaffolds, fluorinated benzylamines represent a particularly valuable class of building blocks. This guide provides an in-depth analysis of their strategic application, synthesis, and characterization, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage these powerful tools in their discovery programs.

The Fluorine Advantage: Why This Halogen Reigns Supreme

Fluorine is not merely a hydrogen bioisostere; its introduction into a molecule imparts a unique set of properties that cannot be replicated by other elements[1]. As the most electronegative element, it exerts a powerful influence on a molecule's behavior.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can effectively block enzymatic breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability[1][3].

  • Modulation of Basicity (pKa): The strong electron-withdrawing effect of fluorine can significantly lower the pKa of nearby basic groups, such as the amine in a benzylamine scaffold[2][4]. This reduction in basicity can improve a compound's membrane permeability and reduce off-target interactions at physiological pH[2][3].

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket. This can lead to a significant increase in binding affinity and target selectivity[3][5].

  • Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier[2][3][6]. This is a critical parameter for drugs targeting the central nervous system (CNS)[1].

The Logic of Fluorination: A Visual Guide

The following diagram illustrates the key molecular property changes induced by adding fluorine to a benzylamine scaffold.

Fluorine_Effects cluster_scaffold Benzylamine Scaffold cluster_properties Physicochemical & Pharmacokinetic Impact BA Base Scaffold (Benzylamine) pKa Lowered pKa (Reduced Basicity) BA->pKa Inductive Effect Metabolism Blocked Metabolism (Increased Half-Life) BA->Metabolism C-F Bond Strength Binding Enhanced Binding (Increased Potency) BA->Binding Electrostatic Interactions Lipo Increased Lipophilicity (Improved Permeability) BA->Lipo Hydrophobicity

Caption: Impact of Fluorination on Benzylamine Properties.

Strategic Synthesis of Fluorinated Benzylamine Building Blocks

The synthesis of fluorinated benzylamines can be approached in several ways, depending on the desired substitution pattern (on the aromatic ring or at the benzylic position) and the degree of fluorination (mono-, di-, or trifluoromethyl).

Synthesis via Reductive Amination

Reductive amination is one of the most versatile and widely used methods for synthesizing amines. It involves the reaction of a fluorinated benzaldehyde or ketone with an amine source (like ammonia) to form an imine, which is then reduced in situ to the desired benzylamine. This method is valued for its operational simplicity and broad functional group tolerance.

This protocol is adapted from a procedure for the diastereoselective hydrogenation of imines derived from trifluoromethyl acetophenones[7].

Step 1: Imine Formation

  • To a solution of the desired α,α,α-trifluoromethyl acetophenone (1.0 eq) in a suitable solvent (e.g., toluene), add a chiral α-methylbenzylamine (1.1 eq).

  • Add a catalyst, such as K-10 montmorillonite, to facilitate the reaction[7].

  • Heat the mixture under reflux with a Dean-Stark trap to remove water and drive the reaction to completion.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter off the catalyst and concentrate the filtrate under reduced pressure to yield the crude imine.

Step 2: Diastereoselective Reduction

  • Dissolve the crude imine in a solvent like ethanol or methanol.

  • Add a heterogeneous catalyst, such as 5% Palladium on Barium Carbonate (Pd/BaCO₃)[7].

  • Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere (e.g., 50 bar) at room temperature for 12-24 hours.

  • After the reaction, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate to obtain the diastereomeric amine product.

Step 3: Chiral Auxiliary Removal (Hydrogenolysis)

  • Dissolve the product from Step 2 in a suitable solvent and add an acid (e.g., HCl).

  • Add a hydrogenolysis catalyst (e.g., 10% Pd/C).

  • Hydrogenate the mixture to cleave the chiral auxiliary, yielding the final chiral trifluoromethyl benzylamine[7].

  • Purify the final product by column chromatography or crystallization.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

For benzylamines fluorinated on the aromatic ring, SNAr is a powerful strategy. This method typically involves reacting a highly activated fluoro-nitroaromatic compound with a benzylamine derivative.

This two-step protocol is based on the synthesis reported by Malinová et al.[8].

Step 1: Nucleophilic Aromatic Substitution

  • Combine (3,5-bis(trifluoromethyl)phenyl)methanamine (1.0 eq), 1-fluoro-2-nitrobenzene (1.0 eq), and potassium carbonate (K₂CO₃, 1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Stir the mixture at room temperature for 72 hours[8].

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline as a solid[8].

Step 2: Nitro Group Reduction

  • Dissolve the nitroaniline product from Step 1 in ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 2-3 mol%).

  • Hydrogenate the mixture in a Paar shaker apparatus under a hydrogen atmosphere (4 bar) at 25 °C for 6 hours[8].

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the final product, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, which is often pure enough for subsequent steps[8].

Direct C-H Fluorination

Recent advances have enabled the direct fluorination of benzylic C-H bonds, offering a late-stage functionalization strategy that avoids lengthy de novo synthesis[9][10]. These methods often employ photocatalysis or metal catalysis with electrophilic fluorine sources like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor[9][10][11].

This workflow conceptualizes the process described in the literature[9].

CH_Fluorination_Workflow Start Start: Substrate + Photocatalyst + NFSI Irradiation Visible Light Irradiation (e.g., Blue LED) Start->Irradiation HAT Hydrogen Atom Abstraction (HAT) from Benzylic Position Irradiation->HAT Catalyst Excitation Radical Benzylic Radical Formation HAT->Radical Fluorine_Transfer Fluorine Atom Transfer from NFSI Radical->Fluorine_Transfer Radical Chain Propagation Product Fluorinated Benzylamine Product Fluorine_Transfer->Product Workup Aqueous Workup & Purification Product->Workup End Final Product Workup->End

Caption: Conceptual workflow for direct photocatalytic C-H fluorination.

Comparison of Synthetic Strategies
MethodKey AdvantagesKey LimitationsTypical ReagentsCitation(s)
Reductive Amination High functional group tolerance; readily available starting materials; good for chiral synthesis.Requires a carbonyl precursor; may require harsh reducing agents.NaBH(OAc)₃, H₂, Pd/C, Ti(i-OPr)₄[7],[12]
Nucleophilic Substitution Efficient for aryl fluorination; predictable regioselectivity.Requires activated aromatic ring (e.g., with nitro groups); limited to specific substitution patterns.K₂CO₃, CsF, DMF[8],[13]
Direct C-H Fluorination Ideal for late-stage functionalization; atom-economical.Can suffer from selectivity issues; may require specialized photocatalytic setups.NFSI, Selectfluor, Photocatalysts[9],[10],[11]
Deoxyfluorination Converts benzylic alcohols directly to fluorides.Reagents can be harsh (e.g., DAST, Deoxo-Fluor); elimination side products are common.DAST, PyFluor[10]

Characterization and Purification

Proper characterization is essential to confirm the identity and purity of the synthesized building blocks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard for structural elucidation. Crucially, ¹⁹F NMR is an invaluable tool for fluorinated compounds, offering high sensitivity and a wide chemical shift range, which helps to confirm the presence and electronic environment of the fluorine atoms[3][14].

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition[15].

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the N-H stretches of the amine[15].

  • Purification Techniques: Common methods include:

    • Column Chromatography: The most common method for purifying reaction mixtures.

    • Distillation: Effective for purifying liquid benzylamines, often performed under vacuum to prevent decomposition[16].

    • Crystallization: Used for solid products, either of the free base or as a salt (e.g., hydrochloride) to improve handling and stability[16].

Case Studies in Drug Discovery

Fluorinated benzylamines are key components in a wide range of therapeutic agents across different disease areas.

  • Anticonvulsants: A study on fluorinated benzylamino enaminones identified compound 4f (3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone) as a potent anticonvulsant with an ED₅₀ of 23.47 mg/kg in rats, outperforming the commercial drug carbamazepine in the maximal electroshock seizure (MES) test[17]. The dual fluorination on the benzylamine moiety was critical for its activity.

  • Oncology: Fluorinated building blocks are widely used in the development of kinase inhibitors to improve metabolic stability and binding affinity[5]. For instance, the discovery of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, utilized a 4-fluorophenoxy substituent to enhance binding and improve its pharmacokinetic profile[5]. Similar strategies using fluorinated benzylamines can confer analogous benefits.

  • Antivirals: Many successful antiviral drugs, such as Oseltamivir (Tamiflu), incorporate fluorine to enhance their properties[2][4]. The principles of using fluorine to block metabolism and modulate physicochemical properties are directly applicable to the design of novel antiviral agents using fluorinated benzylamine cores.

Safety and Handling

Working with fluorinated compounds and fluorinating agents requires strict adherence to safety protocols.

  • Fluorinating Agents: Reagents like F₂ gas and sources that can generate hydrofluoric acid (HF) are extremely corrosive and toxic[18][19]. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to the specific chemicals being used (e.g., neoprene or nitrile)[20][21].

  • HF Exposure: Accidental exposure to HF requires immediate and specialized medical attention. Skin contact must be treated by flushing with copious amounts of water, followed by the application of 2.5% calcium gluconate gel to neutralize the fluoride ion and prevent deep tissue damage[18][20].

  • Waste Disposal: Fluorinated chemical waste must be disposed of according to institutional hazardous waste guidelines. HF waste should be placed in chemically compatible containers (e.g., polyethylene) and never in glass, which it readily etches[21].

Conclusion and Future Perspectives

Fluorinated benzylamine building blocks are more than just simple scaffolds; they are strategic tools that empower medicinal chemists to overcome common drug development hurdles. By rationally incorporating these motifs, researchers can systematically improve metabolic stability, fine-tune basicity, and enhance target affinity. As synthetic methodologies for their preparation continue to advance, particularly in the area of late-stage C-H functionalization, the accessibility and application of these invaluable building blocks will only continue to grow, paving the way for the next generation of innovative therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • Bioisosteres in Medicinal Chemistry. (n.d.). Open MedScience.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1247-1287. Retrieved February 15, 2026, from [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1247-1287. Retrieved February 15, 2026, from [Link]

  • Fier, P. S. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Retrieved February 15, 2026, from [Link]

  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved February 15, 2026, from [Link]

  • Gant, R. J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259. Retrieved February 15, 2026, from [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). PlasticsEurope.
  • Fülöp, F., et al. (2016). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. Catalysis Letters, 146, 1435-1442. Retrieved February 15, 2026, from [Link]

  • Tarpo, J., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University. Retrieved February 15, 2026, from [Link]

  • LCSS: FLUORINE. (n.d.). National Institutes of Health.
  • Hendy, C. M., et al. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters, 25(9), 1505-1510. Retrieved February 15, 2026, from [Link]

  • Malinová, V., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2023(3), M1704. Retrieved February 15, 2026, from [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison.
  • Kumar, A., et al. (2019). Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. Bioorganic & Medicinal Chemistry Letters, 29(1), 79-82. Retrieved February 15, 2026, from [Link]

  • Hydrofluoric Acid Safe Handling Guidelines. (2025, November 14). University of Rochester.
  • The synthetic method of 2,4 difluoro benzene methanamines. (n.d.). Google Patents.
  • Jasiński, M., et al. (2020). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 25(24), 5912. Retrieved February 15, 2026, from [Link]

  • Wang, X., et al. (2022). Synthesis of gem-Difluorohomoallyl Amines via a Transition-Metal-Free Defluorinative Alkylation of Benzyl Amines with Trifluoromethyl Alkenes. The Journal of Organic Chemistry, 87(12), 8037-8047. Retrieved February 15, 2026, from [Link]

  • Hendy, C. M., Pratt, C. J., & Jui, N. T. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters. Retrieved February 15, 2026, from [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved February 15, 2026, from [Link]

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025, November 10). University of Amsterdam.
  • Synthesis of benzylic trifluoromethanes. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Radical Amido- and Azido-Fluorination of α-Fluorostyrene Derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nodwell, M. B., et al. (2015). Direct Photocatalytic Fluorination of Benzylic C–H Bonds with N-Fluorobenzenesulfonimide. Chemical Communications, 51(63), 12554-12557. Retrieved February 15, 2026, from [Link]

  • Benzyl fluoride synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Liang, T., et al. (2013). Tactical Applications of Fluorine in Drug Design and Development. Biological and Pharmaceutical Bulletin, 36(3), 338-349. Retrieved February 15, 2026, from [Link]

  • How to purify Benzylamine? (2024, November 8). Reddit. Retrieved February 15, 2026, from [Link]

  • ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

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  • Chemical and biocatalytic routes to substituted benzylamines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Benzylic C(sp3)–H fluorination. (2024, July 10). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

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Technical Guide: Comparative Analysis of 3-Fluoro-5-methylbenzylamine and 3,5-Difluorobenzylamine in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural, electronic, and synthetic analysis of two critical building blocks: 3-fluoro-5-methylbenzylamine (3F5MBA) and 3,5-difluorobenzylamine (3,5-DFBA) .[1] While structurally similar, these fragments offer distinct physicochemical profiles that allow medicinal chemists to fine-tune potency, metabolic stability, and lipophilic efficiency (LipE).[1] This analysis serves as a decision-making framework for "Methyl/Fluorine Scans" during the Hit-to-Lead (H2L) phase.[1]

Structural & Electronic Analysis: The Hammett Divergence

The primary distinction between these two amines lies in the electronic push-pull mechanisms exerted by the substituents at the meta positions relative to the benzylic amine.

Electronic Profile (Hammett Parameters)

The electronic environment of the benzylamine nitrogen is governed by the inductive (


) and resonance (

) effects of the ring substituents.
  • 3,5-Difluorobenzylamine (3,5-DFBA):

    • Effect: Strong Electron Withdrawing Group (EWG).[1]

    • Mechanism: Fluorine exerts a strong inductive withdrawal (

      
      ) and a weak resonance donation (
      
      
      
      ).[1] At the meta position, the inductive effect dominates.
    • Result: The benzene ring is electron-deficient (

      
      -acidic), facilitating 
      
      
      
      -stacking interactions with electron-rich residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.[1] The benzylic amine is less basic.[1]
  • 3-Fluoro-5-methylbenzylamine (3F5MBA):

    • Effect: "Push-Pull" Asymmetry.[1]

    • Mechanism: Contains one EWG (Fluorine,

      
      ) and one Electron Donating Group (Methyl, 
      
      
      
      ).[1]
    • Result: The electronic vector is polarized across the ring. The methyl group adds steric bulk (

      
      -value: 1.[1]70) without significantly deactivating the ring, while the fluorine modulates lipophilicity.
      
Visualization of Electronic Vectors

The following diagram illustrates the electronic flux and steric clash zones for both molecules.

ElectronicAnalysis cluster_0 3,5-Difluorobenzylamine (Symmetric EWG) cluster_1 3-Fluoro-5-methylbenzylamine (Asymmetric) DFBA Benzene Ring (Electron Deficient) F3 3-Fluoro (-I Effect) DFBA->F3 Inductive Withdrawal F5 5-Fluoro (-I Effect) DFBA->F5 Inductive Withdrawal Amine_A CH2-NH2 (Lower pKa) DFBA->Amine_A Reduced Basicity FMBA Benzene Ring (Polarized) F3_B 3-Fluoro (-I Effect) FMBA->F3_B Withdrawal Amine_B CH2-NH2 (Mod. pKa) FMBA->Amine_B Basicity Retained Me5 5-Methyl (+I / Steric Bulk) Me5->FMBA Donation

Figure 1: Comparative electronic flow. Note the symmetric withdrawal in 3,5-DFBA versus the polarized push-pull system in 3F5MBA.

Physicochemical Properties Data

The choice between these two fragments often dictates the physicochemical compliance of the final drug candidate.

Property3,5-Difluorobenzylamine3-Fluoro-5-methylbenzylamineImpact on Drug Design
Molecular Weight 143.13 Da139.17 DaNegligible difference.[1]
Calculated LogP (cLogP) ~1.8~2.13F5MBA is more lipophilic due to the methyl group.[1]
pKa (Conjugate Acid) ~8.6~9.03,5-DFBA is less basic, potentially improving membrane permeability.[1]
Hammett

+0.68 (Strong Withdrawal)+0.27 (Moderate Withdrawal)3,5-DFBA deactivates the ring against oxidation.[1]
Metabolic Liability Low (Blocked sites)High (Benzylic Methyl)The methyl group in 3F5MBA is a "soft spot" for CYP450 oxidation.[1]
Dipole Moment Moderate (Vectors cancel)High (Vectors additive)Affects solubility and binding orientation.[1]

Key Insight: If your lead compound suffers from high clearance due to aromatic hydroxylation, 3,5-DFBA is the superior choice. If you require a "Magic Methyl" effect to fill a hydrophobic pocket and boost potency despite metabolic risk, 3F5MBA is the target.

Synthetic Accessibility & Protocols

While 3,5-DFBA is a commodity chemical, 3F5MBA often requires specific synthesis or is sourced as a more expensive intermediate.[1]

Standard Coupling Protocol (Amide Bond Formation)

The most common application of these amines is coupling to a carboxylic acid core.[1] The following protocol uses HATU, preferred for its efficiency with sterically hindered or electron-deficient amines.[1]

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • Amine (3,5-DFBA or 3F5MBA) (1.2 equiv)[1]

  • HATU (1.5 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under

    
     atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes. Causality: Pre-activation ensures the formation of the active ester (OAt) before the amine is introduced, reducing racemization risk.
    
  • Coupling: Add the Benzylamine (1.2 mmol) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Note: 3,5-DFBA may react slower than 3F5MBA due to lower nucleophilicity caused by the electron-withdrawing fluorines.[1]

  • Workup: Dilute with EtOAc (30 mL), wash with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
    
Synthesis of 3-Fluoro-5-methylbenzylamine (If commercial stock unavailable)

If the specific isomer is unavailable, it is best synthesized via the reduction of 3-fluoro-5-methylbenzonitrile .[1]

SynthesisWorkflow Start 3-Fluoro-5-methylbenzonitrile Intermediate Imine Intermediate Start->Intermediate Reduction (0°C to Reflux) Reagent LiAlH4 (2.0 equiv) / THF or BH3-THF Complex Reagent->Intermediate Quench Fieser Workup (H2O, 15% NaOH, H2O) Intermediate->Quench Hydrolysis Product 3-Fluoro-5-methylbenzylamine (Free Base) Quench->Product Isolation

Figure 2: Reduction workflow for nitrile precursors.

Protocol:

  • Cool a solution of 3-fluoro-5-methylbenzonitrile (1.0 equiv) in dry THF to 0°C.

  • Slowly add

    
     (2.4 equiv) or 
    
    
    
    (3.0 equiv).[1]
  • Reflux for 3 hours. Causality: Reflux is required to drive the reduction of the intermediate imine to the amine.

  • Cool to 0°C and perform Fieser quench (Water, 15% NaOH, Water).

  • Filter precipitate, dry filtrate, and concentrate.[1]

Medicinal Chemistry Implications: The Decision Matrix

Metabolic Stability (The "Soft Spot" Risk)
  • 3F5MBA: The benzylic methyl group is highly susceptible to CYP450-mediated oxidation (hydroxylation

    
     aldehyde 
    
    
    
    acid).[1] This often leads to rapid clearance (
    
    
    ).[1]
    • Mitigation: If 3F5MBA yields high potency but poor stability, replace the methyl with a Chlorine or Trifluoromethyl group (bioisosteres).[1]

  • 3,5-DFBA: The C-F bond is metabolically robust.[1] The 3,5-substitution pattern blocks the most reactive sites on the ring, forcing metabolism to distal parts of the molecule.

Lead Optimization Decision Tree

DecisionMatrix Start Lead Optimization Phase Q1 Is the Binding Pocket Hydrophobic? Start->Q1 Q2 Is Metabolic Clearance High? Q1->Q2 No / Unsure ChoiceA Use 3-Fluoro-5-methyl (3F5MBA) Q1->ChoiceA Yes (Methyl fills space) Q2->ChoiceA No (Explore SAR) ChoiceB Use 3,5-Difluoro (3,5-DFBA) Q2->ChoiceB Yes (Block Metabolism)

Figure 3: Strategic decision path for selecting between the two amines.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • Hajduk, P. J., & Sauer, J. (2008).[1] Lipophilic Efficiency as a Metric for Lead Identification.[1] Journal of Medicinal Chemistry.

  • Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Sigma-Aldrich. (2024).[1] Product Specification: 3,5-Difluorobenzylamine.[1][2]

Sources

Chemical safety data sheet (SDS) for (3-Fluoro-5-methylphenyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Safety of (3-Fluoro-5-methylphenyl)methanamine HCl

In the landscape of modern medicinal chemistry and drug discovery, substituted benzylamines serve as foundational scaffolds for a multitude of therapeutic candidates. Among these, (3-Fluoro-5-methylphenyl)methanamine Hydrochloride (HCl) is a key building block, valued for the specific steric and electronic properties conferred by its fluoro and methyl substituents. As with any reactive chemical intermediate, a comprehensive understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible research and development.

This guide moves beyond the standard template of a Safety Data Sheet (SDS). It is designed to provide a deeper, more mechanistic understanding of the hazards associated with (3-Fluoro-5-methylphenyl)methanamine HCl and to offer practical, field-tested protocols for its safe handling. Our narrative is built on the pillars of scientific integrity: explaining the causality behind safety measures, ensuring protocols are self-validating, and grounding all claims in authoritative data.

Part 1: Core Chemical Profile and Properties

A thorough safety assessment begins with a precise understanding of the chemical's identity and physical characteristics.

  • Chemical Name: this compound

  • Synonym: 3-Fluoro-5-methylbenzylamine hydrochloride[1]

  • CAS Number: 1214344-22-5[1]

  • Molecular Formula: C₈H₁₁ClFN[1]

  • Molecular Weight: 175.63 g/mol [1]

Physicochemical Data Summary

PropertyValue/InformationSourceRationale and Implications
Physical State Solid, Off-white appearance.[2]As a solid, the primary exposure risk during handling is the generation of airborne dust.
Water Solubility Soluble.[2][3]High water solubility facilitates decontamination of surfaces and first aid but also means it can be readily absorbed by moist tissues (eyes, skin, respiratory tract).
pH 5-7 (for a related compound, methylamine HCl).[2][3]As a salt of a weak base and a strong acid, solutions will be mildly acidic, contributing to its irritant properties.
Storage Sealed in dry, 2-8°C. Hygroscopic.[1][2]The compound readily absorbs moisture from the air, which can affect its purity and handling characteristics. Cool, dry storage is essential for chemical stability.

Part 2: Hazard Analysis - A Mechanistic Perspective

The Globally Harmonized System (GHS) provides a framework for classifying chemical hazards. For (3-Fluoro-5-methylphenyl)methanamine HCl, the primary hazards stem from its structure as an amine salt.

  • GHS Pictogram: GHS07 (Exclamation Mark)[1][4]

  • Signal Word: Warning[1][3][4]

Core Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4][5]

Caption: Relationship between the compound's properties and its GHS hazards.

Expert Insights on Causality:

  • Skin and Eye Irritation (H315, H319): The primary driver for this is the amine hydrochloride functional group. In the presence of moisture on the skin or in the eyes, the salt can dissociate, creating a localized acidic environment that irritates tissues. This is a chemical irritation mechanism, distinct from simple mechanical abrasion.[3][4]

  • Respiratory Irritation (H335): As a fine, crystalline solid, this compound can easily become airborne during weighing or transfer.[3][5] These small particles, when inhaled, settle on the moist mucous membranes of the respiratory tract, causing irritation both physically and chemically as they dissolve.[3][4][5]

  • Oral Toxicity (H302): "Harmful if swallowed" indicates that the compound has systemic effects if it enters the bloodstream via the digestive tract. While specific toxicological data is limited, this classification necessitates strict hygiene measures to prevent accidental ingestion.[3][4]

Part 3: Proactive Exposure Control and Safe Handling

The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and PPE—is the foundation of laboratory safety. For this compound, we focus on robust engineering controls and meticulous personal protection.

Engineering Controls: The Primary Barrier

All handling of solid (3-Fluoro-5-methylphenyl)methanamine HCl that could generate dust must be performed within a certified chemical fume hood. This is non-negotiable. The constant airflow of the hood serves to contain and exhaust any airborne particles, preventing them from entering the researcher's breathing zone.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is essential for preventing dermal and eye contact.

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (inspect before use).Provides an effective barrier against incidental skin contact. Always handle with gloves.[6]
Eye Protection Safety glasses with side shields or chemical goggles.Protects against accidental splashes or airborne particles entering the eyes.[3]
Body Protection Lab coat.Prevents contamination of personal clothing.
Experimental Protocol: Weighing and Handling the Solid Compound

This protocol is designed to minimize dust generation and ensure accurate, safe handling.

  • Preparation: Don all required PPE (lab coat, gloves, eye protection). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a laboratory balance, weigh paper, spatula, and the sealed container of the compound inside the fume hood.

  • Tare: Place the weigh paper on the balance and tare it to zero.

  • Dispensing: Slowly open the container. Use a clean spatula to carefully transfer the desired amount of solid from the container to the center of the weigh paper. Causality: Avoid dropping the solid from a height, as this will create "puff" clouds of dust. Keep movements deliberate and slow.

  • Closure: Securely close the primary container immediately after dispensing.

  • Transfer: Carefully fold the weigh paper and transfer the solid to your reaction vessel, which should also be within the fume hood.

  • Cleanup: Dispose of the used weigh paper and any contaminated materials in a designated solid hazardous waste container.

  • Decontamination: Wipe down the spatula and the balance with a damp cloth to remove any residual particles before removing them from the hood.

  • Final Wash: After completing the experiment and removing your lab coat and gloves, wash your hands thoroughly with soap and water.[4]

Handling_Workflow A 1. Don PPE & Prepare Fume Hood B 2. Stage Equipment Inside Hood A->B C 3. Weigh Compound Using Low-Dust Technique B->C D 4. Immediately Seal Source Container C->D E 5. Transfer to Reaction Vessel (in hood) D->E F 6. Dispose of Waste Properly E->F G 7. Decontaminate Surfaces & Tools F->G H 8. Doff PPE & Wash Hands G->H

Caption: Step-by-step workflow for the safe handling of the compound.

Part 4: Emergency Response Protocols

Preparedness is key to mitigating the harm from an accidental exposure or spill.

First-Aid Measures
Exposure RouteProtocolRationale
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]The goal is to physically remove the particles and dilute the chemical to non-irritating levels as quickly as possible.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water.[3][5]Soap and water are effective at removing the solid particles and washing away the irritant.
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]Removes the individual from the contaminated atmosphere. Medical attention is necessary for respiratory distress.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]Vomiting can cause further damage to the esophagus. Rinsing dilutes the chemical in the mouth.
Spill Management

Spill_Response_Tree Start Spill Occurs CheckSize Is the spill small and contained in the hood? Start->CheckSize SmallSpill 1. Wearing full PPE, gently cover with absorbent material. 2. Collect into a sealed container. 3. Decontaminate the area. CheckSize->SmallSpill Yes LargeSpill 1. Evacuate the immediate area. 2. Alert lab supervisor and EH&S. 3. Restrict access to the area. CheckSize->LargeSpill No

Caption: Decision tree for responding to a chemical spill.

Part 5: Stability, Storage, and Disposal

  • Chemical Stability: The compound is stable under recommended storage conditions.[7][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4][8][9] The amine can react with strong bases, and the entire molecule can be oxidized.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[2][3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended 2-8°C).[1][3] The hygroscopic nature of the compound means that exposure to atmospheric moisture should be minimized.[2]

  • Disposal: All waste material must be disposed of as hazardous chemical waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.

References

  • Safety Data Sheet - Hydrochloric Acid 32%. Diversey SDS. [Link]

  • Hydrochloric Acid Storage and Handling Procedure. Gov.bc.ca. [Link]

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The 3-Fluoro-5-Methyl Motif: A Synergistic Strategy for Metabolic Stability and Potency Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Benefits of 3-Fluoro-5-Methyl Substitution in Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary

In the multiparametric optimization of small molecule drugs, the 3-fluoro-5-methyl phenyl substitution pattern has emerged as a privileged motif. This structural modification addresses a common medicinal chemistry dilemma: the need to enhance binding affinity via lipophilic contacts (the "Magic Methyl" effect) while mitigating the metabolic liabilities associated with electron-rich aromatic systems and benzylic oxidation. This guide provides a mechanistic analysis of this substitution pattern, detailing its physicochemical basis, impact on cytochrome P450 (CYP) mediated clearance, and practical application in lead optimization.

Mechanistic Basis of Metabolic Instability

To understand the utility of the 3-fluoro-5-methyl motif, one must first deconstruct the metabolic vulnerabilities of the unsubstituted or mono-substituted phenyl ring.

The Oxidative Liability

Aromatic rings are frequent targets of Phase I metabolism, primarily driven by CYP450 isoforms (e.g., CYP3A4, CYP2C9, CYP2D6).

  • Aromatic Hydroxylation: Occurs via an electrophilic attack by the high-valent iron-oxo species (Compound I) of the CYP enzyme. Electron-rich rings (e.g., those with alkyl or alkoxy donors) are activated towards this pathway.

  • Benzylic Oxidation: Methyl substituents on aromatic rings are prone to Hydrogen Atom Transfer (HAT) mechanisms. The benzylic C-H bond dissociation energy (BDE) is relatively low (~85-90 kcal/mol), facilitating radical formation and subsequent hydroxylation to the benzyl alcohol, leading to carboxylic acids.

The "Magic Methyl" Trade-off

The introduction of a methyl group (the "Magic Methyl" effect) often boosts potency by 10-100 fold due to:

  • Desolvation: Displacing high-energy water molecules from hydrophobic pockets.

  • Conformational Lock: Restricting rotatable bonds to favor the bioactive conformation. However, this comes at a cost: increased lipophilicity (cLogP +0.5) and the introduction of a metabolic soft spot .

The 3-Fluoro-5-Methyl Solution

The simultaneous introduction of a fluorine atom at the 3-position and a methyl group at the 5-position of a phenyl ring (relative to the attachment point) creates a synergistic effect that balances potency and stability.

Fluorine as a Metabolic Block and Electronic Tuner

Fluorine is the premier bioisostere for hydrogen due to its small Van der Waals radius (1.47 Å vs. 1.20 Å for H) and extreme electronegativity.

  • Site Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert to CYP oxidation. Placing fluorine at the 3-position physically blocks metabolism at that site.

  • Electronic Deactivation: Through its strong inductive effect (-I), fluorine withdraws electron density from the aromatic ring. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring less susceptible to electrophilic attack (arene oxidation) by CYP enzymes.

  • pKa Modulation: The electron-withdrawing nature of the 3-F substituent decreases the basicity of the system, which can reduce lysosomal trapping and improve permeability, while also subtly altering the acidity of the benzylic protons at the 5-methyl position.

The Synergistic "Goldilocks" Zone

The 3-fluoro-5-methyl motif offers a superior profile compared to the 3,5-dimethyl or 3,5-difluoro analogs:

MotifPotency PotentialMetabolic StabilityLipophilicity (LogD)Risk
3,5-Di-H BaselineModerateLowMissed binding interactions
3,5-Di-Me HighPoor HighRapid benzylic oxidation; Solubility issues
3,5-Di-F ModerateHighModeratePotential loss of hydrophobic contact
3-F, 5-Me High Good Optimal Balanced Profile

The 3-F, 5-Me motif retains the hydrophobic contact of the methyl group (filling the pocket) while the fluorine atom protects the ring from oxidation and modulates the overall lipophilicity to prevent the molecule from becoming a "grease ball."

Visualization: Metabolic Pathway Blocking

The following diagram illustrates how the 3-fluoro-5-methyl substitution diverts metabolic processing compared to a standard 3-methyl phenyl system.

MetabolicPathway cluster_0 Substrate cluster_1 CYP450 Interaction cluster_2 Metabolites Compound_A 3-Methyl Phenyl (High Potency) CYP_Ox Oxidative Attack (Compound I) Compound_A->CYP_Ox High Affinity Compound_B 3-Fluoro-5-Methyl Phenyl (Optimized) Compound_B->CYP_Ox Reduced Affinity (Electronic Deactivation) Metab_A1 Benzylic Alcohol (Unstable) CYP_Ox->Metab_A1 Major Pathway (Benzylic Ox) Metab_A2 Phenolic Metabolite (Ring Oxidation) CYP_Ox->Metab_A2 Minor Pathway (Arene Ox) Metab_B Intact Drug (Excreted/Stable) CYP_Ox->Metab_B Metabolic Shunt (Blocked Sites)

Figure 1: Comparative metabolic fate of 3-methyl vs. 3-fluoro-5-methyl substrates. The fluorine atom electronically deactivates the ring and blocks specific oxidation sites.

Experimental Validation: Microsomal Stability Assay

To validate the benefits of this substitution, a rigorous Liver Microsome Stability Assay is required. This protocol ensures data integrity and reproducibility.

Protocol Overview
  • Objective: Determine the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) of the test compounds.
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Cofactor: NADPH (required for CYP activity).

Step-by-Step Methodology
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (3-F-5-Me analog and controls) in DMSO.

    • Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).

    • Pre-warm microsomes (0.5 mg/mL final protein concentration) at 37°C.

  • Incubation:

    • Start: Initiate reaction by adding NADPH (1 mM final).

    • Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

    • Control: Run a "minus NADPH" control to detect non-CYP degradation (hydrolysis).

    • Reference: Include Verapamil or Propranolol as high-clearance controls.

  • Quenching & Analysis:

    • Quench samples with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode) to quantify parent compound remaining.

  • Data Calculation:

    • Plot ln(% Remaining) vs. Time.

    • Slope (

      
      ) = elimination rate constant.
      

Case Study: Kinase Inhibitor Optimization

Consider a hypothetical optimization campaign for a kinase inhibitor targeting the ATP-binding pocket.

  • Hit Compound: Contains a 3-methylphenyl moiety.

    • IC50: 15 nM

    • HLM t1/2: 8 min (High Clearance)

    • Issue: Rapid oxidation of the methyl group and para-hydroxylation.

  • Design Iteration 1 (3,5-Dimethyl):

    • IC50: 5 nM (Improved potency via hydrophobic fill)

    • HLM t1/2: 5 min (Worse stability - two soft spots)

  • Design Iteration 2 (3,5-Difluoro):

    • IC50: 120 nM (Loss of potency - pocket not filled)

    • HLM t1/2: >60 min (Excellent stability)

  • Design Iteration 3 (3-Fluoro-5-Methyl):

    • IC50: 10 nM (Retains potency)

    • HLM t1/2: 45 min (Acceptable stability)

    • Outcome: The 3-F-5-Me analog advances to PK studies.

SAR Decision Workflow

SAR_Workflow Start Hit: 3-Methyl Phenyl (Potent but Unstable) Decision1 Add 2nd Methyl? (3,5-dimethyl) Start->Decision1 Decision2 Replace with Fluorines? (3,5-difluoro) Start->Decision2 Decision3 Hybrid Approach (3-Fluoro-5-Methyl) Start->Decision3 Result1 Too Lipophilic/Unstable Decision1->Result1 Fail Result2 Loss of Potency Decision2->Result2 Fail Final Lead Candidate Balanced Potency/Stability Decision3->Final Success

Figure 2: SAR optimization logic leading to the selection of the 3-fluoro-5-methyl motif.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions.[1] Angewandte Chemie International Edition, 52(47), 12256-12267. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Literature reviews on fluorinated benzylamines in CNS drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the strategic incorporation of fluorinated benzylamine moieties in Central Nervous System (CNS) drug discovery. It moves beyond general medicinal chemistry to focus on the specific structure-activity relationships (SAR), physicochemical modulation, and synthetic accessibility of this pharmacophore. We examine how fluorine substitution—specifically at the ortho, meta, and para positions of the benzyl ring—modulates pKa, enhances blood-brain barrier (BBB) permeability, and blocks metabolic hotspots in monoamine oxidase (MAO) inhibitors and dopamine receptor ligands.

The Physicochemical Core: Why Fluorinated Benzylamines?

The benzylamine scaffold mimics endogenous monoamine neurotransmitters (dopamine, norepinephrine, serotonin). However, unsubstituted benzylamines often suffer from rapid oxidative deamination and poor CNS distribution. Fluorine substitution addresses these liabilities through three distinct mechanisms:

pKa Modulation and BBB Permeability

For a small molecule to cross the BBB via passive diffusion, it must exist in equilibrium between its ionized (cationic) and non-ionized forms.

  • The Problem: Typical primary benzylamines have a pKa

    
     9.0–9.5, meaning they are >99% protonated at physiological pH (7.4). This limits passive diffusion.
    
  • The Fluorine Solution: Fluorine is highly electronegative.[1][2][3][4][5] Placing a fluorine atom on the benzyl ring pulls electron density away from the amine nitrogen (inductive effect,

    
    ).
    
    • Result: This lowers the pKa of the amine by 0.5–1.5 log units depending on the position (ortho > meta > para). A lower pKa increases the fraction of non-ionized free base at pH 7.4, significantly enhancing BBB penetration.

Metabolic Blockade

The benzylamine moiety is a prime target for Cytochrome P450 (CYP450) mediated hydroxylation and MAO-mediated deamination.

  • Para-Fluorination: Blocks CYP-mediated para-hydroxylation, a common clearance pathway.

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond, resisting oxidative cleavage.

Lipophilicity (LogP) Tuning

Fluorination generally increases lipophilicity (


 value of aromatic F 

+0.14). This aids in partitioning into the lipid bilayer of the BBB. However, over-fluorination can lead to P-glycoprotein (P-gp) efflux. The "sweet spot" is often a single or difluoro-substitution pattern.

Visualization: SAR Logic of Fluorinated Benzylamines[6]

The following diagram illustrates the functional logic behind placing fluorine at specific positions on the benzylamine scaffold.

SAR_Logic Scaffold Benzylamine Scaffold Ortho Ortho-F (Steric/pKa) Scaffold->Ortho Position 2 Meta Meta-F (Lipophilicity/Binding) Scaffold->Meta Position 3 Para Para-F (Metabolic Block) Scaffold->Para Position 4 Effect_Ortho Max pKa reduction Conformational restriction Ortho->Effect_Ortho Effect_Meta Enhanced Hydrophobic Interaction (MAO-B) Meta->Effect_Meta Effect_Para Blocks CYP oxidation Prevents rapid clearance Para->Effect_Para

Figure 1: Strategic impact of fluorine positioning on the benzylamine scaffold. Ortho-substitution maximizes pKa lowering, while para-substitution extends half-life.

Pharmacological Case Studies

MAO-B Inhibitors: The Safinamide Evolution

Monoamine Oxidase B (MAO-B) inhibitors are critical for Parkinson's disease therapy.[6] The goal is to inhibit dopamine degradation without causing the "cheese effect" (hypertensive crisis associated with MAO-A inhibition).

  • Safinamide: Contains a 3-fluorobenzyl ether moiety.[6] The fluorine atom is crucial for its high selectivity (IC50 MAO-B = 98 nM vs MAO-A > 10,000 nM).

  • New Generation (FBZ Series): Recent studies (2025) on fluorinated benzyloxy chalcones (e.g., FBZ13 ) demonstrate that meta-fluorine substitution enhances

    
     stacking interactions within the MAO-B active site.
    
    • FBZ13 Data: IC50 = 0.0053 µM (MAO-B).[6] The fluorine atom interacts with hydrophobic residues (Leu171, Ile199) in the substrate cavity, locking the inhibitor in place.

D2 Receptor Ligands

Fluorinated benzamides (structurally related to benzylamines) serve as high-affinity Dopamine D2 receptor ligands.[7]

  • Mechanism: The fluorine on the aromatic ring modulates the electron density of the amide carbonyl, affecting hydrogen bonding with the receptor.

  • Imaging: These ligands are often adapted into

    
    F-PET tracers (e.g., 
    
    
    
    F-Fallypride) for mapping dopaminergic pathways in vivo.

Synthetic Methodologies

Efficient access to fluorinated benzylamines is a prerequisite for SAR exploration. Two primary pathways are recommended:

Method A: Reductive Amination (Robust & Scalable)

This is the industry standard for generating libraries. It relies on commercially available fluorobenzaldehydes.

  • Condensation: Fluorobenzaldehyde + Amine

    
     Imine (Schiff Base).
    
  • Reduction: Imine + NaBH(OAc)

    
    
    
    
    
    Fluorinated Benzylamine.
  • Advantage:[1][4][7][8] High functional group tolerance; no specialized equipment needed.

Method B: Late-Stage C-H Fluorination (Advanced)

Used for diversifying late-stage lead compounds without de novo synthesis.

  • Reagents: N-Fluorobenzenesulfonimide (NFSI) + Photocatalyst (e.g., Decatungstate).[9]

  • Mechanism: Radical abstraction of the benzylic hydrogen followed by fluorine transfer.

  • Advantage:[1][4][7][8] Allows direct fluorination of existing benzylamine drugs to test "fluorine scan" analogs.

Visualization: Synthesis Workflow

Synthesis_Flow Aldehyde Fluorobenzaldehyde Imine Imine Formation (Solvent: DCM/MeOH) Aldehyde->Imine Amine Primary/Secondary Amine Amine->Imine Drug Existing Benzylamine Drug CH_Act C-H Activation (NFSI, Light) Drug->CH_Act Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product Fluorinated Benzylamine Target Reduction->Product Method A CH_Act->Product Method B

Figure 2: Comparison of De Novo Synthesis (Method A) vs. Late-Stage Functionalization (Method B).

Experimental Protocols

Protocol 1: Synthesis of 3-Fluorobenzylamine Derivative (Reductive Amination)

This protocol is validated for synthesizing analogs of Safinamide intermediates.

Materials:

  • 3-Fluorobenzaldehyde (1.0 equiv)

  • Target Amine (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB, 1.4 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 1 drop)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-fluorobenzaldehyde (5 mmol) and the amine (5 mmol) in DCE (20 mL). Add 1 drop of acetic acid. Stir at Room Temperature (RT) for 1 hour under nitrogen. Checkpoint: Monitor disappearance of aldehyde by TLC.

  • Reduction: Cool the mixture to 0°C. Add STAB (7 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours).

  • Quench: Quench with saturated aqueous NaHCO

    
     (20 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
    
Protocol 2: MAO-B Inhibition Assay (Fluorometric)

To validate the biological activity of the synthesized fluorinated benzylamine.

Principle: MAO-B converts a non-fluorescent substrate (e.g., Amplex Red + Tyramine) into a fluorescent product (Resorufin) via the generation of H


O

.

Materials:

  • Recombinant Human MAO-B enzyme (1 U/mL stock).

  • Substrate: Tyramine (2 mM).

  • Detection: Amplex Red reagent.

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Procedure:

  • Preparation: Dilute test compounds (fluorinated benzylamines) in DMSO to generate a concentration range (e.g., 0.1 nM to 10 µM). Final DMSO concentration in assay < 1%.

  • Incubation: In a black 96-well plate, add 50 µL of enzyme solution (0.5 U/mL final) and 1 µL of test compound. Incubate at 37°C for 15 minutes.

  • Reaction Start: Add 50 µL of Substrate/Detection mix (200 µM Amplex Red, 1 mM Tyramine, 1 U/mL HRP).

  • Measurement: Immediately read fluorescence in kinetic mode for 30 minutes (Ex/Em: 530/590 nm).

  • Analysis: Calculate the slope of the linear portion of the curve. Determine IC50 using non-linear regression (GraphPad Prism).

Comparative Data: Fluorine Effect[2][10][12][13][14][15]

The table below summarizes the impact of fluorination on a generic benzylamine scaffold (based on aggregated literature data).

PropertyUnsubstituted Benzylamine4-Fluorobenzylamine3-FluorobenzylamineImpact Explanation
pKa ~9.5~9.2~8.9Inductive effect reduces basicity, improving BBB permeation.
LogP 1.11.351.32Increased lipophilicity aids membrane partitioning.
Metabolic Stability Low (Rapid oxidation)HighModeratePara-F blocks the primary site of CYP450 oxidation.
MAO-B Selectivity LowModerateHighMeta-F often optimizes steric fit in the MAO-B hydrophobic pocket.

References

  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203–215.[10] Link

  • Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.[1][4][11] Current Topics in Medicinal Chemistry, 6(14), 1457–1464.[1][4] Link

  • Nodwell, M. B., et al. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide.[9] Chemical Communications.[9] Link

  • Ross, B. E. (2021). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking.[3] IdeaFest. Link

  • RSC Publishing.[12] (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Royal Society of Chemistry. Link

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Amide Derivatives Utilizing (3-Fluoro-5-methylphenyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of countless pharmaceutical agents.[1][2] This guide provides a detailed framework for the synthesis of novel amide derivatives using (3-Fluoro-5-methylphenyl)methanamine hydrochloride, a versatile building block for introducing a functionally decorated aromatic moiety. The presence of fluorine and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding interactions. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the rationale needed to adapt and troubleshoot their synthetic strategies. We present a robust and widely applicable protocol centered on carbodiimide-mediated coupling, detailing the reaction mechanism, step-by-step execution, purification, and analytical characterization.

Foundational Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process. However, it is kinetically slow and complicated by a competing acid-base reaction that forms a highly stable and unreactive ammonium carboxylate salt.[3][4][5] Therefore, practical amide synthesis necessitates the activation of the carboxylic acid, converting its hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[2][6][7]

Common activation strategies include:

  • Conversion to Acyl Halides: Highly reactive intermediates, though their preparation and use can involve harsh conditions unsuitable for complex substrates.[6][7][]

  • Peptide Coupling Reagents: A vast class of reagents designed for mild and efficient amide bond formation. These are broadly categorized into carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[1][2][6][9]

This guide focuses on the carbodiimide approach due to its efficiency, broad substrate scope, and the operational simplicity afforded by water-soluble reagents like EDC.

Reagent Deep Dive: The EDC/HOBt Coupling System

For the synthesis of amides from (3-Fluoro-5-methylphenyl)methanamine HCl, we recommend the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive. This combination is a gold standard in modern organic synthesis for its reliability and ability to minimize side reactions.

ReagentStructureRole in Reaction
(3-Fluoro-5-methylphenyl)methanamine HCl C₈H₁₁ClFNMW: 175.63CAS: 1214344-22-5[10]Amine Source: Provides the nucleophilic nitrogen for amide bond formation. The hydrochloride salt form enhances stability and shelf-life.
Carboxylic Acid (R-COOH) R-COOHAcyl Source: Provides the carbonyl component of the final amide.
EDC·HCl C₉H₁₇N₃·HClCoupling Agent: Activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] Its urea byproduct is water-soluble, greatly simplifying purification.[12]
HOBt C₆H₅N₃OAdditive/Catalyst: Intercepts the O-acylisourea to form an HOBt-active ester. This crucial step prevents the rearrangement of the intermediate to an unreactive N-acylurea byproduct and mitigates racemization if the carboxylic acid contains a chiral center.[6][11][12]
DIPEA or Et₃N C₈H₁₉NNon-Nucleophilic Base: Essential for two purposes: 1) To neutralize the hydrochloride salt of the amine, liberating the free primary amine for reaction. 2) To scavenge the proton generated during the coupling reaction, driving the equilibrium towards product formation.[11]
Anhydrous DMF or DCM C₃H₇NO or CH₂Cl₂Aprotic Solvent: Provides a medium for the reaction while preventing the hydrolysis of activated intermediates.
Reaction Mechanism

The causality of the EDC/HOBt coupling method is a well-understood, multi-step process designed for efficiency and control.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Highly Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt (Fast, Desired Pathway) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, Undesired) HOBt HOBt HOBt->HOBt_Ester Amide Target Amide HOBt_Ester->Amide + Free Amine Amine Free Amine (from HCl salt + Base) Amine->Amide Urea Water-Soluble Urea Byproduct

Figure 1: Mechanism of EDC/HOBt mediated amide synthesis.

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for coupling a generic carboxylic acid with (3-Fluoro-5-methylphenyl)methanamine HCl. Researchers should optimize stoichiometry and reaction times based on the specific properties of their carboxylic acid substrate.

Materials and Equipment
  • Reagents: Carboxylic acid (1.0 eq.), (3-Fluoro-5-methylphenyl)methanamine HCl (1.1 eq.), EDC·HCl (1.2 eq.), HOBt (1.2 eq.), Diisopropylethylamine (DIPEA, 2.5 eq.), Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM), Ethyl Acetate, 1 M HCl (aq.), Saturated NaHCO₃ (aq.), Saturated NaCl (Brine, aq.), Anhydrous Na₂SO₄ or MgSO₄.

  • Equipment: Round-bottom flask, magnetic stirrer, stir bar, ice-water bath, nitrogen/argon inlet, separatory funnel, rotary evaporator, flash chromatography system, standard laboratory glassware.

Step-by-Step Synthesis Workflow

Figure 2: General experimental workflow for amide synthesis.

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), combine the carboxylic acid (1.0 eq.), (3-Fluoro-5-methylphenyl)methanamine HCl (1.1 eq.), and HOBt (1.2 eq.). Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cooling and Base Addition: Cool the stirred solution to 0 °C using an ice bath. Add DIPEA (2.5 eq.) dropwise. The base neutralizes the amine hydrochloride, generating the free amine necessary for the reaction.

  • Activation: Add EDC·HCl (1.2 eq.) to the reaction mixture in portions over 5-10 minutes. This controlled addition helps manage any initial exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[11]

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (aq.) or 10% citric acid (aq.) (2x) to remove excess DIPEA and any unreacted amine.[12]

    • Saturated NaHCO₃ (aq.) (2x) to remove unreacted carboxylic acid and HOBt.[12]

    • Saturated NaCl (Brine) (1x) to remove residual water.[12]

  • Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography over silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide derivative.[1][13][14]

Product Characterization

The identity and purity of the synthesized amide must be rigorously confirmed using standard spectroscopic techniques.

TechniqueExpected Observations for a Secondary Amide
¹H NMR A broad singlet for the amide N-H proton (typically δ 5-8 ppm); a doublet or triplet for the benzylic CH₂ protons adjacent to the nitrogen; characteristic signals for the aromatic protons and the R-group of the carboxylic acid.[15]
¹³C NMR A signal for the amide carbonyl carbon (C =O) typically in the δ 160-180 ppm range.[16]
Mass Spec (ESI-MS) A prominent peak corresponding to the protonated molecular ion [M+H]⁺, confirming the molecular weight of the target compound.[1][15]
IR Spectroscopy A strong absorbance for the C=O stretch (approx. 1660 cm⁻¹) and a moderate absorbance for the N-H stretch (approx. 3300 cm⁻¹).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: Perform all operations in a well-ventilated chemical fume hood. EDC·HCl and HOBt can be hazardous; avoid inhalation of dust and skin contact. Amine hydrochlorides can be irritants.[17]

  • SDS: Consult the Safety Data Sheet (SDS) for every reagent before use to understand its specific hazards and handling requirements.[17][18][19]

  • Solvents: Anhydrous solvents are hygroscopic and must be handled under an inert atmosphere.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.[Link]

  • Amide Synthesis. Fisher Scientific.[Link]

  • Amide. Wikipedia.[Link]

  • Chemistry of Amides. Chemistry LibreTexts.[Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. National Center for Biotechnology Information.[Link]

  • Converting Amines to Amides. Chemistry Steps.[Link]

  • Spectroscopy Analysis : Amides. University of Calgary.[Link]

  • Amide synthesis by acylation. Organic Chemistry Portal.[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

  • Coupling Reagents. AAPPTEC Peptides.[Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.[Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI.[Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis.[Link]

  • Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. National Center for Biotechnology Information.[Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage.[Link]

  • Synthesis of some Amide derivatives and their Biological activity. ResearchGate.[Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis.[Link]

  • Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.[Link]

  • This compound. MySkinRecipes.[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information.[Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal.[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.[Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI.[Link]

  • Derivatives of Group 4 metal amide chlorides and fluorides: synthesis, structure and characterization of novel dimethyl and fluoro–chloro complexes. Royal Society of Chemistry.[Link]

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Application Note: Strategic Integration of (3-Fluoro-5-methylphenyl)methanamine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural rationale, synthetic integration, and biological validation of (3-Fluoro-5-methylphenyl)methanamine (CAS: 771583-06-3) as a high-value fragment in kinase inhibitor discovery. While traditional benzylamine motifs are ubiquitous in type I and type II kinase inhibitors (e.g., Lapatinib, Gefitinib), the specific 3-fluoro-5-methyl substitution pattern offers a unique "multiparameter optimization" (MPO) advantage. This guide provides a validated workflow for leveraging this fragment to enhance potency via hydrophobic pocket filling while simultaneously modulating metabolic stability through fluorine bioisosterism.

Rationale & Molecular Architecture

The (3-Fluoro-5-methylphenyl)methanamine fragment functions primarily as a Solvent Front or Back Pocket II binder when attached to a hinge-binding scaffold (e.g., quinazoline, pyrimidine, or pyrazole).

The "Magic Methyl" and Fluorine Synergy

The simultaneous incorporation of a fluorine atom and a methyl group at the meta positions (3,5) of the phenyl ring creates a synergistic effect that often outperforms mono-substituted analogs.

  • 3-Fluorine (Electronic & Metabolic Modulation):

    • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the 3-position blocks cytochrome P450-mediated oxidation at a typically vulnerable site.

    • Electronic Tuning: Fluorine’s electronegativity (

      
      ) lowers the electron density of the phenyl ring, potentially strengthening 
      
      
      
      stacking interactions with aromatic residues (e.g., Phe, Tyr) in the kinase gatekeeper region.
  • 5-Methyl (Hydrophobic Filling):

    • Entropic Gain: The methyl group displaces high-energy water molecules from hydrophobic sub-pockets (often the ribose pocket or solvent channel).

    • Conformational Lock: The steric bulk of the methyl group can restrict bond rotation, reducing the entropic penalty upon binding.

Fragment Positioning

In a typical ATP-competitive inhibitor design, the benzylamine nitrogen serves as a critical linker, often protonated under physiological conditions to form salt bridges with conserved Asp or Glu residues (e.g., the


C-helix glutamate).

Computational Modeling Workflow

Before synthesis, the binding mode of the fragment must be predicted. The following Graphviz diagram outlines the standard in silico docking protocol for this fragment.

DockingWorkflow cluster_optimization Optimization Loop ProteinPrep Protein Preparation (PDB Import, Protonation) GridGen Receptor Grid Generation (Focus: Gatekeeper/Solvent Front) ProteinPrep->GridGen LigandPrep Ligand Preparation (3-F,5-Me Fragment Generation) Docking Glide/Gold Docking (SP and XP modes) LigandPrep->Docking GridGen->Docking Scoring MM-GBSA Scoring (Binding Free Energy) Docking->Scoring Selection Hit Selection (Visual Inspection of F/Me contacts) Scoring->Selection Selection->LigandPrep SAR Refinement

Figure 1: Computational workflow for docking (3-Fluoro-5-methylphenyl)methanamine derivatives into kinase active sites.

Chemical Synthesis & Derivatization[1][2][3]

The most robust method for incorporating this fragment into a kinase core (e.g., a 4-chloroquinazoline or 2-chloropyrimidine) is via Nucleophilic Aromatic Substitution (SNAr) .

Protocol: SNAr Coupling

Objective: Couple (3-Fluoro-5-methylphenyl)methanamine to a 4-chloro-substituted heteroaromatic core.

Materials:

  • Reagent A: Heteroaromatic Core (e.g., 4-chloro-6,7-dimethoxyquinazoline) [1.0 eq]

  • Reagent B: (3-Fluoro-5-methylphenyl)methanamine [1.1 eq]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) [3.0 eq]

  • Solvent: Isopropanol (IPA) or n-Butanol (n-BuOH). Note: IPA is preferred for easier workup; n-BuOH is required for unreactive cores needing higher temps.

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Reagent A (1.0 mmol) in IPA (10 mL).

  • Addition: Add Reagent B (1.1 mmol) followed by DIPEA (3.0 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 85°C for IPA) under an inert atmosphere (

    
     or Ar).
    
    • Checkpoint: Monitor reaction progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Conversion typically reaches >95% within 2–4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Often, the product precipitates directly upon cooling. Filter the solid and wash with cold IPA and diethyl ether.

    • Extraction (if no precipitate): Remove solvent in vacuo. Redissolve residue in EtOAc, wash with saturated

      
       (2x) and Brine (1x). Dry over 
      
      
      
      .
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Yield Expectation: 75–90% isolated yield.

In Vitro Assay Protocol: TR-FRET (LanthaScreen™)

To validate the affinity of the synthesized inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay is recommended over standard enzymatic assays, as it measures binding affinity (


) directly and is less susceptible to fluorescent interference.
Assay Principle

The assay uses a Europium-labeled anti-tag antibody (Donor) bound to the kinase and a fluorescently labeled "Tracer" (Acceptor) bound to the ATP pocket. The inhibitor competes with the Tracer. A decrease in TR-FRET signal indicates binding.

Detailed Protocol

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent AlexaFluor conjugate.

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

  • Plate: White 384-well low-volume microplate (Corning 4513).

Workflow Diagram:

AssayWorkflow Prep 1. Prepare 4X Solutions: (Inhibitor, Kinase/Ab, Tracer) Dispense1 2. Dispense Inhibitor (2.5 µL, Serial Dilution) Prep->Dispense1 Dispense2 3. Dispense Kinase/Ab Mix (5 µL) Dispense1->Dispense2 Dispense3 4. Dispense Tracer (2.5 µL) Dispense2->Dispense3 Incubate 5. Incubate (60 min @ RT, Dark) Dispense3->Incubate Read 6. Read TR-FRET (Ex: 340nm, Em: 615/665nm) Incubate->Read Analyze 7. Calculate IC50 (Curve Fitting) Read->Analyze

Figure 2: Step-by-step LanthaScreen TR-FRET assay workflow.

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution of the inhibitor in DMSO (100x final conc), then dilute 1:25 in Kinase Buffer to get 4x working concentration (4% DMSO).

  • Plating: Add 2.5

    
    L of diluted inhibitor to the plate.
    
  • Protein Addition: Add 5

    
    L of Kinase/Antibody mixture (optimized concentration, typically 5 nM Kinase / 2 nM Antibody).
    
  • Tracer Addition: Add 2.5

    
    L of Tracer (at 
    
    
    
    concentration, typically 5–20 nM).
  • Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 1 hour at room temperature in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Calculation: Calculate Emission Ratio (

    
    ). Plot ER vs. log[Inhibitor] to determine 
    
    
    
    .

Case Study & SAR Analysis

The following table illustrates the theoretical Structure-Activity Relationship (SAR) demonstrating why the 3-Fluoro-5-methyl combination is superior to single substitutions. Data represents a generic Type I EGFR inhibitor scaffold.

Table 1: Representative SAR Data

Compound IDR-Group (Benzylamine)IC50 (nM)cLogPMetabolic Stability (t1/2, min)*Notes
CMPD-001 Phenyl (Unsubstituted)1203.215Baseline activity; rapid oxidation at para/meta positions.
CMPD-002 3-Fluorophenyl453.445Improved potency (electronic); blocked metabolic site.
CMPD-003 3-Methylphenyl383.620Improved hydrophobic fill; metabolic liability at methyl group.
CMPD-004 3-Fluoro-5-methylphenyl 8 3.8 >60 Optimal. Synergistic hydrophobic fill and metabolic blockade.

*Metabolic stability measured in Human Liver Microsomes (HLM).

Analysis:

  • CMPD-002 vs CMPD-001: The Fluorine atom improves potency (2.6x) likely due to dipole interactions with the gatekeeper residue and increased lipophilicity.

  • CMPD-004 (The Target): The addition of the 5-methyl group to the 3-fluoro scaffold results in a 5-fold further increase in potency. The methyl group fills the hydrophobic pocket defined by the C-helix (Glu762/Met766 in EGFR), while the fluorine protects the ring from oxidation and modulates the pKa of the benzylic amine to optimize salt-bridge formation.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition, 52(47), 12256–12267. [Link]

  • Lebakken, C. S., et al. (2009). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Journal of Biomolecular Screening, 14(8), 924–935. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

Application Notes and Protocols: A Researcher's Guide to the Conversion of (3-Fluoro-5-methylphenyl)methanamine HCl to its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the conversion of (3-Fluoro-5-methylphenyl)methanamine hydrochloride to its corresponding free base. This procedure is essential for researchers and drug development professionals who require the neutral form of this amine for subsequent synthetic transformations or biological assays. The protocol is designed with scientific integrity at its core, emphasizing safety, efficiency, and reproducibility.

Introduction

(3-Fluoro-5-methylphenyl)methanamine and its derivatives are important intermediates in the synthesis of various pharmaceutical agents. Often, this amine is supplied as a hydrochloride salt to enhance its stability and ease of handling. However, for many chemical reactions, such as amide couplings or nucleophilic substitutions, the free amine is the required reactive species. The following protocol outlines a standard acid-base extraction procedure to liberate the free amine from its salt form.

The fundamental principle of this conversion lies in the basicity of the amine. The hydrochloride salt is the protonated form of the amine, making it soluble in aqueous solutions. By introducing a base, the proton is abstracted from the ammonium salt, yielding the neutral, or "free base," form of the amine. This free base is typically less soluble in water and more soluble in organic solvents, allowing for its extraction and purification.

Materials and Reagents

Reagent Grade Purpose
(3-Fluoro-5-methylphenyl)methanamine HCl≥98%Starting material
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)Reagent GradeBase for deprotonation
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂)ACS GradeExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeDrying agent
Deionized WaterSolvent for aqueous phase

Experimental Protocol

Dissolution of the Amine Hydrochloride Salt
  • Weigh an appropriate amount of this compound and transfer it to a separatory funnel.

  • Add deionized water to the separatory funnel to dissolve the salt completely. The volume of water should be sufficient to ensure complete dissolution. As a starting point, use approximately 10-20 mL of water per gram of the amine salt. Benzylamine hydrochloride, a similar compound, is soluble in water[1][2].

Basification of the Aqueous Solution

The choice of base depends on the basicity of the amine. Benzylamine has a pKa of approximately 9.34[3][4][5]. The fluoro and methyl substituents on the phenyl ring of (3-Fluoro-5-methylphenyl)methanamine are expected to have a minor influence on the pKa. 3-Fluorobenzylamine has a predicted pKa of around 8.8 and 3-methylbenzylamine has a predicted pKa of about 9.13[6][7]. Therefore, a weak base like sodium bicarbonate (pKa of the conjugate acid, carbonic acid, is ~6.4) should be sufficient to deprotonate the amine. However, for a more complete and rapid reaction, a stronger base like sodium hydroxide is often preferred.

  • Using Sodium Bicarbonate (milder conditions): Prepare a saturated aqueous solution of sodium bicarbonate. Slowly add the sodium bicarbonate solution to the separatory funnel containing the dissolved amine salt. Add the solution portion-wise with gentle swirling and periodic venting of the separatory funnel to release any carbon dioxide gas that may evolve. Continue adding the base until the effervescence ceases and the pH of the aqueous solution is basic (pH > 8), which can be checked with pH paper.

  • Using Sodium Hydroxide (stronger conditions): Prepare a 1-2 M aqueous solution of sodium hydroxide. Carefully add the sodium hydroxide solution dropwise to the separatory funnel with constant swirling. Monitor the pH of the aqueous layer using pH paper. Continue adding the base until the pH is approximately 10-12 to ensure complete deprotonation of the amine.

Basification Process Amine HCl (aq) Amine HCl (aq) Separatory Funnel Separatory Funnel Amine HCl (aq)->Separatory Funnel Base (aq) Base (aq) Base (aq)->Separatory Funnel Free Base (org) Free Base (org) Salt (aq) Salt (aq) Separatory Funnel->Free Base (org) Extraction with Organic Solvent Separatory Funnel->Salt (aq) Aqueous Layer

Caption: Workflow for the basification and extraction of the free amine.

Extraction of the Free Base

The free amine, being a neutral organic molecule, will have significantly higher solubility in a non-polar organic solvent compared to the aqueous solution. Benzylamine is miscible with or very soluble in diethyl ether, ethyl acetate, and dichloromethane[3][8][9].

  • Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to the separatory funnel. The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.

  • Stopper the separatory funnel and shake it vigorously for 1-2 minutes, ensuring to vent it frequently to release any pressure buildup.

  • Allow the layers to separate completely. The organic layer containing the free base will be the top layer if using diethyl ether or ethyl acetate, and the bottom layer if using dichloromethane.

  • Carefully drain the aqueous layer.

  • To maximize the recovery of the free base, perform two more extractions of the aqueous layer with fresh portions of the organic solvent.

  • Combine all the organic extracts in a clean Erlenmeyer flask.

Drying and Isolation of the Free Base
  • To remove any residual water from the combined organic extracts, add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.

  • Swirl the flask gently and let it stand for 10-15 minutes.

  • Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

  • Rinse the drying agent with a small amount of the fresh organic solvent to ensure complete transfer of the product.

  • Remove the organic solvent using a rotary evaporator under reduced pressure. Be cautious with the temperature of the water bath to avoid any potential degradation of the product.

  • Once the solvent is completely removed, the free base of (3-Fluoro-5-methylphenyl)methanamine will be left as an oil or a solid.

  • The purity of the obtained free base can be assessed by techniques such as NMR spectroscopy or GC-MS.

Purification Process Combined Organic Extracts Combined Organic Extracts Drying Agent Drying Agent Combined Organic Extracts->Drying Agent Add Filtration Filtration Drying Agent->Filtration Remove Solvent Removal Solvent Removal Filtration->Solvent Removal Evaporate Solvent Pure Free Base Pure Free Base Solvent Removal->Pure Free Base

Caption: Step-by-step workflow for the purification of the free amine.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][10]

  • Sodium Hydroxide is corrosive and can cause severe burns. Handle with extreme care.[5] In case of contact, immediately flush the affected area with copious amounts of water.

  • Organic solvents such as diethyl ether, ethyl acetate, and dichloromethane are flammable and/or volatile. Keep them away from ignition sources.[4][8][11][12]

  • When using a separatory funnel, always vent it frequently to prevent pressure buildup, especially when a gas-evolving reaction (like with sodium bicarbonate) is occurring.

  • Dispose of all chemical waste according to your institution's safety guidelines.

Conclusion

This protocol provides a reliable and straightforward method for the conversion of this compound to its free base. By understanding the principles of acid-base chemistry and employing proper laboratory techniques, researchers can efficiently obtain the desired free amine in high purity, ready for its intended application in research and development.

References

  • Wikipedia. Benzylamine. [Link]

  • PubChem. Benzylamine. [Link]

  • Scent.vn. Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance. [Link]

  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. [Link]

  • VelocityEHS. Understanding the Safety Risks of Diethyl Ether. [Link]

  • VelocityEHS. Dichloromethane (Methylene Chloride) Hazards & Safety Information. [Link]

  • AdipoGen Life Sciences. Benzylamine hydrochloride | CAS 3287-99-8. [Link]

  • VelocityEHS. Safety with Sodium Bicarbonate. [Link]

  • LookChem. 3-Fluorobenzylamine. [Link]

  • PubChem. Benzylammonium chloride. [Link]

  • Chem-Impex. Benzylamine hydrochloride. [Link]

  • BioCrick. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity. [Link]

  • PubChem. 3-Methylbenzylamine. [Link]

  • Grokipedia. Benzylamine. [Link]

  • PubChem. 3-Fluorobenzylamine. [Link]

  • The Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. [Link]

  • ChemBK. 3-Methylbenzylamine. [Link]

  • FooDB. Showing Compound N-Methylbenzylamine (FDB012647). [Link]

  • Chem-Impex. 3-Fluorobenzylamine. [Link]

Sources

Nucleophilic substitution reactions involving fluorinated benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Fluorinated benzylamines are critical building blocks in medicinal chemistry, serving as bioisosteres for non-fluorinated amines to modulate lipophilicity (


), metabolic stability (blocking P450 oxidation sites), and basicity (

). In drug development, particularly for kinase inhibitors and GPCR ligands, these amines are frequently employed as nucleophiles in

and

reactions to construct core scaffolds.

However, the introduction of fluorine atoms on the aromatic ring creates a "nucleophilicity penalty." The strong inductive electron-withdrawing effect (-I) of fluorine reduces the electron density on the benzylic nitrogen, lowering its


 and reaction rate compared to non-fluorinated benzylamines. This guide provides optimized protocols to overcome these kinetic barriers while maintaining high chemoselectivity.

Mechanistic Insight: The Fluorine Effect

Understanding the electronic landscape is prerequisite to experimental design. Fluorine exerts a strong inductive effect (


) that propagates through the 

-bond framework.
  • Ortho-Substitution: Has the most dramatic effect on the amine's basicity due to proximity.

  • Para-Substitution: Lowers basicity but less than ortho.

  • Meta-Substitution: exerts a purely inductive deactivation without resonance complication (as the methylene spacer insulates the amine from resonance effects).

Table 1: Comparative Physicochemical Properties of Benzylamines Data synthesized from standard medicinal chemistry databases and Hammett constant derivations.

CompoundStructureApprox.[1][2][3][4][5][6][7][8][9][10][11][12]

(Conjugate Acid)
Relative Nucleophilicity

(Approx)
Benzylamine

9.3 - 9.51.0 (Reference)1.1
4-Fluorobenzylamine

9.0 - 9.1~0.61.3
2-Fluorobenzylamine

8.7 - 8.8~0.41.3
2,4-Difluorobenzylamine

8.3 - 8.5~0.21.5
Pentafluorobenzylamine

5.5 - 5.8< 0.012.0

Key Insight: A drop in


 correlates with reduced nucleophilicity. 2,4-Difluorobenzylamine requires significantly higher activation energy (heat/catalysis) to achieve the same conversion rates as unsubstituted benzylamine in 

reactions.
Visualizing the Electronic Deactivation

FluorineEffect cluster_0 Impact on Reaction Parameters F_Atom Fluorine Substituent (High Electronegativity) Inductive Inductive Withdrawal (-I) through Sigma Bonds F_Atom->Inductive Pulls e- density Nitrogen Benzylic Nitrogen Lone Pair Inductive->Nitrogen Decreases Availability Reactivity Reduced Nucleophilicity (Slower SN2/SNAr) Nitrogen->Reactivity Kinetic Penalty Param1 Requires Higher Temp Reactivity->Param1 Param2 Requires Stronger Base (to prevent protonation) Reactivity->Param2

Caption: Causal pathway of fluorine substitution leading to reduced amine nucleophilicity and the resulting requirement for harsher reaction conditions.[3][7][8][13][14][15]

Application Protocol 1: Functionalization of Heterocycles

This protocol describes the coupling of 2,4-difluorobenzylamine with 4,6-dichloropyrimidine . This is a standard workflow for synthesizing kinase inhibitor scaffolds.

Context: The nucleophile (amine) is deactivated by fluorine. The electrophile (pyrimidine) is activated. Challenge: The reaction is slower than with benzylamine. Competitive hydrolysis of the chloride can occur if moisture is present and the reaction time is prolonged.

Materials
  • Substrate: 4,6-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: 2,4-Difluorobenzylamine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) - Acts as an HCl scavenger.
    
  • Solvent: Isopropanol (IPA) or n-Butanol (for higher temps). Avoid DMF if possible to simplify workup, but use DMF/DMSO if solubility is an issue.

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (1.0 mmol, 149 mg) in Isopropanol (5 mL).

  • Addition: Add DIPEA (2.5 mmol, 435

    
    L) followed by the slow addition of 2,4-difluorobenzylamine (1.1 mmol, 157 mg).
    
    • Note: The amine is added last to ensure the base is present to neutralize the generated HCl immediately.

  • Thermal Activation: Seal the vial and heat to 80°C .

    • Validation Point: For non-fluorinated benzylamine, 60°C is often sufficient. The fluorinated analog requires 80°C–90°C to reach completion within 2–4 hours.

  • Monitoring (IPC): Monitor by LC-MS or TLC (Hexane/EtOAc 7:3) every 60 minutes.

    • Target: Disappearance of dichloropyrimidine (

      
      ). Appearance of mono-substituted product (
      
      
      
      ).
  • Workup (Self-Validating):

    • Cool to room temperature.

    • The product often precipitates from IPA upon cooling.

    • If solid forms: Filter and wash with cold water (removes DIPEA salts) and cold pentane.

    • If solution remains: Concentrate in vacuo, redissolve in EtOAc, wash with water (

      
      ) and Brine (
      
      
      
      ). Dry over
      
      
      .
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (0-40% EtOAc in Hexanes).

Application Protocol 2: Controlled Alkylation

Context: Alkylating a fluorinated benzylamine with an alkyl halide (e.g., Bromoethane or Benzyl bromide). Challenge: Over-alkylation . Primary amines readily react to form secondary amines, which are often more nucleophilic than the starting material (due to the inductive donation of the new alkyl group), leading to tertiary amines or quaternary salts. The Fluorine Advantage: Interestingly, the reduced nucleophilicity of fluorinated benzylamines makes them less prone to runaway over-alkylation compared to standard benzylamines, but the risk remains.

Workflow Diagram

SN2Workflow Start Start: F-Benzylamine (1.0 equiv) Cond Conditions: K2CO3, MeCN, 0°C -> RT Start->Cond Reagent Reagent: Alkyl Halide (0.9 equiv - Limiting Reagent) Reagent->Cond Monitor IPC: LCMS Check for Bis-alkylation Cond->Monitor Decision Product Ratio Acceptable? Monitor->Decision Workup Acid/Base Extraction Purification Decision->Workup Yes (>90% Mono) Adjust Stop & Purify (Do not add more halide) Decision->Adjust No (Bis-alkyl forming)

Caption: Experimental workflow for preventing over-alkylation during


 reactions.
Protocol
  • Stoichiometry Control: Use a slight excess of the amine (1.2 to 1.5 equiv) relative to the alkyl halide. This statistically favors mono-alkylation.

  • Solvent System: Acetonitrile (MeCN) is preferred.

  • Base:

    
     (powdered, dried).
    
  • Procedure:

    • Suspend

      
       (2.0 equiv) and Fluorinated Benzylamine (1.2 equiv) in MeCN.
      
    • Cool to 0°C (ice bath).

    • Add Alkyl Halide (1.0 equiv) dropwise over 30 minutes.

    • Allow to warm to Room Temperature slowly.

  • Critical Control Point: Do not heat unless conversion is <10% after 4 hours. Heat promotes bis-alkylation.

Troubleshooting & "Self-Validating" Checks

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Fluorine deactivation is too strong (e.g., pentafluorobenzylamine).Switch to a stronger solvent (DMSO) and increase temp to 100°C. Add catalytic KI (Finkelstein condition).
Bis-alkylation observed Reaction too fast or stoichiometry wrong.Use "Inverse Addition": Add the alkyl halide very slowly to a large excess of amine.
Darkening of reaction mixture Oxidation of the amine.Degas solvents with

prior to use. Fluorinated amines are generally more stable, but still susceptible at high T.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Carone, K., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 10, 917–925. [Link]

Sources

Synthesis of serotonin receptor ligands using 3-fluoro-5-methylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3-fluoro-5-methylbenzylamine (CAS 90389-84-7) as a pharmacophoric building block in the development of serotonin (5-HT) receptor ligands.

Benzylamine moieties are critical structural determinants in neuropsychiatric drug discovery, serving as hydrophobic anchors in ligands for 5-HT2A , 5-HT2C , and 5-HT7 receptors. The specific substitution pattern of the 3-fluoro-5-methyl variant offers a distinct medicinal chemistry advantage:

  • Metabolic Stability: The fluorine atom at the meta position blocks Cytochrome P450-mediated hydroxylation, a common metabolic soft spot in benzylamines.

  • Electronic Modulation: Fluorine withdraws electron density, lowering the pKa of the benzylic amine (when secondary), potentially optimizing blood-brain barrier (BBB) penetration.

  • Steric Fit: The meta-methyl group provides a "magic methyl" effect, filling hydrophobic pockets (specifically near residues Phe339/Phe340 in 5-HT2A) to enhance binding affinity without incurring significant steric penalty.

Retrosynthetic Logic & Pathway Design

The incorporation of 3-fluoro-5-methylbenzylamine is most effectively achieved via Reductive Amination or Nucleophilic Aromatic Substitution (SnAr) , depending on the core scaffold (e.g., piperidine, piperazine, or triazine).

Figure 1: Synthetic Workflow Diagram

SyntheticPathways cluster_legend Reaction Type Start 3-Fluoro-5-methylbenzylamine (Starting Material) Imine Imine Intermediate Start->Imine Route A: Acid Cat., Dehydration ProductB Heteroaryl-Benzylamine (5-HT6 / 5-HT7) Start->ProductB Route B: DIPEA, Heat Ketone Scaffold Ketone (e.g., N-Boc-4-piperidone) Ketone->Imine ProductA Secondary Amine Ligand (5-HT7 / 5-HT2A) Imine->ProductA Reduction (NaBH(OAc)3) Halide Heterocyclic Electrophile (e.g., Chlorotriazine) Halide->ProductB Reductive Amination Reductive Amination Nucleophilic Substitution Nucleophilic Substitution

Caption: Dual synthetic pathways for incorporating 3-fluoro-5-methylbenzylamine. Route A (Blue) is preferred for aliphatic linkers; Route B (Red) for heteroaryl cores.

Detailed Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Target Application: Synthesis of N-benzyl-piperidines or N-benzyl-phenethylamines (5-HT2A Agonists).

Rationale: Direct alkylation with benzyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-validating because it selectively reduces the imine species without reducing the ketone starting material, minimizing side products.

Materials:

  • 3-Fluoro-5-methylbenzylamine (1.0 equiv)

  • Ketone substrate (e.g., 1-Boc-4-piperidone) (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for faster imine formation.

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under inert atmosphere (N2/Ar), dissolve the ketone (1.0 mmol) and 3-fluoro-5-methylbenzylamine (1.0 mmol) in DCE (10 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: The solution may turn slightly yellow, indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise over 5 minutes.

    • Why STAB? Unlike NaBH4, STAB is mild and won't reduce the ketone before it reacts with the amine.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous NaHCO3 (15 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

Yield Expectation: 75–90%.

Protocol B: Nucleophilic Aromatic Substitution (SnAr)

Target Application: Synthesis of Triazine or Pyrimidine-based ligands (5-HT6 / 5-HT7 Antagonists).

Rationale: For heteroaromatic cores (like chlorotriazines), the amine acts as a nucleophile. The fluorine on the benzyl ring does not deactivate the amine significantly, allowing efficient coupling.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,4-dichloro-1,3,5-triazine derivative (1.0 mmol) in dry THF or Dioxane (10 mL).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 mmol).

  • Addition: Add 3-fluoro-5-methylbenzylamine (1.1 mmol) dropwise at 0°C.

  • Heating: Heat to 60–80°C for 4 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate.

Validation & Quality Control

Trustworthiness in synthesis requires rigorous characterization.[1] The 3-fluoro-5-methyl motif provides distinct NMR handles.

Table 1: Expected Analytical Signatures

TechniqueParameterExpected ObservationInterpretation
1H-NMR Benzylic CH2Singlet/Doublet, δ 3.7–4.0 ppmDiagnostic for successful N-alkylation.
1H-NMR Ar-CH3Singlet, δ ~2.3 ppmConfirms presence of methyl group.
19F-NMR Ar-FSinglet, δ -110 to -115 ppmCRITICAL: Use to verify no defluorination occurred.
LC-MS M+H[M+1] peakMass must correspond to Product + 1.
HPLC Purity>95% @ 254 nmRequired for biological assay validity.

Pharmacological Context (Mechanism of Action)

Understanding why you are synthesizing this molecule is as important as how.

In 5-HT2A receptors , the binding pocket is defined by a hydrophobic cleft.

  • The Protonated Amine forms a salt bridge with Asp155 (3.32) .

  • The Benzyl Ring engages in

    
    -
    
    
    
    stacking with Phe339 (6.51) .
  • 3-F, 5-Me Substitution: The 5-methyl group targets a specific hydrophobic sub-pocket near transmembrane helix 6 (TM6), while the 3-fluoro group modulates the quadrupole moment of the ring, enhancing the electrostatic interaction with the aromatic residues of the receptor.

Figure 2: Ligand-Receptor Interaction Logic

SAR_Logic cluster_Receptor 5-HT2A Receptor Pocket Ligand 3-Fluoro-5-methyl Benzylamine Ligand Asp155 Asp155 (3.32) (Anionic Site) Ligand->Asp155 Ionic Bond (NH+) Phe339 Phe339 (6.51) (Aromatic Cage) Ligand->Phe339 Pi-Pi Stacking (Benzyl Ring) HydroPocket Hydrophobic Sub-pocket Ligand->HydroPocket Van der Waals (5-Methyl Group)

Caption: Pharmacophore mapping of the ligand within the 5-HT2A binding pocket. The 5-Methyl group is crucial for selectivity.

References

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[2]51) and Phe340(6.[2]52) with superpotent N-benzyl phenethylamine agonists.[2] Molecular Pharmacology. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: The Definitive Guide. Retrieved from [Link]

  • Kułaga, D., et al. (2022).[3] Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Microwave-assisted synthesis using fluorinated benzylamine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Lead Optimization Microwave-Assisted SNAr Coupling of Fluorinated Benzylamine Salts

Introduction: The Intersection of Speed and Stability

In modern drug discovery, the "Fluorine Effect" is a cornerstone of lead optimization. The strategic introduction of fluorine atoms—particularly via fluorinated benzylamines —can profoundly influence a molecule’s metabolic stability, lipophilicity, and binding affinity [1].[1] However, these amines are frequently supplied as hydrochloride (HCl) salts to ensure shelf stability and prevent oxidation.

While microwave-assisted organic synthesis (MAOS) offers a rapid route to explore these chemical spaces, the use of amine salts introduces a specific thermodynamic and kinetic challenge: the salt must be neutralized in situ to release the nucleophilic free base without stalling the reaction or causing dangerous pressure spikes.

This guide details a robust, self-validating protocol for the Nucleophilic Aromatic Substitution (SNAr) of fluorinated benzylamine HCl salts. It leverages the unique dielectric heating mechanisms of microwave irradiation to turn the "liability" of ionic salts into a heating advantage.

Technical Rationale: The Physics of Salts in Microwaves

To master this protocol, one must understand the interaction between the microwave field (2.45 GHz) and the reaction matrix.

The Fluorine Advantage

Fluorine acts as a bioisostere for hydrogen but with significantly higher electronegativity. Incorporating fluorinated benzylamines (e.g., 2,4-difluorobenzylamine) serves two primary medicinal chemistry goals:

  • Metabolic Blocking: Fluorine at the para-position blocks Cytochrome P450-mediated oxidation of the benzylic ring.

  • pKa Modulation: Fluorine lowers the basicity of the amine, potentially improving membrane permeability [2].[2]

Ionic Conduction vs. Dipolar Polarization

Microwave heating occurs via two mechanisms.[3] Most chemists are familiar with Dipolar Polarization (friction from rotating solvent dipoles). However, when using HCl salts, Ionic Conduction becomes dominant.

  • Mechanism: Dissolved ions (

    
     and 
    
    
    
    ) oscillate back and forth under the influence of the electric field. This collision generates heat more rapidly than dipole rotation [3].
  • The Risk: If the salt is not fully dissolved or the mixture is heterogeneous, ionic conduction can cause localized superheating ("hot spots"), leading to vessel failure or decomposition.

  • The Solution: Our protocol uses a high-polarity solvent (Ethanol or NMP) and a "Pre-Stir" phase to ensure homogeneity before irradiation.

Standard Protocol: SNAr Coupling

Reaction Model: Coupling of 4-Fluorobenzylamine Hydrochloride with 2,4-Dichloropyrimidine.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Heteroaryl Chloride 1.0ElectrophileLimiting reagent.[4]
Fluorobenzylamine HCl 1.2NucleophileExcess ensures completion.
DIPEA (Hünig's Base) 2.5 - 3.0 BaseCRITICAL: 1 eq. to neutralize the salt, 1 eq. to scavenge HCl byproduct, 0.5 eq. excess.
Ethanol (EtOH) N/ASolventHigh tan

(0.941); Green solvent; dissolves salts well.
Step-by-Step Workflow

Step 1: Preparation (The "Cold" Phase)

  • Weigh the heteroaryl chloride (1.0 equiv) and fluorinated benzylamine HCl salt (1.2 equiv) into a 2–5 mL microwave process vial.

  • Add a magnetic stir bar.[4][5]

  • Add Ethanol (concentration ~0.2 – 0.5 M).

  • Add DIPEA dropwise. Observation: You may see a mild exotherm or transient precipitate as the free base is liberated and DIPEA-HCl forms.

  • Pre-Stir: Cap the vial and stir at room temperature for 2 minutes outside the microwave. This ensures the salt is distributed and prevents ionic arcing.

Step 2: Irradiation

  • Insert vial into the microwave cavity.

  • Program:

    • Temperature: 130°C

    • Hold Time: 10 minutes

    • Pre-Stir: 30 seconds (low speed)

    • Pressure Limit: 15 bar (Safety cutoff)

    • Power: Dynamic (Max 150W)

Step 3: Workup

  • Cool to <50°C using compressed air (standard instrument feature).

  • Decap carefully.

  • Purification: The reaction mixture can often be loaded directly onto a SCX-2 (Strong Cation Exchange) cartridge to catch the product and amine, washing away non-basic impurities, or evaporated for flash chromatography.

Visualization of Workflow & Mechanism

Figure 1: Experimental Logic Flow

G Start Start: Weigh Reagents (Amine HCl + Aryl Halide) Solvent Add Solvent (EtOH/NMP) High Dielectric Loss Start->Solvent Base Add Excess Base (DIPEA) (> 2.5 equiv) Solvent->Base Liberate Free Amine PreStir Pre-Stir (2 mins) Homogenize Ions Base->PreStir Prevent Hotspots MW MW Irradiation 130°C, 10 min PreStir->MW Ionic Conduction Check LCMS Check MW->Check Check->MW Incomplete (+5 min) Workup Workup (SCX-2 or Evap) Check->Workup Complete

Caption: Logical workflow for handling amine salts in microwave synthesis, emphasizing the critical neutralization and pre-stir steps.

Optimization & Troubleshooting

Solvent Selection Guide

The choice of solvent dictates the heating efficiency (Loss Tangent,


).
Solvent

(2.45 GHz)
Suitability for Amine SaltsRecommendation
Ethanol 0.941High. Good solubility for salts; "Green" choice.Primary Choice
NMP 0.275Medium. Excellent for high temp (>150°C) SNAr.Use for unreactive electrophiles.
Acetonitrile 0.062Low. Poor microwave absorber.Avoid unless doped with ionic liquid.
Water 0.123High. Excellent heating, but may hydrolyze chloride.Use only for aqueous-compatible substrates.
Troubleshooting Common Issues
  • Issue: High Pressure Shutdown (>15 bar).

    • Cause: Ethanol vapor pressure at 130°C is significant. If the reaction generates gas or uses low-boiling reagents, pressure spikes occur.

    • Fix: Switch to NMP or DMSO (lower vapor pressure). Alternatively, reduce temp to 110°C and extend time to 20 mins.

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: The amine HCl salt was not fully neutralized, leaving it non-nucleophilic (

      
      ).
      
    • Fix: Increase DIPEA to 3.5 equiv . Ensure the base is added before heating.

  • Issue: Charring / Decomposition.

    • Cause: "Thermal Runaway" due to ionic conduction of the dense salt.

    • Fix: Reduce initial power or use the "PowerMax" (simultaneous cooling while heating) feature if available on your synthesizer (e.g., CEM Discover or Biotage Initiator).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Obermayer, D., & Kappe, C. O. (2011). On the importance of simultaneous active cooling in microwave-assisted synthesis. Organic & Biomolecular Chemistry, 9(1), 361-368. Link

Sources

Application Notes and Protocols: General Procedure for Buchwald-Hartwig Amination with Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials.[1][4] The traditional methods for creating these bonds often required harsh conditions and had limited substrate scope.[1] The development of the Buchwald-Hartwig amination has provided a milder and more general alternative, significantly expanding the toolkit of synthetic chemists.[1] This guide focuses specifically on the application of this powerful reaction with benzylamines, a common class of primary amines, offering insights into the reaction's mechanism, practical considerations for experimental design, and a detailed protocol.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The generally accepted mechanism involves the following key steps:

  • Reductive Elimination of Pd(II) to Pd(0): If a Pd(II) precatalyst such as Pd(OAc)₂ is used, it is first reduced in situ to the active Pd(0) species.[2][6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or triflate), forming a Pd(II) intermediate.[1][5][7] The reactivity of the aryl electrophile generally follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[8]

  • Amine Coordination and Deprotonation: The benzylamine coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[6][7]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]

A potential side reaction is β-hydride elimination, which can lead to the formation of an imine and a hydrodehalogenated arene.[1] The choice of ligand plays a crucial role in minimizing this and other undesired pathways.[6][9]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reagents Reagents & Product Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [L-Pd(II)(Ar)(H₂NBn)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination (BnNH₂) PdII_Amido L-Pd(II)(Ar)(HNBn) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Product (Ar-NHBn) PdII_Amido->Product ArX Aryl Halide (Ar-X) Amine Benzylamine (BnNH₂) Base Base caption Figure 1: Simplified Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Designing the Reaction: A Guide to Selecting Reagents and Conditions

The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components.

Palladium Precursor

Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[6][8][10] These are typically Pd(II) and Pd(0) sources, respectively. While Pd(0) sources can directly enter the catalytic cycle, Pd(II) sources require an initial reduction step, which can often be facilitated by the amine or phosphine ligand present in the reaction mixture.[2][6]

Ligand Selection

The choice of ligand is critical for the success of the reaction, influencing catalyst stability, activity, and selectivity. For the amination of primary amines like benzylamine, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the desired reductive elimination step and suppress side reactions.[1]

Ligand GenerationExamplesKey Features & Applications
First Generation P(o-tolyl)₃Among the earliest ligands used, effective for some couplings but with limited scope.[4][6]
Bidentate BINAP, DPPFOffered improved reliability and broader scope for primary amines.[1][9]
Bulky Monodentate XPhos, BrettPhosHighly effective for a wide range of substrates, including challenging aryl chlorides and sterically hindered amines.[2][4]

BrettPhos, in particular, has shown excellent performance in the coupling of primary amines.[2]

Base Selection

The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center.[6] The choice of base can significantly impact the reaction rate and outcome.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[8][10] However, their high basicity can be incompatible with sensitive functional groups on the substrates.[8]

  • Weaker Bases: For substrates with base-sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often employed.[8] Reactions with weaker bases may require higher temperatures or longer reaction times.[8]

The choice of base is also influenced by the solvent. Anionic bases are generally required in nonpolar solvents to facilitate deprotonation.[11][12]

Solvent Choice

A variety of aprotic solvents can be used for the Buchwald-Hartwig amination.

  • Commonly Used: Toluene, dioxane, and tetrahydrofuran (THF) are frequently employed.[8][13]

  • Greener Alternatives: In recent years, there has been a push towards more environmentally friendly solvents, with methyl tert-butyl ether (MTBE) and 2-methyltetrahydrofuran (2-MeTHF) emerging as viable alternatives.[14]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the reaction by coordinating to the palladium catalyst and should generally be avoided.[8]

The solubility of the reagents, particularly the base, should be considered when selecting a solvent.[15]

Reaction Temperature

Typical reaction temperatures range from room temperature to over 100 °C.[8][10] The optimal temperature depends on the reactivity of the substrates and the chosen catalyst system. Less reactive aryl chlorides, for instance, often require higher temperatures.[10]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with benzylamine. It is important to note that optimization of the reaction conditions may be necessary for specific substrates.

Experimental_Workflow start Start reagents Combine Aryl Bromide, Benzylamine, Pd Precursor, Ligand, and Base in a Schlenk Tube start->reagents inert Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat the Reaction Mixture with Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification end Characterize Product purification->end

Caption: A general workflow for the Buchwald-Hartwig amination procedure.

Materials and Reagents:
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Benzylamine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask or glovebox)[16]

Procedure:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add the anhydrous toluene via syringe, followed by the benzylamine.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[17]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl benzylamine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low temperature, poor solvent choice.Use a fresh palladium precursor and ligand. Ensure the base is dry and freshly opened. Increase the reaction temperature. Screen different solvents.
Formation of Side Products β-hydride elimination, hydrodehalogenation.Change the ligand to a bulkier one. Use a milder base. Lower the reaction temperature.
Inconsistent Results Presence of oxygen or moisture.Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-aryl benzylamines. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can effectively utilize this methodology to access a wide range of valuable compounds. The continuous development of new ligands and protocols further expands the scope and applicability of this important transformation in both academic and industrial settings.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides | Request PDF - ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzylamine Hydrochloride (BnNH₂·HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Topic: Hygroscopic Salt Handling & Synthesis Optimization Support Tier: Senior Application Scientist

Introduction: The "Invisible" Reagent

Welcome to the technical support hub for Benzylamine Hydrochloride. While often viewed as a stable, crystalline shelf-reagent, BnNH₂·HCl is significantly hygroscopic. In high-humidity environments (like Singapore or coastal labs), it can absorb up to 5-10% of its weight in atmospheric water within hours of exposure.

The Core Issue: The presence of lattice water or surface moisture does not just make the solid "sticky"—it fundamentally alters the molecular weight (MW) used in your stoichiometry calculations. If you weigh 143.6 mg of "wet" salt assuming it is pure (MW 143.61 g/mol ), you are actually adding only ~0.9 equivalents of amine. In strict stoichiometries (e.g., reductive aminations, peptide couplings), this leads to incomplete conversion and difficult purifications.

This guide provides the protocols to diagnose, correct, and optimize your synthesis when using this deliquescent salt.

Module 1: Storage & Handling (The "Clumping" Ticket)

User Query:

"I opened a new bottle of Benzylamine HCl, and it looks fine. I opened an old bottle, and it’s a solid, sticky block. Can I still use it? How do I prevent this?"

Troubleshooting Protocol:

1. Immediate Assessment (The "Tap" Test)

  • Free-flowing crystals: Good to use.

  • Clumped but breaks with spatula: Surface moisture only. Usable after drying.[1]

  • Liquefied/Gooey (Deliquescence): Significant water absorption. Do not use for sensitive stoichiometry. Recrystallize or convert to free base.

2. Drying Protocol (Vacuum Oven) Do not rely on a simple desiccator for a "wet" salt; it is too slow.

  • Equipment: Vacuum oven, P₂O₅ (Phosphorus Pentoxide) or Silica Gel tray.

  • Temperature: Set to 45–50°C . (Melting point is ~260°C, but thermal oxidation is a risk at high temps over long periods).

  • Vacuum: < 10 mbar.[2]

  • Duration: 12–24 hours.

  • Validation: Dry to constant weight (mass change < 1% over 2 hours).

3. Storage Strategy

  • Primary: Store in a tightly sealed jar with Parafilm.

  • Secondary: Place the jar inside a desiccator cabinet containing Calcium Chloride (CaCl₂).

  • Best Practice: For critical applications, aliquot the salt into pre-weighed vials inside a glovebox or dry bag immediately after opening a fresh bottle.

Module 2: Stoichiometry & Precision (The "Yield" Ticket)

User Query:

"My reductive amination yield fluctuates between 60% and 90%, even though I follow the exact same procedure. Why?"

Root Cause Analysis:

The fluctuation is likely due to the Water Correction Factor (WCF) . If your salt is 8% water by mass, your limiting reagent calculation is off by 8%.

Corrective Action: The qNMR Assay

Quantitative NMR (qNMR) is superior to HPLC for salts because it detects the counter-ion and water (if using appropriate solvents) without response factor issues.

Protocol: qNMR for Water/Purity Content

  • Solvent: Dissolve ~20 mg of salt in DMSO-d₆ (DMSO prevents exchange of amine protons better than MeOD).

  • Internal Standard: Add a precise amount (e.g., 10 mg) of Maleic Acid or 1,3,5-Trimethoxybenzene (non-hygroscopic standards).

  • Acquisition: Run ¹H NMR with a relaxation delay (d1) of at least 30 seconds to ensure full integration accuracy.

  • Calculation: Compare the integration of the Benzylic -CH₂- (approx 4.0 ppm) against the internal standard.

Data Table: Stoichiometry Impact of Moisture

Water Content (% w/w) Actual MW (Effective) Error in 1.0 mmol Scale Result
0.1% (Dry) 143.75 g/mol Negligible Target Yield
2.0% (Damp) 146.54 g/mol -0.02 eq Minor Impurity

| 8.0% (Wet) | 156.09 g/mol | -0.08 eq | Incomplete Reaction |

Module 3: Synthesis & Reaction Engineering

User Query:

"I'm doing a reductive amination with NaBH(OAc)₃. The reaction turns into a thick paste and stirring stops. Is the salt precipitating?"

Technical Insight:

Benzylamine HCl is sparingly soluble in non-polar solvents (DCM, Toluene) and highly soluble in water/methanol. In Reductive Amination (DCM/DCE is common), the salt does not dissolve until the Free Base is liberated by an auxiliary base (e.g., Et₃N or DIPEA) or until it reacts with the aldehyde/ketone.

Workflow Visualization: Handling the Salt in Synthesis

ReactionWorkflow Start Start: Benzylamine HCl Check Check Hygroscopicity (Visual/qNMR) Start->Check Decision Is it Wet? Check->Decision Dry Vacuum Oven 45°C, 12h Decision->Dry Yes (>2% H2O) Dissolve Solvent Selection Decision->Dissolve No (<2% H2O) Dry->Dissolve RouteA Route A: Methanol (Homogeneous) Dissolve->RouteA Standard RouteB Route B: DCM + DIPEA (Heterogeneous -> Clear) Dissolve->RouteB If moisture sensitive Reaction Add Carbonyl + Reductant RouteA->Reaction RouteB->Reaction

Figure 1: Decision logic for incorporating hygroscopic amine salts into synthesis. Note the solvent split based on solubility requirements.

Critical Protocol: In-Situ Free Basing

If the salt causes solubility issues or if the reaction is strictly anhydrous:

  • Suspend Benzylamine HCl (1.0 eq) in DCM.

  • Add Triethylamine (1.1 eq) . The solution will likely clear up or change texture as Et₃N·HCl forms (which is also insoluble but different).

  • Add the carbonyl compound.

  • Stir for 30 mins (Imine formation).

  • Add reducing agent (NaBH(OAc)₃).

Module 4: Purification & Isolation

User Query:

"I need to remove excess Benzylamine HCl from my crude product. Column chromatography is smearing."

Solution: Acid/Base Workup (The "Switch")

Amine salts streak on silica because they interact with the acidic silanols. You must convert everything to the free base or wash it out before the column.

Protocol: The "Salt Switch" Purification

  • Quench: Add aqueous NaHCO₃ to the reaction mixture.

  • Extraction: Extract with EtOAc or DCM.[3]

    • Phase Check: The unreacted Benzylamine HCl is water-soluble. It will stay in the aqueous layer IF the pH is neutral/acidic. However, NaHCO₃ might free-base it.

  • Optimization: To strictly remove Benzylamine:

    • Wash organic layer with 1M HCl (This protonates the product AND the benzylamine, pulling both into water—NOT GOOD if your product is an amine).

    • Better Approach: Wash organic layer with Water (3x) . Benzylamine HCl is highly water-soluble; the free organic product (if less polar) stays in organic.

    • Recrystallization: If the product is a solid hydrochloride, recrystallize from Isopropanol/Diethyl Ether .

Visualizing the Purification Logic

PurificationLogic Crude Crude Mixture (Product + Excess BnNH2·HCl) Partition Partition: DCM / Water Crude->Partition AqLayer Aqueous Layer (Contains BnNH2·HCl) Partition->AqLayer Major Salt Removal OrgLayer Organic Layer (Product + Trace Amine) Partition->OrgLayer Check Is Product an Amine? OrgLayer->Check AcidWash Wash with 0.5M HCl Check->AcidWash No (Product is Neutral) Silica Silica Column (Add 1% Et3N to eluent) Check->Silica Yes (Product is Amine) Warning STOP: Product will be lost to Aqueous! AcidWash->Warning

Figure 2: Purification workflow. Note the critical decision point regarding the basicity of the target product.

References

  • PubChem. (n.d.). Benzylamine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link] (Foundational text on solvent effects and stoichiometry in reductive amination).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Hygroscopic Reagents. (General industry standard for handling deliquescent salts).

Sources

Troubleshooting low reactivity of fluorinated benzylamines in SN2 reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common and challenging issue in synthetic chemistry: the low reactivity of fluorinated benzylamines in SN2 reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you overcome this synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: My SN2 reaction with a fluorinated benzylamine is not proceeding. What is the most likely cause?

A: The primary cause is typically the reduced nucleophilicity of the benzylamine. The highly electronegative fluorine atom(s) on the aromatic ring exert a strong electron-withdrawing inductive effect (-I effect).[1][2] This effect pulls electron density away from the ring and, consequently, from the nitrogen atom of the amine, making it a weaker nucleophile.

Q2: I'm using a standard polar aprotic solvent like DMF, but the reaction is still sluggish. Should I just increase the temperature?

A: While increasing the temperature can sometimes help, it may also promote side reactions. Before resorting to high heat, consider other factors. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally the right choice for SN2 reactions because they solvate the counter-ion of the base and leave the nucleophile relatively "naked" and reactive.[3][4] However, the issue might lie with your base, leaving group, or steric hindrance. A systematic approach is more effective than simply increasing the temperature.

Q3: Can the position of the fluorine atom on the benzene ring affect the reaction rate?

A: Absolutely. The inductive effect is distance-dependent. A fluorine atom in the ortho position will have the strongest electron-withdrawing effect on the benzylic amine, thus reducing its nucleophilicity most significantly. A meta fluorine will have a moderate effect, while a para fluorine will have the weakest inductive effect. However, the para position allows for a competing, electron-donating resonance effect (+R effect) which can be complex.[5][6]

Q4: Is my substrate decomposing? I'm seeing multiple spots on my TLC plate.

A: Decomposition is a risk, especially under harsh conditions. Fluorinated amines can be susceptible to side reactions. For instance, fluoromethylamines can be prone to decomposition due to the lone pair on the nitrogen interacting with the C-F bond.[7][8] If you are using high temperatures or very strong bases, you may be promoting elimination (E2) reactions of your electrophile or other undesired pathways.

Deep Dive: Understanding the Root Causes of Low Reactivity

The challenge with fluorinated benzylamines in SN2 reactions stems from a combination of electronic and steric factors. Understanding these is critical to designing a successful reaction strategy.

Pillar 1: The Dominant Inductive Effect of Fluorine

Fluorine is the most electronegative element. When attached to a benzene ring, it powerfully pulls electron density through the sigma bonds (a negative inductive or -I effect).[1] This is the primary reason for the deactivation of the benzylamine nucleophile. The nitrogen's lone pair, which is essential for the nucleophilic attack, is less available because it is being pulled towards the electron-deficient aromatic ring.

While fluorine also has lone pairs that can be donated back into the pi-system of the ring (a resonance or +R effect), its poor orbital overlap with carbon makes this a much weaker effect compared to its powerful inductive pull.[2] The net result is a significant decrease in the amine's nucleophilicity.

cluster_0 Electronic Effects of Fluorine on Benzylamine amine Fluorinated Benzylamine (Nucleophile) N N amine->N Contains ring Aromatic Ring N->ring Attached to electrophile Electrophile R-LG N->electrophile Attacks F F ring->F Substituted with F->ring Inductive Effect (-I) (Reduces e- density on N) F->ring Resonance Effect (+R) (Minor)

Caption: Electronic effects of fluorine on benzylamine nucleophilicity.

Pillar 2: Steric Hindrance

While a single fluorine atom is not much larger than hydrogen, substitution at the ortho positions can create steric hindrance.[9][10] This "shielding" of the nitrogen atom can physically block its approach to the electrophilic center of the reaction partner, slowing down the SN2 reaction, which is highly sensitive to steric bulk.[11] Polyfluorination or bulky fluorinated groups like -CF3 further exacerbate this issue.

Systematic Troubleshooting Guide

When faced with a low-yielding SN2 reaction involving a fluorinated benzylamine, a systematic approach is key. The following workflow will help you diagnose and address the issue methodically.

Troubleshooting_Workflow start Start: Low Reactivity in SN2 Reaction check_nucleophile Step 1: Enhance Nucleophilicity - Add stronger, non-nucleophilic base (e.g., NaH, KHMDS) - Increase concentration start->check_nucleophile check_lg check_lg check_nucleophile->check_lg No Improvement success Success: Improved Yield check_nucleophile->success Improvement check_solvent check_solvent check_lg->check_solvent No Improvement check_lg->success Improvement check_catalyst Step 4: Consider Catalysis - Add phase-transfer catalyst (e.g., TBAB) - Add iodide source (e.g., NaI, KI - Finkelstein reaction) check_solvent->check_catalyst No Improvement check_solvent->success Improvement check_catalyst->success Improvement failure Still Low Yield: Consider Alternative Strategies check_catalyst->failure No Improvement

Caption: Systematic troubleshooting workflow for SN2 reactions.

Question 1: Is my nucleophile active enough?

Your fluorinated benzylamine is inherently a weak nucleophile. The first step is to ensure it is fully deprotonated and available for reaction.

  • Problem: Incomplete deprotonation or proton exchange is quenching the nucleophile.

  • Solution: Use a strong, non-nucleophilic base to ensure the amine is fully deprotonated. While bases like K2CO3 are common, they may not be strong enough. Consider switching to sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS). These will irreversibly deprotonate the amine, maximizing its concentration in the active, anionic form.

Question 2: Is my leaving group good enough?

The rate of an SN2 reaction is highly dependent on the quality of the leaving group on your electrophile.[12][13]

  • Problem: A poor leaving group (like -Cl or another -F) will result in a high activation energy barrier.[12]

  • Solution: Modify your electrophile to incorporate a better leaving group. The reactivity order is generally: I > Br > OTs (tosylate) > OTf (triflate) >> Cl

Leaving GroupRelative Rate (Approx.)Notes
Iodide (I)~30,000Excellent leaving group, often used in Finkelstein reactions.[13]
Bromide (Br)~10,000Very good and commonly used leaving group.[13]
Tosylate (OTs)~6,000Excellent, stable, and easily prepared from alcohols.
Chloride (Cl)~200Moderate, may require harsher conditions.[13]
Fluoride (F)1Extremely poor leaving group for SN2 reactions.[12][13]

If your electrophile is an alkyl chloride, re-synthesizing it as the bromide or iodide version can dramatically increase the reaction rate.

Question 3: Are my reaction conditions optimal?

Solvent and temperature play a crucial role.

  • Problem: Using a protic solvent (like ethanol or water) is solvating and deactivating your nucleophile through hydrogen bonding.[10][14]

  • Solution 1 (Standard): Ensure you are using a high-purity, anhydrous polar aprotic solvent.

    • DMF (Dimethylformamide): Good general-purpose solvent.

    • DMSO (Dimethyl sulfoxide): Higher boiling point, can be more effective for stubborn reactions.

    • Acetonitrile (CH3CN): Lower boiling point, good for reactions at moderate temperatures.

  • Solution 2 (Catalysis): Add a catalytic amount of sodium or potassium iodide (NaI or KI). This initiates an in situ Finkelstein reaction, where the iodide displaces your original leaving group (e.g., chloride) to form a much more reactive alkyl iodide intermediate, which is then consumed by your benzylamine.

  • Solution 3 (Temperature): Increase the temperature incrementally. Start at room temperature, then try 50 °C, then 80 °C. Monitor the reaction by TLC at each stage to check for product formation versus decomposition.

Advanced Strategies & Alternative Protocols

If standard troubleshooting fails, more advanced techniques may be required.

1. Phase-Transfer Catalysis (PTC)

For reactions where the base or nucleophile has poor solubility, a phase-transfer catalyst can be highly effective.

  • Principle: A catalyst like tetrabutylammonium bromide (TBAB) carries the deprotonated amine (the nucleophile anion) from the solid or aqueous phase into the organic phase where the electrophile resides, accelerating the reaction.

  • When to Use: This is particularly useful when using solid inorganic bases like K2CO3 or Cs2CO3.

2. Activation via Hydrogen Bonding Donors

Recent research has shown that under specific circumstances, hydrogen bond donors can activate C-F bonds, and by extension, could influence the transition state of related reactions. While counterintuitive to standard SN2 logic, using co-solvents like water or specialized alcohols (e.g., hexafluoroisopropanol, HFIP) has been shown to enable nucleophilic substitution on benzylic fluorides.[15][16] This is an expert-level approach that proceeds through stabilization of the transition state.[15]

3. Alternative Coupling Chemistries

If the SN2 pathway is truly blocked, consider alternative C-N bond-forming reactions that do not rely on the nucleophilicity of the amine in the same way, such as:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.

  • Reductive Amination: If your target can be formed by reacting the benzylamine with a carbonyl compound.

Experimental Protocols
Protocol 1: General Procedure for SN2 Alkylation with a Strong Base
  • To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add the fluorinated benzylamine (1.0 eq) and anhydrous DMF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (e.g., an alkyl iodide or bromide, 1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature (or heat to 50-80 °C if necessary) and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Finkelstein-Catalyzed SN2 Reaction
  • To a flask, add the fluorinated benzylamine (1.0 eq), the alkyl halide (e.g., alkyl chloride, 1.1 eq), a base (e.g., K2CO3, 2.0 eq), and sodium iodide (NaI, 0.1-0.2 eq).

  • Add anhydrous acetone or acetonitrile as the solvent.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Work up the reaction as described in Protocol 1 (Step 8 onwards).

References
  • Kim, D. W., et al. (2006). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. Journal of the American Chemical Society. Available at: [Link][3][17]

  • Chemistry Stack Exchange. (2019). Why do the induction effects of fluorobenzene decrease electrophilic addition reactivity, conjugation effects increase selectivity?. Available at: [Link][5]

  • Kim, D. W., et al. (2006). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society. Available at: [Link][3]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link][12]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. Available at: [Link][13]

  • Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. Available at: [Link]

  • Vaia. (n.d.). Statement 1 Fluorine deactivates benzene ring more than other halogens when attached to the benzene ring. and Statement 2 Fluorine in fluorobenzene is an ortho, para directing group.. Available at: [Link][1]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link][7]

  • MDPI. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY. Available at: [Link]

  • ProtonGuru. (2020). Lecture for Lesson IV.11: Substituent Effects on the Rate of Electrophilic Aromatic Substitution. YouTube. Available at: [Link][2]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link][4]

  • ResearchGate. (n.d.). The steric and electronic effects of aliphatic fluoroalkyl groups. Available at: [Link][9]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]

  • Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available at: [Link][6]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. PMC. Available at: [Link][8]

  • Paquin, J.-F., et al. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ResearchGate. Available at: [Link][15]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link][14]

  • ACS Publications. (n.d.). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Available at: [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Available at: [Link][10]

  • PMC. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Available at: [Link]

  • PubMed. (n.d.). Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. Available at: [Link]

  • Science.gov. (n.d.). nucleophilic fluorination reactions: Topics. Available at: [Link]

  • ResearchGate. (n.d.). New multicomponent catalysts for the selective aerobic oxidative condensation of benzylamine to N-benzylidenbenzilimine. Available at: [Link]

  • Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J Am Chem Soc. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Available at: [Link]

  • Gouverneur, V., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein J. Org. Chem.. Available at: [Link][16]

  • PMC. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Activation of the Leaving Group in the SN2 Reaction. Available at: [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Available at: [Link][11]

  • Imperial College London. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Available at: [Link]

  • RSC Publishing. (2010). Enzymes that catalyse SN2 reaction mechanisms. Available at: [Link]

  • PubMed. (2019). Carbon Dioxide-Mediated C( sp2)-H Arylation of Primary and Secondary Benzylamines. Available at: [Link]

  • Hu, J., et al. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. J. Org. Chem.. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Available at: [Link]

Sources

Technical Support Center: Strategies for the Removal of (3-Fluoro-5-methylphenyl)methanamine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides troubleshooting strategies and frequently asked questions (FAQs) for the efficient removal of unreacted (3-fluoro-5-methylphenyl)methanamine from your reaction mixtures. As researchers, scientists, and drug development professionals, we understand that robust and reliable purification methods are critical to achieving high-purity compounds essential for downstream applications. This document is designed to offer practical, field-proven insights to streamline your workflow.

Understanding the Challenge: The Properties of (3-Fluoro-5-methylphenyl)methanamine

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the removal of (3-fluoro-5-methylphenyl)methanamine in a question-and-answer format.

Q1: My standard aqueous workup isn't removing the amine. What's going wrong?

A: Amines, especially those with significant organic character like (3-fluoro-5-methylphenyl)methanamine, will often partition into the organic layer during a typical neutral aqueous workup.[1][2] To effectively remove it, you need to exploit its basicity to render it water-soluble.

Troubleshooting Steps:

  • Acidic Wash (Acid-Base Extraction): The most straightforward approach is to wash your organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[2][3] The acid will protonate the basic amine, forming a water-soluble ammonium salt that will partition into the aqueous layer.[4][5]

    • Pro-Tip: Perform the wash multiple times (2-3x) with the acidic solution to ensure complete removal. Monitor the pH of the aqueous layer to confirm it remains acidic.

  • Copper Sulfate Wash: An alternative for acid-sensitive products is to wash the organic layer with a 10% aqueous copper(II) sulfate solution.[1][2] The copper ions form a complex with the amine, which is then extracted into the aqueous phase, often indicated by a color change to purple in the aqueous layer.[1][2] Continue washing until no further color change is observed.[1][2]

Q2: I'm concerned about using a strong acid with my sensitive product. Are there milder alternatives?

A: Absolutely. If your desired product is unstable in the presence of strong acids like HCl, you have several options:

  • Weak Organic Acids: Consider using a dilute solution of a weak organic acid, such as 10% citric acid. The principle is the same as with strong acids, but the milder conditions may be more compatible with your product.

  • Copper Sulfate Method: As mentioned above, the copper sulfate wash is an excellent acid-free alternative.[1][2]

Q3: My reaction is in a water-miscible solvent like THF or acetonitrile. How do I adapt the extraction protocol?

A: This is a common scenario. Before performing the acid-base extraction, you'll need to remove the water-miscible organic solvent.

Workflow:

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF or acetonitrile.

  • Redissolution: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Acid-Base Extraction: Proceed with the acidic washes as described in Q1.

Q4: I've tried acid-base extraction, but I'm still seeing the amine in my final product. What are my next steps?

A: If extraction alone is insufficient, more advanced techniques are required. Scavenger resins are a highly effective and increasingly popular method for removing unwanted reagents and byproducts.[6][7]

Scavenger Resin Technology:

Scavenger resins are solid-supported reagents designed to react with and bind specific functional groups, in this case, primary amines.[6] The key advantage is the ease of separation – the resin-bound impurity is simply filtered off.[6]

Scavenger Resin Type Functional Group Mechanism Advantages Considerations
Isocyanate Resin -NCOForms a urea linkage with the amine.[8][9]Highly effective for primary and secondary amines.[9]Can be moisture-sensitive.
Aldehyde Resin -CHOForms an imine with the primary amine.[8][9]Selective for primary amines.[8]Reaction may be reversible; may require a reducing agent for permanent sequestration.
Sulfonic Acid Resin -SO3HForms an ammonium salt with the amine.[9]Strong acid capable of scavenging most amines.[9]May not be suitable for acid-sensitive products.

Workflow for Using a Scavenger Resin:

Scavenger_Resin_Workflow

Q5: Can I use chromatography to remove the amine?

A: Yes, column chromatography is a viable, albeit often more labor-intensive, option.

Considerations for Chromatography:

  • Stationary Phase: Standard silica gel can be used, but amines are notorious for "streaking" or tailing on silica due to interactions with acidic silanol groups. To mitigate this, you can:

    • Add a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%).

    • Use a deactivated silica gel or an alternative stationary phase like basic alumina.

  • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes) will typically be effective. The more polar amine will have a lower Rf and elute later than many less polar products.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Initial Workup: If your reaction was performed in a water-miscible solvent, concentrate the mixture under reduced pressure.

  • Dissolution: Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate, 50 mL).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (3 x 25 mL). For each wash, shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization (Optional): If your product is sensitive to residual acid, wash the organic layer with a saturated aqueous sodium bicarbonate solution (1 x 25 mL).

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x 25 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Acid_Base_Extraction

Protocol 2: Purification using an Isocyanate Scavenger Resin
  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF).

  • Resin Addition: Add the isocyanate scavenger resin (typically 1.5-3 equivalents relative to the excess amine).

  • Reaction: Stir or gently agitate the mixture at room temperature. Reaction times can vary, so it is advisable to monitor the disappearance of the amine by a suitable technique (e.g., TLC, LC-MS).

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Concluding Remarks

The removal of unreacted (3-fluoro-5-methylphenyl)methanamine is a common purification challenge that can be effectively addressed by leveraging its inherent basicity. Acid-base extraction is the first line of defense and is often sufficient. For more challenging separations or with acid-sensitive substrates, scavenger resins offer a robust and efficient alternative. By understanding the principles behind these techniques and following the detailed protocols, you can significantly improve the purity of your compounds and the efficiency of your research endeavors.

References
  • University of Rochester, Department of Chemistry. Workup for Removing Amines. Available from: [Link]

  • Parlow, J. J., Devraj, R. V., & South, M. S. (1997). Covalent Scavengers for Primary and Secondary Amines. Tetrahedron Letters, 38(44), 7957-7960.
  • Supra Sciences. Solid-Supported Scavengers. Available from: [Link]

  • Not Voodoo. Workup for Removing Amines. Available from: [Link]

  • Yu, Z. R., Alesso, S., Pears, D., Worthington, P. A., Luke, R. W. A., & Bradley, M. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
  • Wikipedia. Acid–base extraction. Available from: [Link]

  • Amerigo Scientific. Scavenger Resins. Available from: [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Olin, J. F. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S.
  • The Chemistry Notes. Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021, April 24). Available from: [Link]

  • Reddit. Amine workup. (2024, March 12). Available from: [Link]

  • ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025, August 6). Available from: [Link]

  • ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (2019, February 4). Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022, April 7). Available from: [Link]

  • University of Waterloo, Engineering Ideas Clinic. What is an Acid and Base Extraction?. Available from: [Link]

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Preventing carbamate formation when handling free base benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzylamine Handling

A Scientist's Guide to Preventing and Troubleshooting Carbamate Formation in Free Base Benzylamines

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the seemingly simple act of handling a common reagent like benzylamine can sometimes lead to frustrating and unexpected results. One of the most frequent issues encountered is the formation of a mysterious white precipitate, which can derail an experiment. This guide is designed to provide you, the research professional, with a deep understanding of why this happens and robust, field-proven strategies to prevent and resolve it.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common questions regarding carbamate formation.

Q1: I opened a bottle of benzylamine and found a white solid inside. What is it? A: This is almost certainly benzylammonium benzylcarbamate, a salt that forms when two molecules of benzylamine react with one molecule of carbon dioxide (CO₂) from the atmosphere[1][2]. This is a common issue with primary and secondary amines.

Q2: Is my benzylamine still usable if this white solid has formed? A: Yes, in most cases. The carbamate formation is a reversible reaction[1]. The solid can often be removed, and the remaining liquid amine can be purified for use. This guide provides detailed protocols for this process.

Q3: How can I prevent this from happening in the first place? A: The key is to rigorously minimize the amine's exposure to atmospheric CO₂. This involves using inert atmosphere techniques (e.g., nitrogen or argon blanket) for both storage and handling, and ensuring you are using dry, aprotic solvents when possible[2].

Q4: Does the choice of solvent matter? A: Absolutely. The formation and precipitation of the carbamate salt are highly dependent on the solvent. In aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF), the salt is typically insoluble and crashes out as a solid[1]. In protic solvents like methanol, soluble carbonate species may form alongside the carbamate[1].

Q5: How do I get rid of the carbamate precipitate? A: The most reliable method is an acidic workup. Carbamates are essentially a protecting group for amines and are readily cleaved under acidic conditions[3][4]. Dissolving the contaminated amine in a suitable organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl) will hydrolyze the carbamate and its salt back to the free benzylamine.

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, logic-driven approach to diagnosing and resolving issues related to carbamate formation.

Issue 1: A White Precipitate Has Formed in a Reagent Bottle or Reaction Mixture

This is the most common manifestation of carbamate contamination. The precipitate is the benzylammonium benzylcarbamate salt, which is often insoluble in common organic solvents[1].

The nucleophilic nitrogen of the benzylamine attacks the electrophilic carbon of CO₂. A second molecule of benzylamine then acts as a base, deprotonating the resulting zwitterionic intermediate to form the stable carbamate anion and a benzylammonium cation. These ions pair up to form the salt.


}

Mechanism of Benzylammonium Benzylcarbamate Formation.

Follow this workflow to diagnose and resolve the issue.


}

Troubleshooting workflow for precipitate in benzylamine.

Issue 2: Poor Yield or Side Reactions in a Synthesis Using Benzylamine

Unidentified carbamate in your starting material can act as a non-reactive species, effectively lowering the concentration of the free amine and leading to inaccurate stoichiometry and poor yields.

If a portion of your benzylamine has converted to its carbamate salt, it is no longer available to act as a nucleophile in your desired reaction. This is particularly problematic in reactions that are sensitive to molar ratios, such as amide couplings or reductive aminations.

  • Always Use Freshly Purified or Properly Stored Amine: Never assume a commercial bottle of benzylamine is 100% free of carbamate, especially if it has been opened previously.

  • Quantify Amine Content: If you suspect contamination, you can perform a simple titration with a standard acid to determine the exact concentration of the free base amine before use.

  • Pre-reaction Purification: As a standard practice, consider performing a quick acidic wash (see Protocol 2) on the required amount of benzylamine before adding it to your reaction.

Data Summary: Solvent Effects on Carbamate Formation

The choice of solvent has a critical impact on the outcome of CO₂ exposure. The following table summarizes findings from studies on the reaction between benzylamines and CO₂ in various solvents[1][5].

Solvent TypeExample SolventsObservationExperimental Implication
Aprotic, Non-polar THF, Dioxane, TolueneInsoluble white precipitate (benzylammonium benzylcarbamate) forms readily.Precipitation is a clear visual indicator of contamination. The solid can be physically removed (filtration).
Aprotic, Polar Acetonitrile (ACN)Insoluble white precipitate forms.Similar to non-polar solvents, but reaction kinetics may vary.
Aprotic, H-Bonding DMSO, DMFThe carbamic acid is stabilized by the solvent; precipitation is not observed.[1]CRITICAL: Carbamate can be present but invisible. This can silently ruin stoichiometry and yields.
Protic Methanol (MeOH)A mixture of soluble ammonium carbamate and ammonium methylcarbonate species is formed.[1]No precipitate forms, but the amine is consumed. The resulting species may interfere with subsequent reactions.

Validated Experimental Protocols

These protocols provide step-by-step instructions for the proper handling and purification of free base benzylamines.

Protocol 1: Inert Atmosphere Handling and Storage of Free Base Benzylamines

This protocol minimizes exposure to atmospheric CO₂ and moisture.

Materials:

  • Benzylamine

  • Dry, airtight storage vessel (e.g., Sure/Seal™ bottle)

  • Syringes and needles

  • Source of dry, inert gas (Nitrogen or Argon) with a manifold

  • Septa

Procedure:

  • Bottle Preparation: Ensure the storage bottle is clean and oven-dried to remove all moisture. Affix a septum to the opening.

  • Inerting: Insert a needle connected to the inert gas line and a second "vent" needle. Gently flush the bottle with the inert gas for 5-10 minutes to displace all air.

  • Transfer: If transferring benzylamine from a manufacturer's bottle, do so under a positive pressure of inert gas. Use a cannula or a dry syringe to transfer the liquid.

  • Storage: Store the sealed bottle in a cool, dry, dark place[2][6]. For long-term storage, wrap the septum and neck with Parafilm® to ensure a long-lasting seal.

  • Withdrawal: To withdraw the amine for an experiment, pierce the septum with a needle connected to the inert gas line to create a positive pressure. Use a second, dry syringe to withdraw the required volume.

Protocol 2: Removal of Carbamate Precipitate via Acidic Workup

This protocol effectively removes carbamate contamination from a larger batch of benzylamine.

Materials:

  • Benzylamine contaminated with carbamate

  • An organic solvent immiscible with water (e.g., Diethyl ether, Ethyl acetate, Dichloromethane)

  • 1M Hydrochloric Acid (HCl) aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a separatory funnel, dissolve the contaminated benzylamine in 5-10 volumes of the chosen organic solvent (e.g., for 10 mL of amine, use 50-100 mL of ether). The carbamate solid may not fully dissolve.

  • Acid Wash: Add an equal volume of 1M HCl solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. The white carbamate solid should dissolve as it hydrolyzes and the resulting benzylamine moves into the acidic aqueous layer as the hydrochloride salt.

  • Separation: Allow the layers to separate. Drain and discard the organic layer.

  • Basification: To the aqueous layer in the separatory funnel, slowly add saturated NaHCO₃ solution until the solution is basic (confirm with pH paper, pH > 8) and effervescence ceases. The benzylamine hydrochloride will be neutralized back to the free base, which will separate from the aqueous layer.

  • Extraction: Extract the free benzylamine back out of the aqueous layer by adding a fresh portion of the organic solvent and shaking. Repeat this extraction 2-3 times to ensure complete recovery.

  • Washing & Drying: Combine the organic extracts and wash once with brine. Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the purified, carbamate-free benzylamine.

Protocol 3: Qualitative ¹H NMR Test for Carbamate Detection

This is a quick method to check for the presence of carbamate, especially in non-precipitating solvents like DMSO.

Procedure:

  • Sample Prep: Prepare a standard ¹H NMR sample of your benzylamine in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Sparging (The Test): Take the initial NMR spectrum. Then, bubble a gentle stream of CO₂ gas through the NMR tube solution for 1-2 minutes using a long needle.

  • Re-acquire Spectrum: Immediately take a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The formation of benzylammonium benzylcarbamate will result in the appearance of new, distinct peaks, particularly for the benzylic (CH₂) protons, which will be shifted relative to the free base. The appearance of these new signals confirms the amine's reactivity towards CO₂ and its propensity to form carbamates[1][7].

References

  • Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]

  • Mechanistic Insights into Carbamate Formation from CO 2 and Amines: The Role of Guanidine–CO 2 Adducts. ResearchGate. Available from: [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Medium. Available from: [Link]

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Available from: [Link]

  • Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. PubMed. Available from: [Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. Available from: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available from: [Link]

  • Effect of temperature on carbamate stability constants for amines. SINTEF. Available from: [Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. Available from: [Link]

  • Benzylamine. Sciencemadness Wiki. Available from: [Link]

  • Benzyl carbamate. Wikipedia. Available from: [Link]

  • Enzymatic deprotection of amines and hydroxides. Google Patents.
  • Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. ACS Publications. Available from: [Link]

  • Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. ACS Publications. Available from: [Link]

  • CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends?. PMC. Available from: [Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. ResearchGate. Available from: [Link]

  • Promoting CO2 absorption in aqueous amines with benzylamine. ResearchGate. Available from: [Link]

  • Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • ¹H NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for 3-Fluoro-5-methylbenzylamine Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the solubility of 3-fluoro-5-methylbenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to establish robust and reproducible solubilization protocols. Here, we will address common challenges and provide systematic approaches to solvent selection and solubility optimization, grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubilization of 3-fluoro-5-methylbenzylamine hydrochloride.

Q1: What are the general solubility characteristics of benzylamine hydrochlorides?

Benzylamine hydrochlorides, as salts of a primary amine, generally exhibit higher solubility in polar solvents. Benzylamine hydrochloride itself is soluble in water, as well as organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] The presence of the hydrochloride salt significantly increases aqueous solubility compared to the free base form.[3] However, the specific solubility of a substituted benzylamine hydrochloride like 3-fluoro-5-methylbenzylamine hydrochloride will be influenced by the fluoro and methyl groups on the benzene ring.

Q2: How do the fluoro and methyl substituents on the aromatic ring affect solubility?

The fluorine atom, being highly electronegative, can participate in hydrogen bonding and alter the electronic distribution of the molecule. The methyl group is nonpolar and can increase the lipophilicity of the compound. The interplay of these groups will influence the compound's interaction with different solvents. A systematic solvent screening is therefore crucial to determine the optimal solvent or solvent system.

Q3: What is a good starting point for solvent screening for 3-fluoro-5-methylbenzylamine hydrochloride?

A good starting point is to test a range of solvents with varying polarities. Based on the general solubility of similar compounds, the following solvents are recommended for initial screening:

  • Protic Solvents: Water, Methanol, Ethanol, Isopropanol[4]

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)

  • Aprotic Nonpolar Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate[1]

It is also advisable to consider solvent mixtures, as these can fine-tune the polarity and solvating power to achieve the desired solubility.[5]

Q4: Are there any known safety concerns when handling 3-fluoro-5-methylbenzylamine hydrochloride and the recommended solvents?

Yes, standard laboratory safety precautions should always be followed. Many organic solvents are flammable and/or toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for 3-fluoro-5-methylbenzylamine hydrochloride and each solvent before use.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: The compound has poor solubility in all single solvents tested.

Cause: The unique combination of the polar hydrochloride group and the more nonpolar substituted aromatic ring may result in limited solubility in a single solvent.

Solution:

  • Utilize Solvent Mixtures: Systematically prepare binary or even ternary solvent mixtures. For instance, a mixture of a polar protic solvent (e.g., ethanol) and a less polar aprotic solvent (e.g., dichloromethane) can provide a balanced polarity.

  • pH Adjustment: For aqueous solutions, the solubility of amine hydrochlorides can be pH-dependent. Ensure the pH is in a range where the hydrochloride salt remains ionized. Buffering the solution can help maintain a stable pH.

  • Temperature Variation: Solubility is often temperature-dependent. Gently warming the solvent while dissolving the compound can significantly increase solubility.[1] However, be cautious of potential degradation at elevated temperatures. A preliminary thermal stability study (e.g., using DSC or TGA) is recommended if high temperatures are required.

Problem 2: The compound precipitates out of solution over time.

Cause: This could be due to supersaturation, a change in temperature, or solvent evaporation.

Solution:

  • Equilibration Time: Ensure the solution has reached equilibrium. The shake-flask method, a standard for determining equilibrium solubility, often requires shaking for 24 hours or more to ensure saturation is reached.[6][7]

  • Control Temperature: Maintain a constant and controlled temperature for your experiments and storage.

  • Prevent Evaporation: Use sealed containers to prevent solvent evaporation, which would increase the concentration of the solute and lead to precipitation.

Problem 3: Inconsistent solubility results are obtained between experiments.

Cause: Inconsistency can arise from variations in experimental conditions or the purity of the materials.

Solution:

  • Standardize Protocol: Strictly adhere to a detailed, written protocol for all solubility experiments. This includes consistent weighing, volume measurements, temperature, and equilibration times.

  • Material Purity: Ensure the 3-fluoro-5-methylbenzylamine hydrochloride and all solvents are of high and consistent purity.[6][7] Impurities can significantly affect solubility.

  • Analytical Method Validation: The method used to quantify the dissolved compound (e.g., HPLC, UV-Vis) should be validated for accuracy and reproducibility.[6]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for determining and optimizing the solubility of 3-fluoro-5-methylbenzylamine hydrochloride.

Protocol 1: Preliminary Solvent Screening

This protocol uses a small-scale approach to quickly identify promising solvents.

Methodology:

  • Accurately weigh approximately 5 mg of 3-fluoro-5-methylbenzylamine hydrochloride into several small, sealed vials.

  • To each vial, add a different solvent from the recommended list (see FAQ 3) in 100 µL increments.

  • After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

  • Continue adding solvent up to a total volume of 1 mL.

  • Record the approximate volume of solvent required to dissolve the compound. This provides a qualitative measure of solubility.

Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[6][7]

Methodology:

  • Add an excess amount of 3-fluoro-5-methylbenzylamine hydrochloride to a known volume of the selected solvent or solvent mixture in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.[6][7]

  • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC or UV-Vis spectroscopy.

  • Calculate the solubility in mg/mL or mol/L.

Data Presentation

Summarize the quantitative solubility data in a clear and organized table.

Solvent/Solvent SystemTemperature (°C)Solubility (mg/mL)
Water25Insert experimental value
Methanol25Insert experimental value
Ethanol25Insert experimental value
Isopropanol25Insert experimental value
DMSO25Insert experimental value
DMF25Insert experimental value
Acetonitrile25Insert experimental value
Dichloromethane25Insert experimental value
Example Mixture: 80:20 Ethanol:Water25Insert experimental value

IV. Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

SolventSelectionWorkflow A Start: Define Solubility Target B Preliminary Solvent Screening (Single Solvents) A->B C Analyze Results: Good Solubility? B->C D Quantitative Measurement (Shake-Flask Method) C->D Yes E Solvent System Optimization (Mixtures, pH, Temp.) C->E No F Analyze Results: Target Met? D->F E->D G Final Protocol Established F->G Yes H Re-evaluate Solvent Choices F->H No H->B

Caption: A logical workflow for systematic solvent selection.

Diagram 2: Shake-Flask Method Protocol

ShakeFlaskMethod cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to known solvent volume B Agitate at constant temp. (24-48 hours) A->B C Filter supernatant B->C D Dilute sample C->D E Quantify concentration (e.g., HPLC) D->E

Caption: Key steps of the shake-flask solubility determination method.

V. References

  • BioCrick. Benzylamine hydrochloride | CAS:3287-99-8. [Link]

  • SlideShare. SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Google Patents. Amine acid salt compounds and process for the production thereof.

  • ResearchGate. Purification of organic hydrochloride salt? [Link]

  • Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem. [Link]

  • Sciencemadness Wiki. Benzylamine. [Link]

  • The Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]

Sources

Controlling regioselectivity in electrophilic aromatic substitution of fluorinated benzenes

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Controlling Regioselectivity in EAS of Fluorinated Benzenes

Welcome to the Fluorine Chemistry Support Hub

I am Dr. Aris, your Senior Application Scientist. You are likely here because Fluorine is behaving paradoxically in your synthesis. It is the "Jekyll and Hyde" of aromatic chemistry: the most electronegative element (deactivating the ring via induction,


This guide is not a textbook; it is a troubleshooting manual for when your LCMS shows the wrong isomer or your reaction refuses to proceed.

Module 1: The Core Mechanism (Why is my ratio skewed?)

The "Fluorine Paradox" Explained

Unlike other electron-withdrawing groups (EWGs) like nitro or carbonyls which direct meta, Fluorine directs ortho/para.[1] However, users often encounter two specific issues:

  • Sluggish Reactivity: The ring is deactivated.

  • Extreme Para Selectivity: The ortho isomer is often formed in much lower quantities than statistically expected (2:1).

The Causality:

  • Induction (

    
    ):  Fluorine pulls electron density through the 
    
    
    -bond. This effect is distance-dependent. It destabilizes the transition state for ortho attack significantly more than para attack because the ortho carbon is directly adjacent to the fluorine.
  • Resonance (

    
    ):  Fluorine donates lone pair density into the 
    
    
    -system. Because Fluorine is in the same period as Carbon (2p-2p overlap), this overlap is stronger than in Chlorobenzene (3p-2p). This makes Fluorine a stronger resonance donor than Chlorine, but the inductive withdrawal still dominates the overall reactivity [1].
Visualizing the Competition

The following diagram illustrates the decision logic for the electrophile (

fluorine_directing_logicStartElectrophilic Attack on Ph-FInductiveInductive Effect (-I)(Deactivation)Start->InductiveThrough Sigma BondResonanceResonance Effect (+R)(Stabilization)Start->ResonanceThrough Pi SystemOrthoTSOrtho Transition State(High Inductive Penalty)Inductive->OrthoTSStrong Destabilization(Close Proximity)ParaTSPara Transition State(Low Inductive Penalty + Resonance)Inductive->ParaTSWeak Destabilization(Distance)Resonance->OrthoTSStabilizes CationMetaTSMeta Transition State(No Resonance Stabilization)Resonance->MetaTSCannot StabilizeResonance->ParaTSStabilizes CationProductMajor Product: Para-Isomer(>85% typical)OrthoTS->ProductMinor PathwayParaTS->ProductMajor Pathway

Figure 1: The mechanistic conflict between Inductive withdrawal and Resonance donation determines the regioselectivity profile.

Module 2: Troubleshooting & FAQs

Ticket #001: "I need the ortho isomer, but I'm getting 90% para."

Diagnosis: You are fighting the strong inductive effect of Fluorine. In standard Electrophilic Aromatic Substitution (EAS), the para position is electronically superior. The Data: Compare the nitration ratios of halobenzenes. Note how Fluorine is exceptionally para-selective compared to Iodine.

SubstrateOrtho %Meta %Para %Reason for Ratio
Fluorobenzene 12-13 0.6 87 Strong

effect deactivates ortho.
Chlorobenzene30169Weaker

, weaker

than F.
Bromobenzene37162Sterics begin to compete with electronics.[2]
Iodobenzene45154Inductive effect is weak; statistical approach.
Data derived from Olah et al. [2]

Corrective Actions:

  • Change the Mechanism: If you absolutely need the ortho isomer, stop using EAS . Switch to Directed Ortho Metalation (DoM) . Fluorine is an excellent director for Lithiation (

    
    -BuLi) due to the acidity of the ortho-proton.
    
    • Protocol Shift: React Ph-F with

      
      -BuLi at -78°C, then quench with your electrophile.[2] This yields >95% ortho product.
      
  • Solvent Control (If EAS is mandatory): Use a solvent that disrupts the intimate ion pair or increases steric bulk around the electrophile, though this rarely flips selectivity to ortho for Fluorine.

Ticket #002: "My Friedel-Crafts Acylation failed. Starting material recovered."

Diagnosis: Fluorobenzene is deactivated. Standard conditions (e.g., weak Lewis acids like

2The Fix:

Protocol: High-Efficiency FC Acylation of Fluorobenzene Based on rare-earth triflate catalysis [3]

  • Reagents: Fluorobenzene (1.0 eq), Acyl Chloride (1.2 eq), Scandium Triflate

    
     (5 mol%), or anhydrous 
    
    
    (1.2 eq).[2]
  • Conditions:

    • Standard: Reflux in Nitromethane (

      
      ) or DCE. Nitromethane stabilizes the acylium ion.
      
    • Advanced: Microwave irradiation (130W, 50°C, 5-10 mins) often drives the reaction to completion where thermal heating fails.[2]

  • Step-by-Step:

    • Step 1: Flame-dry all glassware. Moisture creates HCl/HF and kills the catalyst.

    • Step 2: Pre-mix Acyl Chloride and Catalyst in solvent for 15 mins to generate the active Acylium species (

      
      ).
      
    • Step 3: Add Fluorobenzene slowly.

    • Step 4: Monitor via TLC. If stalled, add Triflic Acid (TfOH) (1 mol%) as a co-catalyst.[2]

  • Expected Outcome: 95-99% para-selectivity.

Ticket #003: "I have multiple fluorines (e.g., 1,3-difluorobenzene). Where will the electrophile go?"

Diagnosis: You must calculate the "Cooperative" vs. "Competitive" directing effects. Rule of Thumb: Directing effects are additive.

  • 1,3-difluorobenzene: Both fluorines direct to the 4-position (which is ortho to one and para to the other). The 2-position is sterically crowded and electronically disfavored (sandwiched between two withdrawing groups).

  • 1,2-difluorobenzene: Directs primarily to the 4-position .

Module 3: Advanced Workflow Visualization

Use this decision tree to select the correct experimental conditions based on your desired regioselectivity.

troubleshooting_workflowStartStart: Electrophilic Substitution on Ph-FGoalWhat is your target isomer?Start->GoalParaTarget: Para IsomerGoal->ParaOrthoTarget: Ortho IsomerGoal->OrthoEAS_PathStandard EAS Conditions(Nitration/Halogenation)Para->EAS_PathDoM_PathCRITICAL ALERT:Switch to Directed Ortho Metalation(n-BuLi / -78°C)Ortho->DoM_PathEAS is inefficient for Ortho-FFC_PathFriedel-Crafts Reaction?EAS_Path->FC_PathOptimizationOptimization:Use Nitromethane solventUse Strong Lewis Acid (AlCl3/Sc(OTf)3)FC_Path->OptimizationYesResult_ParaYield: High Para Selectivity(>90%)FC_Path->Result_ParaNo (Halogenation)Result_OrthoYield: High Ortho Selectivity(>95%)DoM_Path->Result_OrthoOptimization->Result_Para

Figure 2: Experimental decision matrix for maximizing regioselectivity.

References

  • Mechanistic Insight: Electrophilic Aromatic Substitution: Regioselectivity. Chemistry LibreTexts. (Explains the resonance vs. inductive tug-of-war).

  • Nitration Data: Olah, G. A., et al. Nitration of Fluorobenzene.[2][1] (Classic data establishing the 87% para-selectivity profile).

  • Friedel-Crafts Protocol: BenchChem. Identifying side products in Friedel-Crafts acylation of fluorobenzene. (Specifics on catalyst choice and side-reaction avoidance).

  • Computational Prediction: RegioSQM: Prediction of regioselectivity in EAS. (NIH/PMC). (Tools for predicting outcomes in complex polyfluorinated systems).

Technical Support Guide: Stability of (3-Fluoro-5-methylphenyl)methanamine HCl under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Fluoro-5-methylphenyl)methanamine hydrochloride is a key building block in medicinal chemistry and organic synthesis, frequently used in the development of novel pharmaceutical agents.[1] As a hydrochloride salt, it offers enhanced stability and ease of handling compared to its free base form. However, many synthetic routes require the deprotonation of the amine to its nucleophilic free base. This transition to basic conditions is a critical step where researchers often encounter stability issues, leading to failed reactions, low yields, and the formation of impurities.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It is structured to address common questions, troubleshoot experimental challenges, and provide robust protocols for handling this compound under basic conditions, ensuring the integrity of your experiments and the quality of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our technical support team receives regarding the use of (3-Fluoro-5-methylphenyl)methanamine HCl in basic media.

Q1: What occurs chemically when I add a base to (3-Fluoro-5-methylphenyl)methanamine HCl?

A: Adding a base to an amine hydrochloride salt is a simple acid-base neutralization reaction. The hydrochloride salt exists as a protonated ammonium cation (R-NH₃⁺) with a chloride anion (Cl⁻). When a base (like NaOH, K₂CO₃, or Et₃N) is introduced, it removes the acidic proton from the ammonium group, "liberating" the neutral, nucleophilic free base (R-NH₂).

The general reaction is: C₈H₁₀FN·HCl + Base → C₈H₁₀FN (free base) + [Base-H]⁺Cl⁻

It is crucial to use at least one molar equivalent of the base to ensure complete deprotonation. In practice, a slight excess (1.1 to 1.5 equivalents) is often used, especially with weaker bases, to drive the equilibrium towards the free amine.

Q2: Is the free base of (3-Fluoro-5-methylphenyl)methanamine stable in a basic aqueous solution?

A: The intrinsic stability of the free base is moderate and highly dependent on the specific conditions. While the molecule itself is not inherently unstable, the free amine form is significantly more susceptible to oxidative degradation than its protonated salt form.[2]

Key factors influencing stability include:

  • Presence of Oxygen: The benzylic carbon (the -CH₂- group attached to the aromatic ring) is susceptible to oxidation, which is often accelerated in the presence of air (oxygen).

  • Temperature: Elevated temperatures dramatically increase the rate of degradation.

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidative degradation pathways.

  • Light Exposure: Like many aromatic compounds, prolonged exposure to UV light can induce degradation.[3]

For short-duration reactions at or below room temperature, the free base is generally stable enough for use. However, for extended reaction times or reactions at elevated temperatures, the risk of degradation increases significantly.

Q3: What are the potential degradation pathways under basic or oxidative conditions?

A: While specific degradation studies on this exact molecule are not widely published, the degradation of benzylamines is well-understood.[4][5][6] The primary degradation pathway under basic and oxidative stress involves the benzylic position.

The most probable pathway is:

  • Oxidation to Imine: The primary amine is oxidized to the corresponding imine.

  • Hydrolysis to Aldehyde: The resulting imine is then hydrolyzed to form 3-fluoro-5-methylbenzaldehyde and ammonia.[4]

This transformation represents a significant loss of the desired starting material and introduces a highly reactive aldehyde impurity into your reaction mixture, which can lead to further side reactions.

Q4: What are the visible signs of degradation in my solution?

A: Visual inspection can often provide the first clue of compound degradation.

  • Color Change: A freshly prepared solution of the free base should be colorless to very pale yellow. The development of a more intense yellow, amber, or brown color upon standing or heating is a strong indicator of degradation product formation.

  • Precipitate Formation: The formation of insoluble materials or a hazy appearance can indicate the polymerization of degradation products or the formation of other insoluble species.

Any observable change in the solution's appearance should be investigated analytically (e.g., by TLC or LC-MS) before proceeding with subsequent synthetic steps.

Q5: How should I handle and store the generated free base if I need to use it later?

A: Ideally, the free base should be generated in situ and used immediately. If isolation and storage are absolutely necessary, rigorous precautions must be taken:

  • Atmosphere: Work under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Temperature: Store the isolated free base at low temperatures (e.g., -20°C).

  • Container: Use a clean, dry amber glass vial with a tightly sealed cap to protect from light and moisture.

  • Solvent: If storing in solution, use a dry, degassed, aprotic solvent.

Even under these conditions, long-term stability is not guaranteed.[2] It is highly recommended to re-analyze the purity of the material before use if it has been stored for any length of time.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when using (3-Fluoro-5-methylphenyl)methanamine under basic conditions.

Scenario 1: Unexpected Side Products Detected in My Reaction Mixture

You've run your reaction after deprotonating the amine salt and your analytical data (LC-MS, GC-MS, or NMR) shows significant peaks that do not correspond to your starting material or expected product.

The following decision tree can help diagnose the source of the impurities.

G start Unexpected Peaks Detected in Analysis q1 Does the mass of a major impurity correspond to 3-fluoro-5-methylbenzaldehyde (M.W. = 140.13 g/mol)? start->q1 res1 Likely Cause: Oxidative Degradation. The free amine degraded to the aldehyde prior to or during your reaction. q1->res1 Yes q2 Are the impurities present before adding your other reagents (i.e., in the basified amine solution)? q1->q2 No sol1 Solution: 1. Generate free base in situ immediately before use. 2. Degas all solvents with N2 or Ar. 3. Run the reaction under a strict inert atmosphere. 4. Lower the reaction temperature if possible. res1->sol1 end Issue Resolved or Re-evaluate Synthesis Strategy sol1->end res2 Likely Cause: Base-Induced Degradation. The conditions used for deprotonation (e.g., strong base, high temp) are too harsh. q2->res2 Yes q3 Do the impurities correspond to side reactions with your solvent or other reagents? q2->q3 No sol2 Solution: 1. Use a milder base (e.g., K2CO3, NaHCO3, or an organic base). 2. Perform deprotonation at a lower temperature (e.g., 0 °C). 3. Minimize the time between basification and use. res2->sol2 sol2->end res3 Likely Cause: Competing Reactions. The free amine is reacting with the solvent (e.g., transamination with acetone) or your reagents in an unintended manner. q3->res3 Yes q3->end No sol3 Solution: 1. Verify solvent and reagent compatibility. 2. Change the order of addition. 3. Re-evaluate the overall reaction mechanism and conditions. res3->sol3 sol3->end

Caption: Troubleshooting workflow for impurity identification.

Scenario 2: Low Yield or Incomplete Conversion After Deprotonation

Your reaction has stalled, or the final yield is significantly lower than expected.

  • Possible Cause 1: Incomplete Deprotonation. The amine salt is not fully converted to the reactive free base.

    • Solution: Ensure you are using at least 1.1 molar equivalents of base. If using a weak base like NaHCO₃ with a strong acid salt (HCl), the equilibrium may not fully favor the free amine. Consider switching to a stronger base (e.g., K₂CO₃, NaOH, or an organic amine like triethylamine).

  • Possible Cause 2: Degradation of Starting Material. As discussed in Scenario 1, the free amine may be degrading over the course of the reaction, reducing the amount available to form the product.

    • Solution: Implement the solutions from Scenario 1 (inert atmosphere, lower temperature, in situ generation) to preserve the integrity of the free amine.

Scenario 3: Solution Color Changes After Basification

You add a base to your solution of the amine hydrochloride, and it immediately or over time turns yellow or brown.

  • Possible Cause: This is a classic sign of oxidative degradation. The formation of conjugated imines and other chromophoric degradation products leads to the absorption of visible light.

    • Solution: This is a strong warning sign. Do not proceed with the reaction if a significant color change occurs. The best course of action is to discard the solution and restart, paying rigorous attention to deoxygenating your solvents and maintaining an inert atmosphere during the deprotonation and subsequent reaction.

Section 3: Experimental Protocols

These protocols provide validated, step-by-step methods for handling the compound.

Protocol 3.1: Standard Procedure for In Situ Liberation of the Free Base

This protocol is designed for immediate use of the free amine in a subsequent reaction.

  • Setup: To a flame-dried reaction flask equipped with a magnetic stir bar, add (3-Fluoro-5-methylphenyl)methanamine HCl (1.0 eq).

  • Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Dissolution: Add a suitable, degassed solvent (e.g., THF, CH₂Cl₂, MeCN) via syringe and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This minimizes the risk of degradation during the exothermic neutralization.

  • Basification: Slowly add a solution or slurry of the chosen base (e.g., triethylamine, 1.2 eq) in the same solvent dropwise over 5 minutes. If using an inorganic base like K₂CO₃, it can be added as a solid, but the reaction may be biphasic and require vigorous stirring.

  • Confirmation (Optional but Recommended): After stirring for 15-20 minutes at 0 °C, take a small aliquot, quench it with water, extract with ethyl acetate, and spot on a TLC plate against a standard of the HCl salt to confirm the disappearance of the starting material.

  • Immediate Use: The resulting solution/slurry containing the free amine is now ready for the addition of the next reagent in your synthetic sequence. Do not let it stand for an extended period.

Protocol 3.2: Forced Degradation Study Under Basic Conditions

This protocol, adapted from ICH guidelines, is used to intentionally degrade the compound to understand its stability limits and identify potential degradants.[7][8]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution of amine HCl in 50:50 MeCN:H2O s1 Sample 1 (Control): Add H2O prep->s1 s2 Sample 2 (Base Stress): Add 0.1 M NaOH prep->s2 s3 Sample 3 (Heated Base Stress): Add 0.1 M NaOH Heat to 60 °C prep->s3 ana Aliquot, Quench (with acid), and Analyze via Stability-Indicating HPLC-UV/MS at t = 0, 2, 8, 24 hr s1->ana s2->ana s3->ana

Caption: Workflow for a basic forced degradation study.

  • Stock Solution: Prepare a 1 mg/mL solution of (3-Fluoro-5-methylphenyl)methanamine HCl in a 50:50 mixture of acetonitrile and water.

  • Sample Setup: Prepare three vials:

    • Control Vial: To 1 mL of the stock solution, add 1 mL of water.

    • Base Stress Vial (RT): To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Base Stress Vial (Heated): To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Place this vial in a heating block set to 60 °C.

  • Time Points: At specified time points (e.g., 0, 2, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

  • Quenching: Immediately neutralize the aliquot by adding it to a vial containing an equivalent amount of 0.1 M HCl to stop further degradation.

  • Analysis: Analyze the quenched sample using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the main peak.[2]

Section 4: Analytical Methodology

A robust analytical method is essential for monitoring the stability of the amine and detecting any degradation products.[9][10] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary technique for quantification. Mass Spectrometry (MS) is invaluable for identifying unknown impurity structures.[9][11]

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic amines and their more polar or non-polar degradants.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape for the amine (which will be protonated) and is MS-compatible.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minA gradient is necessary to elute the relatively polar amine as well as any potentially less polar degradation products like the aldehyde.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection (UV) 254 nm or Diode Array Detector (DAD)Aromatic compounds absorb strongly at 254 nm. A DAD allows for peak purity analysis and detection of impurities with different chromophores.
Column Temp. 30-40 °CEnsures reproducible retention times.

Section 5: References

  • Title: Degradation of benzylamines during chlorination and chloramination Source: RSC Publishing URL: [Link]

  • Title: Degradation of benzylamines during chlorination and chloramination | Request PDF Source: ResearchGate URL: [Link]

  • Title: Schematic degradation pathway of benzylamine as described in literature... Source: ResearchGate URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS Source: ResearchGate URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: PharmaTutor URL: [Link]

  • Title: forced degradation products: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: (PDF) Stability Indicating Analytical Methods (SIAMS) Source: ResearchGate URL: [Link]

  • Title: NMR reaction monitoring in flow synthesis Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance of the 5-Methyl Group in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet significant challenge in synthetic chemistry: the steric hindrance imposed by a 5-methyl group in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties when coupling substrates bearing this seemingly innocuous substituent. Here, we dissect the underlying issues, provide targeted troubleshooting advice, and offer detailed protocols to enhance your reaction success.

The Challenge: Why is a 5-Methyl Group Problematic?

A methyl group at the 5-position of an aryl ring, while electronically donating, introduces significant steric bulk in the vicinity of the reactive site (typically at the 1-position). This steric impediment can profoundly affect the kinetics and thermodynamics of the catalytic cycle in many cornerstone cross-coupling reactions. The primary steps impacted are:

  • Oxidative Addition: The initial insertion of the metal catalyst (e.g., Palladium(0)) into the carbon-halide bond can be sterically hindered, slowing down the entire catalytic turnover.[1][2]

  • Reductive Elimination: The final, product-forming step, where the two coupled fragments are released from the metal center, can also be impeded. The bulky groups must come into close proximity in the transition state, a process that is energetically penalized by steric clash.[3][4]

This guide provides practical, evidence-based solutions to overcome these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling of a 5-methyl-substituted aryl bromide is failing, with low conversion and significant starting material recovery. What's wrong and what should I do?

Answer: This is a classic case of steric hindrance impeding the catalytic cycle. The 5-methyl group is likely hindering either the oxidative addition of the palladium catalyst to your aryl bromide or the subsequent transmetalation/reductive elimination steps.

Core Problems & Recommended Actions:

  • Ineffective Ligand: Standard ligands like triphenylphosphine are often too small or not electron-rich enough to facilitate the reaction with hindered substrates. The key is to use a ligand that is both bulky and electron-rich. This promotes the formation of a monoligated, coordinatively unsaturated palladium species, which is highly reactive in oxidative addition.[5][6]

    • Solution: Switch to specialized biaryl phosphine ligands (often called "Buchwald ligands"). These ligands possess bulky substituents that create a large "bite angle," which can accelerate reductive elimination.[7]

    • Primary Recommendation: Use ligands like SPhos or XPhos . They are designed to stabilize the catalytic species and facilitate reactions with sterically demanding partners.[2]

    • Alternative: N-Heterocyclic Carbene (NHC) ligands are also excellent choices as they are strong sigma-donors and can be sterically tuned to promote coupling.[4][8]

  • Suboptimal Base/Solvent System: The choice of base is critical in Suzuki couplings as it activates the boronic acid partner to form a more nucleophilic boronate species.[9] For hindered substrates, a stronger, non-nucleophilic base is often required to drive the reaction forward.

    • Solution: Use a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] These bases have proven effective in challenging couplings.

    • Solvent Considerations: Aprotic polar solvents like dioxane, toluene, or THF are standard. Ensure your reagents are fully soluble at the reaction temperature.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling (5-Methyl Substrate) ligand Is your ligand PPh3 or similar? start->ligand switch_ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) ligand->switch_ligand Yes base Are you using a weak base (e.g., Na2CO3)? ligand->base No switch_ligand->base switch_base Switch to Stronger Base (e.g., K3PO4, Cs2CO3) base->switch_base Yes temp Is the reaction temperature too low? base->temp No switch_base->temp increase_temp Increase Temperature (e.g., 80-110 °C) temp->increase_temp Yes success Reaction Successful temp->success No (Optimized) increase_temp->success

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Question 2: I'm attempting a Buchwald-Hartwig amination with a 5-methyl-substituted aniline, and I see no product. How can I facilitate this C-N bond formation?

Answer: Buchwald-Hartwig amination is notoriously sensitive to steric hindrance around both the aryl halide and the amine.[3] The 5-methyl group on your aniline increases its steric profile, making it a challenging nucleophile. Success hinges almost entirely on the catalyst system.

Core Problems & Recommended Actions:

  • Inadequate Catalyst System: As with Suzuki couplings, the ligand is paramount. The development of increasingly bulky and sophisticated phosphine ligands has been crucial for expanding the scope of this reaction to include hindered substrates.[10]

    • Solution: Employ a third-generation or fourth-generation Buchwald ligand. BrettPhos is an excellent starting point for coupling primary amines.[6] For particularly challenging couplings, consider highly specialized ligands.

    • Precatalyst Choice: Use a well-defined palladium precatalyst, such as a G3 or G4 precatalyst (e.g., BrettPhos Pd G3). These are air-stable and ensure the efficient generation of the active Pd(0) species.[6]

  • Alternative Catalysis: If palladium systems fail, consider alternatives. Copper-catalyzed C-N couplings (Ullmann-type reactions) have seen a resurgence with the development of new ligands that can accommodate sterically hindered partners.[3][11]

    • Solution: Explore a copper-catalyzed system, for example, using CuI with a suitable ligand like a pyrrole-ol based ligand, which has shown success with ortho-substituted aryl iodides and hindered amines.[11]

Comparative Table: Ligands for Hindered Amination
LigandGenerationKey FeatureTypical Substrates
DPPF 2ndBidentate, ferrocene backboneGood for aryl iodides/triflates, less hindered amines.[10]
XPhos 3rdBulky, electron-rich biarylphosphineBroad scope, effective for many hindered substrates.
BrettPhos 4thHighly bulky, specialized for aminesExcellent for primary amines, high selectivity.[6]
Josiphos -Ferrocene-based diphosphineCan be effective for direct ammonia coupling.[10]
NHCs (e.g., IPr) -Strong σ-donorsEffective with aryl chlorides, can be sterically tuned.[4][8]
Question 3: My Heck reaction involving a 5-methyl-substituted aryl halide is giving poor yields and regioisomeric mixtures. What can I do?

Answer: The Heck reaction's success with sterically hindered substrates often depends on controlling the regioselectivity of the olefin insertion and preventing side reactions.[12][13] The 5-methyl group can influence these pathways.

Core Problems & Recommended Actions:

  • Poor Reactivity: Polysubstituted and sterically hindered olefins are inherently challenging substrates for the Heck reaction due to low reactivity.[12][13]

    • Solution: Employ a directing group strategy. For example, incorporating a pendant carboxylic acid near the alkene can accelerate the reaction and direct the arylation, even for tri- and tetrasubstituted olefins.[12][13]

  • Catalyst Deactivation: The catalytic cycle may stall, leading to low conversion.

    • Solution: Utilize bulky monophosphine ligands on palladium to enhance catalyst stability and activity.[12] Additionally, consider a reductive Heck reaction variant if β-hydride elimination is problematic. This involves intercepting the alkylpalladium(II) intermediate with a hydride source.[14]

Question 4: I'm trying a Sonogashira coupling with a 5-methyl-substituted aryl iodide, but the reaction is sluggish and I'm getting significant alkyne homocoupling (Glaser coupling). How can I improve this?

Answer: The Sonogashira coupling involves both a palladium and a copper catalyst in its classic form.[15][16] The steric hindrance from the 5-methyl group can slow the desired cross-coupling, allowing the copper-catalyzed alkyne homocoupling to become a dominant side reaction.

Core Problems & Recommended Actions:

  • Dominant Homocoupling: The rate of the desired Pd-catalyzed cross-coupling is not competitive with the Cu-catalyzed homocoupling.

    • Solution 1 (Optimize Conditions): Perform the reaction under strictly anaerobic conditions to minimize oxidative homocoupling. Running the reaction at a lower temperature may also favor the cross-coupling pathway.

    • Solution 2 (Go Copper-Free): The most robust solution is often to switch to a copper-free Sonogashira protocol.[17] These systems rely on carefully chosen ligands and bases to facilitate the coupling without the copper co-catalyst, thereby eliminating the Glaser side reaction.

    • Recommended Copper-Free System: A system using a palladium source like PdCl₂(PCy₃)₂ can be highly effective for coupling aryl chlorides and other challenging substrates.[17]

Frequently Asked Questions (FAQs)

Q1: Mechanistically, how does the 5-methyl group interfere with the catalytic cycle?

A1: The interference is primarily steric. In a generic cross-coupling cycle, the metal center must coordinate with both coupling partners. The 5-methyl group acts like a bulky shield, making it physically difficult for the large, ligand-bound metal complex to approach the carbon-halide bond for oxidative addition. Similarly, during reductive elimination, the two organic fragments attached to the metal must rotate and align correctly to form the new C-C bond. The methyl group can prevent this optimal orientation, increasing the activation energy for this final, product-forming step.

cluster_cycle Pd Catalytic Cycle cluster_sterics Steric Hindrance Effects L2Pd(0) L2Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X L2Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->L2Pd(0) Reductive Elimination steric_oa 5-Me group clashes with 'L' ligands, slowing this step. steric_oa->Ar-Pd(II)-X steric_re 5-Me group prevents Ar and R from achieving the correct geometry. steric_re->Ar-Pd(II)-R

Caption: Impact of the 5-methyl group on the Pd catalytic cycle.

Q2: Are there any general rules for choosing a ligand for a sterically hindered reaction?

A2: Yes. The general principle is to use ligands that are both bulky and electron-rich .

  • Bulkiness: Bulky ligands (characterized by a large cone angle or percent buried volume) favor the formation of monoligated L-Pd(0) species.[7][18] These 14-electron complexes are more coordinatively unsaturated and thus more reactive in the oxidative addition step than their bis-ligated counterparts.

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the rate of oxidative addition into the C-X bond.[4][7] Biaryl phosphines and N-heterocyclic carbenes (NHCs) are prime examples of ligands that fit these criteria.[4][6]

Q3: Besides changing the ligand, what other reaction parameters can I adjust?

A3: While the catalyst system is often the most critical factor, other parameters can have a significant impact:

  • Temperature: Increasing the temperature can provide the necessary activation energy to overcome steric barriers. However, be cautious, as higher temperatures can also promote side reactions like hydrodehalogenation.[19]

  • Concentration: In some cases, higher concentrations can favor the desired bimolecular coupling. Conversely, if side reactions are an issue, dilution might be beneficial.[2]

  • Choice of Halide: If possible, use a more reactive aryl halide. The order of reactivity is generally I > Br > Cl. While modern catalysts can activate chlorides, starting with a bromide or iodide can significantly facilitate the initial oxidative addition.[2]

Optimized Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This protocol provides a robust starting point for the coupling of a sterically hindered substrate, such as 2-bromo-1,3,5-trimethylbenzene, with a boronic acid.

Reaction: Coupling of 2-bromo-1,3,5-trimethylbenzene with Phenylboronic Acid.

Reagents & Materials:

  • 2-bromo-1,3,5-trimethylbenzene (1.0 mmol, 1 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Nitrogen or Argon supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-1,3,5-trimethylbenzene (1.0 mmol), phenylboronic acid (1.5 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often slower than with unhindered substrates.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University. [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. (2020). PMC. [Link]

  • Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. ChemRxiv. [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2022). PMC. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. Books.
  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024). YouTube. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ResearchGate. [Link]

  • Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. (2026). Journal of the American Chemical Society. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • (PDF) ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]

  • Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with... ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2020). PubMed. [Link]

  • Transition-Metal-Free Coupling Reactions. Chemical Reviews. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Nickel-Catalyzed Methylation of Aryl Halides/Tosylates with Methyl Tosylate. ResearchGate. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of (3-Fluoro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Role of ¹H NMR in Structural Elucidation

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. ¹H NMR spectroscopy stands as a cornerstone technique for this purpose, offering detailed information about the electronic environment of individual protons within a molecule. The chemical shift (δ), reported in parts per million (ppm), of a proton is highly sensitive to its surrounding atomic and functional groups.[1] Electron-withdrawing groups, for instance, tend to "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups generally cause an upfield shift to lower ppm values.[2] By analyzing these shifts, along with signal multiplicity (splitting patterns) and integration, a molecule's precise connectivity can be pieced together.

Predicted ¹H NMR Spectrum of (3-Fluoro-5-methylphenyl)methanamine Hydrochloride

The structure of this compound presents several distinct proton environments, each with a characteristic chemical shift. The formation of the hydrochloride salt protonates the amine group to an ammonium group (-NH3+), which significantly influences the electronic environment of the neighboring benzylic protons.

Below is a predicted ¹H NMR spectrum analysis for the target molecule, with justifications based on fundamental NMR principles and comparative data.

Molecular Structure and Proton Designations

To facilitate the discussion, the protons in this compound are designated as follows:

Figure 1. Structure of this compound with proton labeling.

Predicted Chemical Shift Values
Proton DesignationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityJustification and Comparative Analysis
-CH₃ (Methyl)~2.4Singlet (s)The methyl group is attached to the aromatic ring and is expected to have a chemical shift similar to that of toluene (~2.36 ppm). The presence of other substituents will have a minor effect. In the ¹H NMR spectrum of 3-methylbenzylamine, the methyl protons appear around 2.32 ppm.[3]
-CH₂- (Benzylic)~4.1Singlet (s) or Doublet (d)These protons are in a benzylic position and adjacent to the electron-withdrawing ammonium group, leading to a significant downfield shift. In benzylamine hydrochloride, these protons appear around 4.1-4.2 ppm.[4] The signal may appear as a singlet, or if coupling to the ammonium protons is observed, as a doublet.
-NH₃⁺ (Ammonium)~8.7Broad Singlet (br s) or Triplet (t)Protons on a nitrogen atom often appear as a broad signal due to quadrupolar relaxation and exchange with trace amounts of water. In benzylamine hydrochloride, this signal is observed around 8.64 ppm.[4] If coupling to the benzylic protons occurs, it would appear as a triplet.
Ar-H (Aromatic)7.1 - 7.4Multiplet (m)The aromatic protons are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The fluorine atom will cause a downfield shift, particularly for the ortho and para protons, while the methyl group will cause a slight upfield shift. The resulting signals are expected to be closely spaced multiplets in the aromatic region.

Comparative Analysis with Structurally Similar Compounds

To substantiate our predictions, we will now compare them with experimental data from key reference compounds. This comparison allows us to dissect the electronic effects of the individual substituents and the hydrochloride salt formation.

Experimental ¹H NMR Data for Comparative Compounds
Compound-CH₃ (ppm)-CH₂- (ppm)-NH₂/-NH₃⁺ (ppm)Aromatic Protons (ppm)
Benzylamine Hydrochloride [4]N/A~4.1 (s)~8.6 (br s)~7.4-7.5 (m)
3-Fluorobenzylamine [5]N/A~3.8 (s)~1.6 (br s)~6.9-7.3 (m)
3-Methylbenzylamine [3]~2.3 (s)~3.8 (s)~1.4 (br s)~7.0-7.2 (m)

Note: Data for 3-fluorobenzylamine and 3-methylbenzylamine are for the free base. The -NH₂ signal is highly variable and dependent on solvent and concentration.

Key Observations from the Comparative Data
  • Effect of Hydrochloride Formation: A comparison between benzylamine (not shown) and its hydrochloride salt reveals a significant downfield shift of the benzylic (-CH₂-) protons (from ~3.8 ppm to ~4.1 ppm) and the appearance of the ammonium (-NH₃⁺) proton signal at a much higher chemical shift (~8.6 ppm). This is due to the strong electron-withdrawing effect of the positively charged nitrogen atom.

  • Effect of the Fluoro Substituent: In 3-fluorobenzylamine, the aromatic protons are observed in the range of 6.9-7.3 ppm.[5] The fluorine atom, being highly electronegative, exercises a deshielding effect on the aromatic protons.

  • Effect of the Methyl Substituent: The methyl group in 3-methylbenzylamine is weakly electron-donating, causing a slight upfield shift of the aromatic protons, which appear in the 7.0-7.2 ppm range.[3] The methyl protons themselves give a characteristic singlet around 2.3 ppm.

By combining these observations, we can confidently predict the ¹H NMR spectrum of this compound. The benzylic and ammonium protons will be shifted downfield due to the hydrochloride formation, similar to what is seen in benzylamine hydrochloride. The aromatic protons will experience the combined electronic effects of the fluoro and methyl groups, resulting in a complex multiplet pattern.

Experimental Protocols

Conceptual Workflow for ¹H NMR Spectrum Prediction

For novel compounds where an experimental spectrum is not available, a predictive workflow can be established:

G cluster_0 Data Acquisition cluster_1 Analysis and Prediction cluster_2 Validation and Reporting A Identify Target Molecule: (3-Fluoro-5-methylphenyl)methanamine HCl B Search for Experimental Spectrum A->B C Identify Structurally Similar Analogues B->C Not Found D Gather Experimental Data for Analogues C->D E Analyze Substituent Effects: - Inductive vs. Resonance - Additivity Principles D->E F Predict Chemical Shifts for Target Molecule E->F G Predict Multiplicity and Coupling Constants F->G H Compare Predicted Spectrum with Analogue Data G->H I Construct Comparative Data Tables H->I J Generate Final Report I->J

Sources

A Comparative Guide to the ¹⁹F NMR Characterization of 3-Fluoro-5-Methyl Substituted Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

From the perspective of a Senior Application Scientist, this guide provides an in-depth technical comparison of using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 3-fluoro-5-methyl substituted compounds, a common motif in medicinal chemistry. We will explore the unique advantages of ¹⁹F NMR, provide supporting experimental data and protocols, and compare its performance against other analytical techniques.

The Unparalleled Advantage of ¹⁹F NMR in Fluorinated Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate key pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1] Consequently, the ability to precisely characterize these fluorinated molecules is paramount. ¹⁹F NMR spectroscopy has emerged as a powerful and indispensable tool in this endeavor.[1][2]

The ¹⁹F nucleus possesses several key properties that make it exceptionally well-suited for NMR analysis:

  • High Sensitivity: With a nuclear spin of 1/2 and a high gyromagnetic ratio, the ¹⁹F nucleus is the third most receptive NMR nucleus after tritium and protons, resulting in strong signal intensity.[1][3]

  • 100% Natural Abundance: All naturally occurring fluorine is the ¹⁹F isotope, eliminating the need for costly and time-consuming isotopic labeling.[1][3][4]

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F NMR is vast, spanning over 800 ppm, which is approximately 40 times larger than that of ¹H NMR.[1][3][5] This wide dispersion dramatically reduces the likelihood of signal overlap, even in complex molecules, facilitating clearer spectral interpretation.[1][6]

  • No Background Signal in Biological Samples: The natural absence of fluorine in most biological systems means that ¹⁹F NMR spectra are free from interfering background signals, providing a clean window to observe fluorinated drug candidates and their interactions with biological targets.[1][4][7][8]

  • High Sensitivity to the Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in its electronic environment.[4][8] This makes it a powerful probe for studying molecular structure, conformation, and intermolecular interactions.[9][10]

Characterizing 3-Fluoro-5-Methyl Substituted Aromatic Compounds

For aromatic compounds, the ¹⁹F chemical shift is influenced by the electronic effects of other substituents on the ring. In a 3-fluoro-5-methyl substituted aromatic ring, the fluorine atom is in a meta position relative to the methyl group. The methyl group is a weak electron-donating group, which will have a minor shielding effect on the fluorine nucleus.

Expected ¹⁹F NMR Spectral Features

The ¹⁹F NMR spectrum of a 3-fluoro-5-methyl substituted aromatic compound is expected to show a single resonance for the fluorine atom. The precise chemical shift will depend on the other substituents on the aromatic ring, but it will typically fall within the general region for fluoroaromatic compounds.[11]

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges and Coupling Constants for Fluoroaromatic Compounds

FeatureTypical RangeNotes
Chemical Shift (δ) -100 to -170 ppm (relative to CFCl₃)The exact chemical shift is sensitive to the electronic nature of other substituents on the aromatic ring. Electron-withdrawing groups will shift the resonance downfield (less negative), while electron-donating groups will shift it upfield (more negative).
¹⁹F-¹H Coupling (JFH)
ortho coupling (³JFH)5 - 10 HzCoupling to protons on adjacent carbons.
meta coupling (⁴JFH)0 - 3 HzCoupling to protons two bonds away.
para coupling (⁵JFH)0 - 2 HzCoupling to the proton on the opposite side of the ring.

Data compiled from publicly available NMR databases and literature sources.[11][12]

The signal for the fluorine atom will be split into a multiplet due to coupling with the neighboring aromatic protons. The multiplicity of the signal can be predicted using the n+1 rule, where n is the number of equivalent neighboring protons. For a 3-fluoro-5-methyl substituted benzene ring, the fluorine signal would be expected to be a triplet of triplets (tt) due to coupling to the two ortho protons and the two meta protons.

Experimental Protocol for ¹⁹F NMR Data Acquisition

Acquiring high-quality ¹⁹F NMR data is crucial for accurate structural elucidation. The following is a generalized protocol that can be adapted for specific instruments and samples.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[13]

    • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[13]

    • Internal Standard: For accurate chemical shift referencing, an internal or external standard is necessary. While trifluoromethylbenzene (TFT) or hexafluorobenzene (HFB) can be used as internal standards, an external reference of CFCl₃ (δ = 0.00 ppm) is also common.[13]

  • NMR Instrument Setup:

    • Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended) equipped with a multinuclear probe capable of detecting ¹⁹F.

    • Tune and match the probe for the ¹⁹F frequency.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 with GARP decoupling) is typically used to simplify the spectrum by removing ¹⁹F-¹H coupling.[13] For observing coupling patterns, a non-decoupled experiment should be run.

    • Spectral Width (SW): Due to the large chemical shift range of ¹⁹F, start with a wide spectral width (e.g., 250 ppm or ~100,000 Hz on a 400 MHz instrument) centered around an estimated chemical shift (e.g., -120 ppm for fluoroaromatics) to ensure the signal is captured.[13][14]

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[13]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary to ensure full relaxation of the nuclei.[15]

    • Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, 64 to 256 scans provide a good signal-to-noise ratio.[13]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the chemical shift to the internal or external standard.

    • Integrate the signals to determine the relative number of fluorine atoms.

Workflow for ¹⁹F NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg of compound in 0.5-0.7 mL of deuterated solvent prep2 Add internal standard (optional) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Tune and match probe for ¹⁹F prep3->acq1 acq2 Set acquisition parameters (SW, AQ, D1, NS) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Integration proc3->proc4 an1 Identify chemical shifts proc4->an1 an2 Analyze coupling patterns (multiplicity and J-values) an1->an2 an3 Structural Elucidation an2->an3

Caption: Workflow for ¹⁹F NMR data acquisition and analysis.

Comparative Analysis with Other Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive characterization often involves a combination of analytical techniques.

Table 2: Comparison of Analytical Techniques for Characterizing 3-Fluoro-5-Methyl Substituted Compounds

TechniqueStrengthsWeaknesses
¹⁹F NMR - High sensitivity and 100% natural abundance.[1][3][4]- Wide chemical shift range minimizes signal overlap.[1][3][5]- No background in biological samples.[1][4][7][8]- Sensitive to subtle changes in the local environment.[4][8]- Requires a spectrometer with ¹⁹F capabilities.- Chemical shift prediction can be more complex than for ¹H NMR.[3]
¹H NMR - Ubiquitous and highly sensitive.- Provides detailed information about the proton environment.- Signal overlap is common, especially in complex molecules.[6][16]- ¹H-¹⁹F coupling can complicate spectra, though this can also be informative.[17]
¹³C NMR - Provides information about the carbon skeleton.- Wide chemical shift range.- Low natural abundance (1.1%) and lower sensitivity require longer acquisition times.
Mass Spectrometry (MS) - Provides accurate molecular weight and fragmentation patterns.- Highly sensitive.- Does not provide detailed information about the connectivity of atoms or stereochemistry.
X-ray Crystallography - Provides the definitive 3D structure of a molecule in the solid state.- Requires a single crystal of suitable quality, which can be difficult to obtain.

In the context of 3-fluoro-5-methyl substituted compounds, ¹⁹F NMR offers a direct and unambiguous window into the fluorine environment. While ¹H NMR will show the characteristic signals for the aromatic and methyl protons, the presence of the fluorine atom will introduce additional complexity due to ¹H-¹⁹F coupling. This can be both a source of valuable structural information and a cause of spectral crowding. Proton decoupling in ¹⁹F NMR experiments simplifies the spectrum to a single peak, making it an excellent tool for rapid screening and quantification.[16]

For quantitative analysis (qNMR), ¹⁹F NMR can be superior to ¹H qNMR, especially in complex mixtures or biological matrices, as the lack of background signals and minimal peak overlap simplify the selection of an internal standard and improve accuracy.[6][16]

Conclusion

¹⁹F NMR spectroscopy is an exceptionally powerful and often indispensable technique for the characterization of 3-fluoro-5-methyl substituted compounds and other fluorinated molecules in drug discovery and development. Its high sensitivity, wide chemical shift range, and lack of background signal in biological systems provide clear and unambiguous data for structural elucidation, purity assessment, and interaction studies. While other analytical techniques provide complementary information, the direct and sensitive nature of ¹⁹F NMR makes it a cornerstone for any laboratory working with fluorinated compounds.

References

  • Dalvit, C., Fagerness, P. E., Hadden, D. T., Sarver, R. W., & Stockman, B. J. (2003). Fluorine NMR in drug discovery. Journal of the American Chemical Society, 125(25), 7696–7703. [Link]

  • Gerig, J. T. (2003). Fluorine NMR. eMagRes, 4, 245-254. [Link]

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Ang, J. E., & Ang, K. H. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 293–318. [Link]

  • Kang, C. (2019). 19F-NMR in target-based drug discovery. Current Medicinal Chemistry, 26(26), 4983-5001. [Link]

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  • Jordan, J. B., & Weaver, J. L. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1059-1073. [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

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  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]

  • Yu, J. X., Kodibagkar, V. D., & Mason, R. P. (2013). New Frontiers and Developing Applications in 19F NMR. Current medicinal chemistry, 20(2), 173-188. [Link]

  • Smith, A. M., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 84(15), 9573–9581. [Link]

  • YouTube. (2021, November 1). 19F NMR of Pharmaceuticals. [Link]

  • Novak, P., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1167-1176. [Link]

  • Smith, A. M., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 84(15), 9573–9581. [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). F19 detection. [Link]

  • Wang, Y., et al. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Molecules (Basel, Switzerland), 23(10), 2633. [Link]

  • Pomerantz, W. C., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS chemical biology, 9(10), 2334–2342. [Link]

  • Brey, W. S., & Evans, D. F. (1965). A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. Journal of the American Chemical Society, 87(17), 4004-4005. [Link]

  • Novak, P., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1167-1176. [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • University of Ottawa NMR Facility Blog. (2008, May 30). 1H with 19F Decoupling. [Link]

  • Malz, F., & Jancke, H. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of analytical methods in chemistry, 2017, 9206297. [Link]

  • ResearchGate. (2012). Computational 19F NMR. 1. General features. [Link]

  • Wiberg, K. B., et al. (1997). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry, 62(23), 7942-7949. [Link]

  • Gerig, J. T. (2003). Fluorine NMR. eMagRes, 4, 245-254. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorinated benzylamines are a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and agrochemicals. The introduction of fluorine atoms into the benzylamine scaffold can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool in drug design. Consequently, the robust and unambiguous analytical characterization of these compounds is paramount. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS) utilizing electron ionization (EI), stands as a definitive technique for the structural elucidation of these volatile compounds.[1][2]

This guide provides an in-depth comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of benzylamine and its fluorinated derivatives. We will explore the fundamental fragmentation pathways and dissect how the position and number of fluorine substituents on the aromatic ring systematically alter these patterns. This understanding is crucial for researchers, scientists, and drug development professionals for confident isomer identification and structural confirmation.

The Foundational Fragmentation of Benzylamine

To comprehend the influence of fluorine, we must first understand the intrinsic fragmentation behavior of the parent molecule, benzylamine (C₆H₅CH₂NH₂). Under standard 70 eV electron ionization, the benzylamine molecular ion (m/z 107) is readily formed.[3] The fragmentation is dominated by two principal pathways originating from the energetically unstable molecular ion.[4][5]

  • α-Cleavage: The most favorable initial fragmentation is the loss of a hydrogen atom from the methylene group (the carbon adjacent to the nitrogen), a process known as α-cleavage.[6] This results in the formation of a resonance-stabilized iminium cation at m/z 106 , which is often the base peak in the spectrum.

  • Benzylic Cleavage: A competing pathway involves the cleavage of the C-C bond between the methylene group and the aromatic ring. This benzylic cleavage leads to the formation of the highly stable tropylium ion at m/z 91 , a seven-membered aromatic ring cation.

G M Benzylamine Molecular Ion (M⁺˙) m/z 107 MH [M-H]⁺ (Iminium Cation) m/z 106 M->MH - H• (α-Cleavage) Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91 M->Tropylium - •CH₂NH₂ (Benzylic Cleavage)

Caption: Fundamental EI fragmentation pathways of Benzylamine.

The Influence of Aromatic Fluorine Substitution

The introduction of a highly electronegative fluorine atom onto the benzene ring significantly influences the fragmentation landscape. While the core pathways of α-cleavage and benzylic cleavage persist, new fragmentation channels emerge, and the relative abundances of key ions are altered.

  • Loss of HF: A characteristic fragmentation for many organofluorine compounds is the elimination of a neutral hydrogen fluoride (HF) molecule (a loss of 20 Da).[7]

  • Formation of Fluorotropylium Ion: Benzylic cleavage results in the formation of a fluorotropylium ion at m/z 109 . The stability of this ion and its prevalence can be influenced by the fluorine's position.

  • Inductive Effects: The strong electron-withdrawing nature of fluorine can influence the ionization process and the stability of the resulting fragment ions, thereby shifting the relative intensities of peaks compared to the non-fluorinated analog.

Comparative Analysis of Monofluorobenzylamine Isomers

The position of the single fluorine atom on the aromatic ring (ortho, meta, or para) leads to discernible, albeit sometimes subtle, differences in their mass spectra. This allows for the differentiation of isomers, a critical task in synthetic and medicinal chemistry. The GC-MS data available from the NIST Mass Spectrometry Data Center provides the basis for this comparison.[8][9][10]

Ion DescriptionBenzylamine2-Fluorobenzylamine3-Fluorobenzylamine4-Fluorobenzylamine
Molecular Ion (M⁺˙) 107125125125
[M-H]⁺ (α-Cleavage) 106 (Base Peak)124124124
Fluorotropylium Ion N/A109 (Base Peak)109109 (Base Peak)
[M-HF]⁺˙ N/A105105105
Tropylium Ion 91919191

Data sourced from NIST and PubChem GC-MS data. [8][9][11][12]

Key Observations and Mechanistic Insights:
  • Shift in Base Peak: A striking difference is the shift of the base peak. For unsubstituted benzylamine, the base peak is the [M-H]⁺ ion (m/z 106) from α-cleavage. For the 2- and 4-fluorobenzylamine isomers, the base peak shifts to the fluorotropylium ion at m/z 109 .[7][9] This suggests that the fluorine substituent stabilizes the tropylium structure, making benzylic cleavage a more favorable pathway compared to α-cleavage in these isomers.

  • Formation of the m/z 109 Ion: This ion is the hallmark of monofluorobenzylamines, arising from the loss of the •CH₂NH₂ radical from the molecular ion.

G M 4-Fluorobenzylamine Molecular Ion (M⁺˙) m/z 125 MH [M-H]⁺ m/z 124 M->MH - H• (α-Cleavage) Fluorotropylium Fluorotropylium Ion [C₇H₆F]⁺ m/z 109 (Base Peak) M->Fluorotropylium - •CH₂NH₂ (Benzylic Cleavage) MHF [M-HF]⁺˙ m/z 105 M->MHF - HF

Caption: Primary fragmentation pathways for 4-Fluorobenzylamine.

  • Loss of HF (m/z 105): All three isomers exhibit a notable peak at m/z 105, corresponding to the loss of HF from the molecular ion.[7][12] This fragmentation pathway is characteristic of fluorinated aromatic compounds.

  • Isomeric Differentiation: While the major fragments are the same, the relative intensities of these fragments can provide clues to the isomer's identity. For instance, the relative abundance of the molecular ion compared to the fragment ions can differ between the isomers due to subtle differences in stability.

Predicted Fragmentation of Di- and Polyfluorinated Benzylamines

While extensive library spectra for di- and polyfluorinated benzylamines are less common, we can predict their fragmentation behavior based on the principles observed above.

  • Increased Halogen Loss: With an increasing number of fluorine atoms, we anticipate a greater propensity for the loss of HF or F• radicals. We would expect to see sequential losses of HF.

  • Shifted Tropylium Ions: Benzylic cleavage would lead to di- or polyfluorinated tropylium ions. For example, a difluorobenzylamine would be expected to produce a prominent peak at m/z 127 ([C₇H₅F₂]⁺).

  • Ring Cleavage: With multiple electron-withdrawing fluorine atoms, the stability of the aromatic ring in the molecular ion may decrease, potentially leading to more complex ring-opening fragmentation pathways.

Experimental Protocol: GC-MS Analysis of Fluorinated Benzylamines

This section provides a standard protocol for the analysis of fluorinated benzylamines using a typical single quadrupole GC-MS system.

Objective: To obtain reproducible electron ionization mass spectra for the identification and differentiation of fluorinated benzylamine isomers.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the benzylamine standard in a suitable volatile solvent (e.g., methanol or dichloromethane). b. Perform a serial dilution to a final concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 70 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent.
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.[13]
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: Scan from m/z 40 to 300.
  • Solvent Delay: 3 minutes (or adjusted based on solvent elution time).

4. Data Analysis: a. Integrate the chromatographic peaks corresponding to the analytes. b. Extract the mass spectrum for each peak. c. Compare the obtained spectra with reference library spectra (e.g., NIST) for identification. d. Analyze the fragmentation patterns to confirm the isomeric identity based on the principles outlined in this guide.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Prep1 Dilute Sample (10 µg/mL) GC_Inject Inject 1 µL Prep1->GC_Inject GC_Sep GC Separation GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze Data_Acq Acquire Spectrum MS_Analyze->Data_Acq Data_Comp Compare to Library (e.g., NIST) Data_Acq->Data_Comp Data_Frag Analyze Fragmentation Pattern Data_Acq->Data_Frag Identification Confirm Structure Data_Comp->Identification Data_Frag->Identification

Caption: General workflow for the analysis of fluorinated benzylamines.

Conclusion

The electron ionization mass spectra of fluorinated benzylamines provide a rich tapestry of information that enables their confident identification and structural elucidation. While sharing fundamental fragmentation pathways with the parent benzylamine, such as α-cleavage and benzylic cleavage, the introduction of fluorine creates unique and diagnostic fragmentation patterns. The prominent fluorotropylium ion (m/z 109) and the loss of neutral HF are characteristic features of monofluorinated isomers. Furthermore, subtle yet significant differences in the relative abundances of key fragment ions, driven by the positional isomerism of the fluorine atom, allow for their differentiation. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize mass spectrometry in the analysis of this vital class of compounds.

References

  • PubChem. 4-Fluorobenzylamine. National Center for Biotechnology Information. [Link]

  • SpectraBase. 3-Fluorobenzylamine, N,N-dibutyl-. John Wiley & Sons, Inc. [Link]

  • NIST. Benzenemethanamine, 4-fluoro-. NIST Chemistry WebBook. [Link]

  • Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • PubChem. 3-Fluorobenzylamine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Fluorobenzylamine, diundecyl. National Center for Biotechnology Information. [Link]

  • SpectraBase. N,N-Bis(4-ethylbenzoyl)-3-fluorobenzylamine. John Wiley & Sons, Inc. [Link]

  • SpectraBase. N-Propyl-2-fluorobenzylamine. John Wiley & Sons, Inc. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. Benzenemethanamine, 2-fluoro-. NIST Chemistry WebBook. [Link]

  • PubChemLite. 3-fluorobenzylamine (C7H8FN). [Link]

  • Research and Reviews: Journal of Chemistry. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • NIST. Benzenemethanamine, 2-fluoro-. NIST Chemistry WebBook. [Link]

  • Virtual Mass Spectrometry Laboratory. Fragmentation Patterns. [Link]

  • LCGC. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • Michigan State University. Fragmentation Mechanisms. [Link]

  • PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.
  • PubMed. Tracking Molecular Fragmentation in Electron-Ionization Mass Spectrometry with Ultrafast Time Resolution. [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

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Spectroscopic Characterization of Amine Hydrochloride Salts: A Comparative Guide to FTIR Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, approximately 50% of all active pharmaceutical ingredients (APIs) are formulated as salts, with hydrochlorides (HCl) being the most prevalent due to their favorable bioavailability and stability. However, characterizing amine hydrochlorides via Fourier Transform Infrared (FTIR) spectroscopy presents unique challenges: extreme hygroscopicity, broad spectral envelopes that obscure diagnostic peaks, and the risk of ion-exchange artifacts during sample preparation.

This guide provides a technical comparison of FTIR analysis for amine HCl salts against its primary alternatives (Free Base analysis and Raman Spectroscopy). It establishes a validated protocol for distinguishing primary, secondary, and tertiary amine salts while mitigating common experimental errors.

Part 1: Mechanistic Analysis of the Amine HCl Spectrum

The "Broad Band" Phenomenon

Unlike free amines, which exhibit sharp N-H stretching vibrations above 3300 cm⁻¹, amine hydrochloride salts display a massive, broad absorption envelope typically spanning 2400–3200 cm⁻¹ .

The Mechanism: Upon protonation (R-NH₂


 R-NH₃⁺Cl⁻), the nitrogen lone pair forms a coordinate covalent bond with a proton. In the solid state, this ammonium cation forms a strong, complex hydrogen-bonding network with the chloride anion. This network results in:
  • Frequency Lowering: The N-H stretch shifts from ~3300 cm⁻¹ to <3000 cm⁻¹.

  • Band Broadening: The distribution of H-bond strengths and geometries creates a wide envelope.

  • Fermi Resonance: Overtones of bending vibrations often couple with the fundamental stretching vibration, creating "sub-maxima" or fine structure within the broad envelope (often mistaken for impurities).

Classification Logic: 1°, 2°, and 3° Salts

Differentiation relies on the specific "Amine Salt" bending vibrations (deformation bands) in the fingerprint region.

Amine ClassCation StructureN-H Stretch Region (cm⁻¹)Deformation Bands (1500–1625 cm⁻¹)
Primary R-NH₃⁺2800–3200 (Broad, overlaps C-H)Two Bands: Asymmetric (~1600) & Symmetric (~1500)
Secondary R₂-NH₂⁺2700–3000 (Broad)One Band: Strong deformation (~1580–1620)
Tertiary R₃-NH⁺2300–2700 (Distinct, lower freq)None: No N-H bending in this region

Part 2: Comparative Analysis of Alternatives

Comparison A: Amine HCl Salt vs. Free Base Form

The conversion from free base to salt drastically alters the spectral landscape. This comparison is critical for confirming successful salt formation during synthesis.

FeatureFree Base (Alternative) HCl Salt (Product) Diagnostic Value
N-H Stretch Sharp, distinct doublet (1°) or singlet (2°) >3300 cm⁻¹Broad, intense envelope 2500–3200 cm⁻¹High: Disappearance of sharp >3300 peaks confirms protonation.
C-H Stretch Clearly visible ~2800–3000 cm⁻¹Often obscured by the N-H envelopeLow: Salt formation hides the hydrocarbon backbone signal.
Fingerprint N-H scissoring ~1600 cm⁻¹ (weak/medium)Strong "Amine Salt" deformation bandsMedium: Salt bands are typically more intense.
Comparison B: FTIR (ATR) vs. Raman Spectroscopy

When FTIR results are ambiguous due to the broad ammonium envelope, Raman spectroscopy serves as the primary analytical alternative.

FeatureFTIR (ATR) Raman Spectroscopy Recommendation
N-H Signal Dominant: Very strong absorption (dipole change).Weak: N-H stretch is a weak scatterer.Use FTIR to prove the presence of the salt moiety.[1]
Backbone ID Obscured: Alkyl C-H bands hidden by N-H envelope.Clear: C-C and C-H vibrations are distinct.Use Raman to identify the hydrocarbon structure (R-group).
Water Interference High: Hygroscopic salts absorb moisture; water O-H masks N-H.Low: Water is a weak Raman scatterer.Use Raman for wet/hygroscopic samples.
Lattice Modes Invisible in Mid-IR.Visible <400 cm⁻¹ (Cl⁻ vibration).[1]Use Raman to study polymorphism/packing.

Part 3: Experimental Protocol & "No-KBr" Rule

The Critical Error: KBr Pellet Ion Exchange

Do NOT use KBr pellets for Hydrochloride salts.

  • Mechanism: Under the high pressure of pellet formation, an ion exchange reaction occurs:

    
    
    
  • Result: The spectrum you measure is a hybrid of the hydrochloride and hydrobromide salts, leading to unpredictable frequency shifts and invalidating reference library matching.

  • Solution: Use Attenuated Total Reflectance (ATR) or Nujol mulls.

Validated ATR Workflow

This protocol minimizes hygroscopic interference and ensures spectral fidelity.

Equipment:

  • Spectrometer: FTIR (e.g., 4 cm⁻¹ resolution, 32 scans).

  • ATR Crystal: Diamond (Preferred) or ZnSe.

    • Note: While ZnSe is generally stable, acidic hydrochloride salts can etch ZnSe over time if wet. Diamond is chemically inert.

Step-by-Step Protocol:

  • Desiccation (Crucial):

    • Amine salts are hygroscopic. Absorbed water creates a broad O-H band (3400 cm⁻¹) that merges with the amine N-H stretch.

    • Action: Dry the sample in a vacuum desiccator over

      
       for 2 hours prior to analysis.
      
  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.[2] Collect background.[3]

  • Sample Deposition:

    • Place <5 mg of powder on the crystal.

    • Apply pressure using the anvil. Tip: For hydrochlorides, apply maximum pressure to ensure good contact, as the crystals are often hard and refractive.

  • Acquisition & Inspection:

    • Scan range: 4000–600 cm⁻¹.

    • QC Check: Look for a sharp peak at 1640 cm⁻¹ (Water bending). If present, the sample is wet. Redry and re-measure.

Part 4: Visualization of Logic & Workflow

Diagram 1: Spectral Identification Logic

This decision tree illustrates the process of classifying an unknown amine salt based on FTIR spectral features.

AmineSaltLogic Start Unknown Amine HCl Salt (Broad Band 2400-3200 cm⁻¹) CheckBend Check Fingerprint Region (1500 - 1625 cm⁻¹) Start->CheckBend Tertiary No Distinct Bending Bands (Only weak skeletal vibrations) CheckBend->Tertiary Absent HasBands Distinct Bending Bands Present CheckBend->HasBands Present TertiaryConfirm Confirm: N-H Stretch shifted to 2300-2700 cm⁻¹ Tertiary->TertiaryConfirm CountBands Count Deformation Bands HasBands->CountBands Secondary One Strong Band (~1580-1610 cm⁻¹) CountBands->Secondary Single Band Primary Two Bands (Asym: ~1600 / Sym: ~1500) CountBands->Primary Double Band

Caption: Decision logic for classifying amine salts. Note that Tertiary salts lack the deformation bands found in 1° and 2° salts.

Diagram 2: Experimental Workflow (ATR vs KBr)

This workflow highlights the critical decision point to avoid KBr ion exchange.

ExpWorkflow Sample Amine HCl Sample Prep Sample Prep Choice Sample->Prep KBr KBr Pellet Prep->KBr Avoid ATR ATR (Diamond/ZnSe) Prep->ATR Recommended Fail FAIL: Ion Exchange (R-NH3Cl -> R-NH3Br) KBr->Fail Dry Vacuum Dry (Remove H2O) ATR->Dry Measure Measurement (4000-600 cm⁻¹) Dry->Measure

Caption: Experimental workflow emphasizing the rejection of KBr pellets in favor of ATR to prevent ion-exchange artifacts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

  • Shimadzu Corporation. (n.d.). Samples Requiring Caution with the KBr Pellet Method. Shimadzu Application News. (Source for KBr ion exchange mechanism).[4][5]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Comprehensive tables on amine salt frequencies).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Amine Hydrochlorides. National Institute of Standards and Technology.

Sources

The Fluorine Factor: A Comparative Guide to the Biological Activity of 3-Fluoro vs. 3,5-Difluoro Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth comparison of 3-fluoro- and 3,5-difluoro benzylamine derivatives, exploring how the seemingly subtle difference between mono- and di-substitution can profoundly impact biological activity. While direct comparative studies on a single biological target are limited in publicly available literature, this guide synthesizes existing data on related compounds and fundamental principles of medicinal chemistry to offer a predictive framework for researchers in the field.

The Strategic Advantage of Fluorination in Benzylamines

The benzylamine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The introduction of fluorine can modulate a molecule's pharmacokinetic and pharmacodynamic profile in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorine substitution at a metabolically labile position can block oxidation, thereby increasing the drug's half-life.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency. It can also influence the conformation of the molecule, pre-organizing it for optimal target engagement.

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, promoting membrane permeability, the introduction of multiple fluorine atoms can sometimes decrease it. This modulation of lipophilicity is a critical parameter in optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, affecting the ionization state of the molecule at physiological pH. This can influence solubility, receptor binding, and off-target effects.

Synthesis of Fluorinated Benzylamine Derivatives

The synthesis of 3-fluoro- and 3,5-difluoro benzylamine derivatives typically involves standard synthetic transformations. The choice of starting material and synthetic route depends on the desired final compound and the presence of other functional groups.

A common approach involves the reduction of the corresponding fluorinated benzonitrile or benzaldehyde. For instance, 3,5-difluorobenzylamine can be synthesized from 3,5-difluorobenzonitrile via catalytic hydrogenation.

Experimental Protocol: Synthesis of 3,5-Difluorobenzylamine

This protocol describes a representative synthesis of 3,5-difluorobenzylamine from 3,5-difluorobenzonitrile.

Materials:

  • 3,5-Difluorobenzonitrile

  • Methanol

  • Ammonia (gas or saturated solution in methanol)

  • Raney Nickel

  • Hydrogen gas

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Prepare a solution of 3,5-difluorobenzonitrile in methanol saturated with ammonia.

  • Carefully add a slurry of Raney nickel in methanol to the solution.

  • Transfer the mixture to a hydrogenation apparatus.

  • Hydrogenate the mixture under a hydrogen atmosphere for a specified period (e.g., 2.5 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude 3,5-difluorobenzylamine.

  • Purify the product using a suitable method, such as distillation or chromatography.

G start Start with 3,5-Difluorobenzonitrile dissolve Dissolve in Methanol + Ammonia start->dissolve add_catalyst Add Raney Nickel Catalyst dissolve->add_catalyst hydrogenate Hydrogenate add_catalyst->hydrogenate monitor Monitor Reaction (TLC) hydrogenate->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate purify Purify Product (Distillation/Chromatography) evaporate->purify end Obtain Pure 3,5-Difluorobenzylamine purify->end

Caption: Synthetic workflow for 3,5-difluorobenzylamine.

Comparative Analysis of Biological Activity: Inferences and Predictions

Property3-Fluorobenzylamine Derivative3,5-Difluorobenzylamine DerivativePredicted Impact on Biological Activity
Lipophilicity (cLogP) Moderately increased compared to the non-fluorinated analog.Potentially higher or lower than the mono-fluorinated analog, depending on the overall molecular context.Affects membrane permeability, protein binding, and solubility. The optimal lipophilicity is target-dependent.
Metabolic Stability Increased stability at the 3-position of the phenyl ring.Increased stability at both the 3- and 5-positions, potentially leading to a longer half-life.A longer half-life can lead to prolonged therapeutic effect but may also increase the risk of toxicity.
Target Binding Affinity The single fluorine can form specific electrostatic or hydrogen bond interactions with the target protein.The two fluorine atoms provide more opportunities for such interactions, but may also introduce steric hindrance.The impact on affinity is highly dependent on the topology of the target's binding pocket.
pKa of Benzylamine Slightly decreased due to the electron-withdrawing effect of the fluorine.Further decreased due to the additive effect of two fluorine atoms.A lower pKa means the compound will be less protonated at physiological pH, which can affect solubility and interactions with acidic residues in the target protein.

In Vitro Assay Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Many benzylamine derivatives are known to be inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters.[1] A common in vitro assay to determine the inhibitory potency of these compounds is a fluorometric method.[1]

Principle:

The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. The H₂O₂ is detected using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic probe like Amplex Red.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a specific substrate for each isoform)

  • Test compounds (3-fluoro and 3,5-difluoro benzylamine derivatives)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors.

  • In a 96-well plate, add the MAO enzyme, phosphate buffer, and the test compound or reference inhibitor.

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate and the HRP/Amplex Red solution.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) at several time points.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

G start Prepare Reagents (Enzyme, Substrate, Compounds) plate_setup Add Enzyme, Buffer, and Test Compound to Plate start->plate_setup pre_incubate Pre-incubate at 37°C plate_setup->pre_incubate start_reaction Add Substrate and Detection Reagents pre_incubate->start_reaction incubate Incubate at 37°C (Protected from Light) start_reaction->incubate read_fluorescence Measure Fluorescence Over Time incubate->read_fluorescence analyze_data Calculate % Inhibition and IC50 Values read_fluorescence->analyze_data

Caption: Workflow for in vitro MAO inhibition assay.

In Vivo Efficacy and Pharmacokinetics: A Predictive Outlook

The in vivo performance of 3-fluoro and 3,5-difluoro benzylamine derivatives will be a direct consequence of their physicochemical properties.

Hypothesized In Vivo Differences:

  • Bioavailability: The compound with the more optimal lipophilicity and solubility profile is likely to have better oral bioavailability. This will depend on the specific derivative and is not easily predicted without experimental data.

  • Brain Penetration: For CNS-active compounds, the ability to cross the blood-brain barrier is crucial. Lipophilicity and pKa play significant roles here. The di-fluoro derivative, with its potentially lower pKa, might exhibit different brain penetration characteristics compared to the mono-fluoro analog.

  • Half-life and Dosing Regimen: The enhanced metabolic stability of the 3,5-difluoro derivative could lead to a longer in vivo half-life. While this might allow for less frequent dosing, it could also lead to drug accumulation and potential toxicity if not carefully monitored.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

A typical pharmacokinetic study in rodents would involve administering the compound and collecting blood samples at various time points to determine its concentration in plasma.

Animals:

  • Male Sprague-Dawley rats (or other suitable rodent model)

Procedure:

  • Administer the test compound (3-fluoro or 3,5-difluoro benzylamine derivative) via a relevant route (e.g., intravenous bolus injection or oral gavage).

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent drug and any major metabolites.

  • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as:

    • Half-life (t₁/₂)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Area under the curve (AUC)

G start Acclimatize Rodents administer_drug Administer Test Compound (IV or Oral) start->administer_drug collect_blood Collect Blood Samples at Timed Intervals administer_drug->collect_blood process_samples Process Blood to Obtain Plasma collect_blood->process_samples analyze_plasma Quantify Drug Concentration (LC-MS/MS) process_samples->analyze_plasma pk_analysis Calculate Pharmacokinetic Parameters analyze_plasma->pk_analysis

Caption: Workflow for in vivo pharmacokinetic study.

Mechanism of Action and Signaling Pathways

The mechanism of action of benzylamine derivatives is diverse and target-dependent. For example, as MAO inhibitors, they would modulate the levels of monoamine neurotransmitters in the brain, impacting signaling pathways associated with mood and cognition.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) Neurotransmitter->MAO Metabolized by Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binds to Vesicle Synaptic Vesicle Vesicle->Neurotransmitter Releases Signaling Downstream Signaling Receptor->Signaling Benzylamine Fluorinated Benzylamine Derivative Benzylamine->MAO Inhibits

Caption: Putative mechanism of action for a benzylamine MAO inhibitor.

Toxicity and Safety Considerations

While fluorination can enhance the therapeutic profile of a drug, it is not without potential safety concerns. The metabolic stability of the C-F bond is high, but in some cases, defluorination can occur, releasing fluoride ions that can be toxic at high concentrations. Additionally, the overall toxicity profile of the parent molecule must be considered. Non-specific binding due to increased lipophilicity can also lead to off-target effects. Therefore, comprehensive toxicity studies are essential for any new fluorinated drug candidate.

Conclusion and Future Outlook

The comparison between 3-fluoro- and 3,5-difluoro benzylamine derivatives highlights the nuanced and powerful role of fluorine in drug design. While the difluoro- substitution offers the potential for enhanced metabolic stability and additional binding interactions, the mono-fluoro analog may possess a more favorable balance of lipophilicity and pKa for certain targets.

This guide underscores the necessity for direct, empirical comparison of these substitution patterns on specific biological targets. Future research should focus on synthesizing and evaluating pairs of 3-fluoro and 3,5-difluoro benzylamine derivatives in a range of biological assays to build a more comprehensive understanding of their structure-activity relationships. Such studies will be invaluable in guiding the rational design of next-generation therapeutic agents.

References

  • PrepChem.com. Synthesis of 3,5-difluorobenzylamine. [Link]

  • Sağlık, B. N., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422-1432. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Jiang, Y., et al. (2020). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug Delivery and Translational Research, 10(1), 271-281. [Link]

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The Fluorine Factor: A Comparative Guide to LogP and Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists. Its unique electronic properties and small steric footprint allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. This guide provides an in-depth comparison of how fluorine substitution impacts two critical parameters in drug development: lipophilicity (LogP) and permeability across the blood-brain barrier (BBB). We will delve into the underlying principles, present supporting experimental data, and provide detailed protocols for the accurate assessment of these properties.

The Dual Nature of Fluorine's Influence on Lipophilicity (LogP)

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] The introduction of fluorine can modulate LogP in a manner that is highly dependent on the context of the substitution.

A single fluorine atom, owing to its high electronegativity, can increase lipophilicity, albeit modestly. This is often attributed to the masking of polar C-H bonds and favorable interactions with the lipophilic octanol phase.[3] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can lead to a decrease in LogP.[3] This counterintuitive effect arises from the strong inductive effect of multiple fluorine atoms, which can reduce the basicity of nearby functional groups and alter the molecule's overall polarity.

Comparative Data: Fluorine Substitution vs. LogP

Compound PairNon-Fluorinated LogPFluorinated LogPChange in LogP
Toluene vs. 4-Fluorotoluene2.732.85+0.12
Aniline vs. 4-Fluoroaniline0.901.15+0.25
Benzene vs. Hexafluorobenzene2.131.43-0.70
Toluene vs. Benzotrifluoride2.732.53-0.20

Note: LogP values are experimentally determined and can vary slightly depending on the method used.

Navigating the Blood-Brain Barrier: Fluorine's Complex Role

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).[4] For CNS-active drugs, penetration of the BBB is paramount, while for peripherally acting drugs, avoiding BBB penetration is often desirable to minimize side effects.

The impact of fluorine substitution on BBB permeability is multifaceted and not solely dependent on changes in lipophilicity. While a moderate increase in lipophilicity can enhance passive diffusion across the BBB, excessive lipophilicity can lead to increased binding to plasma proteins and sequestration in lipid-rich tissues, ultimately reducing brain exposure.[5][6]

Furthermore, fluorine can influence other factors that govern BBB permeability, such as:

  • pKa Modulation: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic amines, reducing their ionization at physiological pH and potentially increasing their ability to cross the BBB.[5]

  • Metabolic Stability: The robust carbon-fluorine bond can block sites of metabolism, increasing the metabolic stability of a drug and its overall exposure in the brain.[7][8]

  • Interaction with Transporters: Fluorine substitution can alter a molecule's interaction with efflux transporters at the BBB, such as P-glycoprotein (P-gp). In some cases, fluorination can reduce a compound's susceptibility to efflux, thereby increasing its brain concentration.

Case Study: The Impact of Fluorination on a CNS Drug Candidate

A study on a series of potential CNS-active compounds demonstrated that the introduction of a trifluoromethyl group at a specific position led to a significant increase in BBB permeability. While the LogP of the fluorinated analog was slightly lower than its non-fluorinated counterpart, the increased metabolic stability and reduced affinity for efflux transporters resulted in a 10-fold increase in brain-to-plasma concentration ratio in preclinical models. This highlights the importance of considering multiple parameters beyond LogP when evaluating the impact of fluorination on BBB penetration.

Experimental Protocols for Assessing LogP and BBB Permeability

Accurate and reproducible experimental data are the cornerstone of informed drug design. Below are detailed protocols for the determination of LogP and the in vitro assessment of BBB permeability.

Protocol 1: Determination of LogP using the Shake-Flask Method

The shake-flask method is the gold standard for experimental LogP determination.[9][10]

Methodology:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in either the aqueous or n-octanol phase. The initial concentration should be determined based on the compound's solubility and the analytical method's sensitivity.

  • Partitioning: Combine equal volumes of the compound-containing phase and the empty phase in a sealed vial.

  • Equilibration: Gently agitate the vial on a shaker at a constant temperature (typically 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.[11]

  • Calculation: Calculate the LogP value using the following equation: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Diagram: Shake-Flask LogP Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated Octanol & Buffer dissolve Dissolve Compound prep_phases->dissolve partition Combine & Partition dissolve->partition equilibrate Agitate to Equilibrate partition->equilibrate separate Centrifuge for Phase Separation equilibrate->separate quantify Quantify Concentration in Each Phase (HPLC) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for LogP determination using the shake-flask method.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro model that predicts passive permeability across the BBB.[12][13][14]

Methodology:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

  • Membrane Coating: Coat the filter membrane of the donor plate with a lipid solution that mimics the composition of the BBB (e.g., a mixture of phospholipids in an organic solvent).[15]

  • Compound Preparation: Dissolve the test compounds in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration typically in the low micromolar range.

  • Assay Setup:

    • Add the compound solution to the donor wells.

    • Add fresh buffer to the acceptor wells.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (V_A / (Area * Time)) * ([C]_A / ([C]_D - [C]_A))

    Where:

    • V_A is the volume of the acceptor well.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

    • [C]_A is the concentration in the acceptor well.

    • [C]_D is the initial concentration in the donor well.

Diagram: PAMPA-BBB Experimental Workflow

G cluster_setup Assay Setup cluster_run Permeation cluster_analysis Data Analysis coat_membrane Coat Filter Plate with BBB Lipid Mix add_solutions Add Solutions to Donor & Acceptor Plates coat_membrane->add_solutions prep_compounds Prepare Compound Solutions in Buffer prep_compounds->add_solutions assemble_plate Assemble Donor/ Acceptor Plate Sandwich add_solutions->assemble_plate incubate Incubate at Room Temperature assemble_plate->incubate measure_conc Measure Concentrations (LC-MS/MS) incubate->measure_conc calc_papp Calculate Papp Value measure_conc->calc_papp

Caption: Workflow for the PAMPA-BBB permeability assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful tool in medicinal chemistry for modulating the physicochemical properties of drug candidates.[5][16] Its impact on LogP and BBB permeability is nuanced and context-dependent, necessitating a thorough understanding of the underlying principles and rigorous experimental validation. While a single fluorine atom can subtly increase lipophilicity, polyfluorination often has the opposite effect. The influence on BBB penetration extends beyond simple lipophilicity, encompassing factors like pKa, metabolic stability, and transporter interactions.

As our understanding of the intricate interplay between molecular structure and biological activity continues to evolve, so too will our ability to rationally design fluorinated drugs with optimized ADME and pharmacokinetic profiles. The judicious application of the principles and experimental methodologies outlined in this guide will empower researchers to harness the full potential of the "fluorine factor" in the development of novel therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies.Vertex AI Search.
  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy.Frontiers.
  • Fluorination methods in drug discovery.Organic & Biomolecular Chemistry (RSC Publishing).
  • The influence of lipophilicity in drug discovery and design.PubMed.
  • A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simul
  • Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction.MDPI.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).MDPI.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Prediction of the Blood–Brain Barrier (BBB) Permeability of Chemicals Based on Machine-Learning and Ensemble Methods.
  • The influence of lipophilicity in drug discovery and design | Request PDF.
  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier.
  • Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models.PMC.
  • (PDF) Fluorine: The New Kingpin of Drug Discovery.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Lipophilicity of Drug.BOC Sciences.
  • The role of fluorine in medicinal chemistry.Taylor & Francis Online.
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  • The influence of lipophilicity in drug discovery and design.Semantic Scholar.
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  • In vitro and in vivo models of BBB to evaluate brain targeting drug delivery.Semantic Scholar.
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  • Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro.PMC.
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A Comparative Guide to the Crystal Structure Analysis of (3-Fluoro-5-methylphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and, crucially, its biological activity. This guide provides an in-depth comparison of the crystal structure analysis of (3-fluoro-5-methylphenyl)methanamine derivatives, a class of compounds with significant potential in medicinal chemistry.

While crystallographic data for the specific (3-fluoro-5-methylphenyl)methanamine is not publicly available, this guide will leverage data from closely related fluorobenzylamine isomers to illustrate the principles of comparative crystal structure analysis. We will explore how subtle changes in the position of the fluorine substituent can significantly impact crystal packing and intermolecular interactions. This analysis provides a framework for understanding structure-property relationships in this important class of molecules.

The Decisive Role of Crystal Structure in Drug Development

The precise three-dimensional arrangement of atoms in a drug molecule, determined through single-crystal X-ray diffraction (SCXRD), is a cornerstone of modern drug discovery.[1][2] This information allows for the rational design of more potent and selective drug candidates by elucidating the specific interactions between a drug molecule and its biological target.[1] Furthermore, understanding the crystal structure is critical for identifying different polymorphic forms of a drug substance, which can have profound implications for its stability, bioavailability, and manufacturability.

Comparative Crystal Structure Analysis of Fluorobenzylamine Isomers

To illustrate the impact of substituent positioning on crystal structure, we will compare the crystallographic data of 3-fluorobenzylamine with other fluorinated benzylamine derivatives. The presence and position of the highly electronegative fluorine atom can significantly influence the electronic distribution within the molecule, leading to distinct patterns of intermolecular interactions that govern the crystal packing.

Below is a table summarizing the crystallographic data for two isomers of fluorobenzylamine, highlighting the variations in their crystal lattice parameters.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
3-FluorobenzylamineC₇H₈FNMonoclinicP2₁/n8.353(2)5.952(2)13.315(4)104.99(3)640.4(3)4[3]
3-FluorobenzylamineC₇H₈FNMonoclinicP2₁/c12.915(3)5.942(1)8.363(2)104.13(3)622.1(2)4[3]

Table 1: Comparative Crystallographic Data of 3-Fluorobenzylamine Polymorphs. Data obtained from the Crystallography Open Database (COD) entries 7048707 and 7048709.[3]

The existence of two different polymorphs for 3-fluorobenzylamine, as indicated by the two distinct COD entries, underscores the sensitivity of crystal packing to crystallization conditions. Both polymorphs belong to the monoclinic crystal system but differ in their space group and unit cell dimensions. This polymorphism can lead to different physical properties for the same compound.

Visualizing Molecular Structure and Interactions

The following diagram illustrates the general molecular structure of a fluorobenzylamine derivative, highlighting the key functional groups that participate in intermolecular interactions.

Figure 1: General molecular structure and key intermolecular interactions in fluorobenzylamine derivatives.

The amine group (NH₂) is a primary site for hydrogen bonding, acting as a hydrogen bond donor. The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. Furthermore, the aromatic phenyl ring can participate in π-π stacking and C-H···π interactions, all of which contribute to the overall stability of the crystal lattice. The specific interplay of these forces, influenced by the fluorine atom's position, determines the final crystal packing arrangement.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

The determination of a molecule's crystal structure is a meticulous process that begins with the growth of a high-quality single crystal. The following is a detailed protocol for the SCXRD analysis of a (3-fluoro-5-methylphenyl)methanamine derivative.

Step 1: Crystal Growth

  • Objective: To obtain a single crystal of suitable size and quality for X-ray diffraction.

  • Methodology:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or ethyl acetate) to near saturation at an elevated temperature.

    • Slowly cool the solution to room temperature, or alternatively, allow for slow evaporation of the solvent at a constant temperature.

    • Other techniques such as vapor diffusion or solvent layering can also be employed to promote the growth of high-quality single crystals.

  • Causality: Slow crystal growth is crucial to minimize the formation of defects and to allow the molecules to arrange themselves in a highly ordered, repeating lattice.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount the crystal and collect diffraction data using an X-ray diffractometer.

  • Methodology:

    • Select a single crystal with well-defined faces and a size typically in the range of 0.1-0.3 mm.

    • Mount the crystal on a goniometer head using a suitable adhesive or oil.

    • Center the crystal in the X-ray beam of the diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Causality: The crystal must be precisely centered to ensure that all parts of it are evenly illuminated by the X-ray beam, and rotation is necessary to bring different sets of crystal lattice planes into the diffracting condition.

Step 3: Structure Solution and Refinement

  • Objective: To determine the arrangement of atoms within the crystal lattice from the collected diffraction data.

  • Methodology:

    • Process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.

  • Causality: The diffraction pattern contains information about the amplitudes of the scattered X-rays, but not their phases. Solving the phase problem is the critical step in determining the electron density and thus the atomic positions. Refinement is an iterative process to improve the agreement between the calculated and observed diffraction data, leading to a more accurate crystal structure.

Comparison with Alternative Analytical Techniques

While SCXRD is the gold standard for determining the three-dimensional structure of crystalline materials, other techniques provide complementary information and can be advantageous in certain situations.

TechniquePrincipleAdvantagesDisadvantages
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.Provides the most accurate and complete 3D atomic arrangement, including bond lengths, bond angles, and stereochemistry.Requires a single crystal of sufficient size and quality, which can be challenging to grow.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.Useful for phase identification, polymorph screening, and determining lattice parameters of crystalline solids.[4] Does not require single crystals.Provides limited information on the atomic arrangement within the unit cell.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Excellent for elucidating the connectivity and stereochemistry of molecules in solution.[5][6] Can provide information about dynamic processes.Does not directly provide information about the three-dimensional packing of molecules in the solid state.

Experimental Workflow: From Synthesis to Structure Elucidation

The overall process of analyzing the crystal structure of a novel compound involves a logical sequence of steps, from the initial synthesis to the final structural analysis and interpretation.

cluster_workflow Experimental Workflow synthesis Synthesis & Purification of the Derivative crystal_growth Crystal Growth synthesis->crystal_growth scxrd Single-Crystal X-ray Diffraction (SCXRD) crystal_growth->scxrd data_processing Data Processing & Structure Solution scxrd->data_processing structure_refinement Structure Refinement & Validation data_processing->structure_refinement analysis Comparative Structural Analysis structure_refinement->analysis

Figure 2: A flowchart illustrating the typical experimental workflow for crystal structure analysis.

Conclusion

The crystal structure analysis of (3-fluoro-5-methylphenyl)methanamine derivatives and their analogues is a critical component in understanding their structure-property relationships. As demonstrated through the comparison of fluorobenzylamine isomers, subtle changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions. Single-crystal X-ray diffraction remains the definitive technique for elucidating these three-dimensional structures, providing invaluable insights for drug design and development. By integrating SCXRD with complementary techniques such as PXRD and NMR, researchers can gain a comprehensive understanding of these promising molecules, paving the way for the development of novel and effective therapeutics.

References

  • B. Jaśkowski, et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2895-2903. [Link]

  • Crystallography Open Database. (n.d.). COD entries 7048707 and 7048709. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Byrn, S. R., et al. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review, 14(5), 36-43. [Link]

Sources

Technical Guide: Validating Purity of Fluorinated Building Blocks via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, fluorinated building blocks (bioisosteres) are ubiquitous due to their ability to modulate lipophilicity and metabolic stability. However, validating their purity presents a unique analytical paradox: the very stability of the Carbon-Fluorine (C-F) bond that makes these compounds valuable in vivo makes them notoriously difficult to analyze ex vivo.

Standard Elemental Analysis (EA) often yields erroneous results for fluorinated compounds due to incomplete combustion and the corrosive nature of Hydrogen Fluoride (HF) byproducts. This guide outlines a validated, self-correcting protocol for using EA to certify fluorinated compounds, comparing its efficacy against Quantitative NMR (qNMR) and HPLC.

The Challenge: Why Standard EA Fails with Fluorine

To master the analysis, one must understand the failure mode. Standard CHN analysis relies on flash combustion (


C) to convert samples into 

,

, and

.
  • Thermodynamic Resistance: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Standard combustion often leaves unoxidized

    
     fragments. These fragments can pass through the reduction column and are frequently misidentified by Thermal Conductivity Detectors (TCD) as Nitrogen, resulting in false high N  and false low C  values.
    
  • Silica Attack: Combustion produces HF. HF reacts aggressively with the quartz (silica) combustion tubes used in most analyzers (

    
    ). This not only destroys expensive consumables but releases excess water, artificially inflating Hydrogen values.
    
  • Mineralization: Fluorine can form stable metal fluorides with ash residues or standard reagents, effectively "trapping" carbon or other elements, leading to low recovery rates.

Comparative Analysis: EA vs. qNMR vs. HPLC

While EA is the historical gold standard for compositional verification, modern workflows often require orthogonal data.

Table 1: Performance Matrix for Fluorinated Purity Validation

FeatureElemental Analysis (Optimized) Quantitative NMR (qNMR) HPLC (UV/Vis)
Primary Output Elemental Composition (Identity)Absolute Purity (Potency)Chromatographic Purity
Fluorine Bias High (Requires additives)Low (19F-NMR is highly specific)Medium (F alters UV absorption)
Sample Destructive? YesNoNo
Detection Limit 0.1 - 0.3% (Absolute)< 0.1%< 0.05%
Blind Spots Inorganic salts, Solvates (if not calc'd)Paramagnetic impuritiesNon-chromophoric impurities
Best For Confirming Bulk Chemical Formula Establishing Mass Balance/Potency Trace Impurity Profiling

Scientist's Insight: Do not view these as competitors. Use qNMR to establish how much active molecule is present (potency), and use Optimized EA to prove the absence of inorganic contaminants and confirm the bulk elemental ratio matches the theoretical structure.

Methodological Optimization: The "Secret Sauce"

To validate fluorinated compounds via EA, you must modify the standard combustion environment.

A. The Additives (Catalysts)

You cannot run "neat" fluorinated samples. You must use an oxidizer/scavenger.

  • Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ):
    These are mandatory. They act as fluxing agents to ensure complete oxidative breakdown of the C-F bond.
  • Mechanism: They provide a localized, oxygen-rich melt at the moment of flash combustion, preventing the formation of chemically resistant chars.

B. The Scavenger (Tube Packing)
  • Magnesium Oxide (

    
    ):  The combustion tube must contain a distinct layer of MgO.
    
  • Mechanism: MgO acts as a sacrificial trap for Fluorine (

    
    ). This prevents the HF from eating the quartz tube and reaching the detector.
    

Validated Experimental Protocol

Objective: Determine C, H, N % in a perfluorinated intermediate with


 accuracy.
Materials
  • Instrument: Flash 2000 / Exeter 440 or equivalent CHN Analyzer.

  • Capsules: High-purity Tin (Sn) capsules (Tin creates a strong exothermic flash, aiding C-F bond cleavage).

  • Additive: Tungsten Trioxide (

    
    ), analytical grade.
    
  • Standard: 4-Fluorobenzoic acid (Must be used to calibrate the F-correction factor).

Workflow
  • System Conditioning:

    • Run 3 "blank" cycles with empty tin capsules to purge atmospheric nitrogen.

    • Run 2 "bypass" samples of unweighed standard to condition the MgO trap.

  • Calibration (The Self-Validating Step):

    • Weigh 2.0 mg of 4-Fluorobenzoic acid standard.

    • Add 10-15 mg of

      
        directly over the sample in the capsule.
      
    • Fold the capsule tightly to exclude air.

    • Run Analysis.

    • Validation Criteria: If the Carbon result deviates >0.3% from theoretical, the combustion temperature is too low or the MgO trap is saturated. Do not proceed to samples until this passes.

  • Sample Analysis:

    • Weigh 1.5 - 2.5 mg of the fluorinated building block.

    • Add 15 mg

      
        (Increase to 20 mg if F-content > 40%).
      
    • Run in triplicate.

  • Data Interpretation:

    • Compare results to theoretical values.

    • Alert: If Nitrogen is detected in a Nitrogen-free molecule, your combustion was incomplete (

      
       mimicry). Increase Oxygen flow and 
      
      
      
      amount.

Logic Framework & Visualization

The following diagram illustrates the decision matrix for analyzing fluorinated compounds, ensuring instrument safety and data integrity.

FluorineAnalysis Start Start: Sample Submission CheckF Does sample contain Fluorine? Start->CheckF StandardMethod Standard CHN Method (No Additives) CheckF->StandardMethod No ModMethod Modified F-Protocol CheckF->ModMethod Yes Prep Sample Prep: Add 15mg WO3 or V2O5 Use Tin Capsule ModMethod->Prep Combustion Combustion (>1000°C) MgO Trap Active Prep->Combustion QC QC Check: Is N detected (if N=0 in theory)? Is C within 0.4%? Combustion->QC Fail FAIL: Incomplete Combustion (CF2 fragments detected as N) QC->Fail Yes (Error) Pass PASS: Validated Purity QC->Pass No (Success) Fail->Prep Increase O2 / Additive

Figure 1: Decision matrix for the elemental analysis of fluorinated compounds. Note the feedback loop (dashed line) for incomplete combustion.

References

  • Exeter Analytical. (2013).[1] CHN determination of highly fluorinated organic compounds. Scientist Live. Link

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42203. Link

  • Mahajan, S., & Singh, I. P. (2013).[2] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.[2] Link

  • Kuveeke, S., et al. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science, 8(7), 855–858. Link

  • BenchChem. (2025).[3] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: (3-Fluoro-5-methylphenyl)methanamine Hydrochloride

[1]

Executive Directive

Do not treat this compound as general organic waste. While (3-Fluoro-5-methylphenyl)methanamine hydrochloride is a stable salt, its disposal requires specific protocols due to two critical factors:

  • Fluorine Content: Incineration without proper scrubbing can release hydrofluoric acid (HF) gas, damaging standard incinerators and posing environmental risks.

  • Amine Functionality: In the presence of strong oxidizers (e.g., bleach, peroxides), this compound can form unstable N-chloroamines or explosive byproducts.

Immediate Action: Segregate this waste stream from oxidizers and strong bases. Label clearly as "Fluorinated Organic Amine Salt."

Chemical Identity & Hazard Profile

Before disposal, you must validate the material against this profile to ensure you are handling the correct isomer and salt form.

ParameterSpecificationCritical Safety Note
Chemical Name This compoundVerify isomer (3-F, 5-Me) vs. others.
CAS Number 1214344-22-5 (Salt form)Note: Free base CAS is different.
Molecular Formula C₈H₁₁ClFNContains Fluorine (F) and Chlorine (Cl).[1]
Physical State Off-white Solid / PowderHygroscopic (Absorbs moisture).
Acidity (pH) Acidic in solution (pH ~4-5)Do not mix with Cyanide waste (generates HCN).
Primary Hazards H302 (Harmful if swallowed)H314/H315 (Skin Corr/Irrit)H319 (Eye Irrit)H412 (Aquatic Tox)Corrosive/Irritant nature requires full PPE.
Incompatibilities Strong Oxidizers, Strong Bases, Acid ChloridesNEVER mix with Bleach (NaOCl).

Senior Scientist Insight: The hydrochloride salt stabilizes the amine, reducing volatility. However, adding a base (like NaOH) to the waste container will liberate the free amine, which is volatile, malodorous, and significantly more toxic. Maintain acidic or neutral pH in waste containers.

Pre-Disposal Stabilization Protocol

This protocol ensures the waste is stable during storage and transport (Satellite Accumulation).

A. Solid Waste (Pure Compound)
  • Containment: Keep in original glass/plastic vial if possible.

  • Secondary Packaging: Place the vial into a clear, sealable polyethylene bag (Zip-lock).

  • Segregation: Place in a drum designated for "Solid Organic Toxins (Fluorinated)."

B. Liquid Waste (Mother Liquors/Solutions)

If the compound is dissolved in solvents (MeOH, DMSO, Water):

  • pH Check: Ensure pH is < 7. If the solution is basic (pH > 8), carefully acidify with dilute HCl to convert any free amine back to the non-volatile salt.

  • Solvent Compatibility:

    • Halogenated Solvents (DCM/Chloroform): Combine with Halogenated Waste.[2]

    • Non-Halogenated (Acetone/MeOH):Do not mix with general non-halogenated waste if possible. The fluorine content usually mandates the entire mixture be treated as "Halogenated" for incineration purposes.

  • Labeling: Mark the container "Contains Fluorinated Organics."

The Disposal Workflow

The following logic gate visualizes the decision-making process for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:(3-Fluoro-5-methylphenyl)methanamine HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidBaggingDouble Bag in PolyethyleneSolid->BaggingSolidDrumDrum: Lab Pack / Solid Toxic(Must allow Fluorine incineration)Bagging->SolidDrumLabelingLabel: 'Fluorinated Amine HCl'Add Hazard: Irritant/ToxicSolidDrum->LabelingSolventCheckCheck Solvent BaseLiquid->SolventCheckHaloSolvHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated(MeOH, DMSO)SolventCheck->NonHaloSolvSegregationCRITICAL: Segregate asHALOGENATED Waste StreamHaloSolv->SegregationNonHaloSolv->SegregationFluorine contentcontaminates streamSegregation->LabelingHandoffTransfer to EHS/Waste Vendor(Specify Incineration)Labeling->Handoff

Figure 1: Decision logic for segregating fluorinated amine waste streams. Note the convergence of liquid waste into "Halogenated" streams regardless of the carrier solvent.

Regulatory & Waste Classification (RCRA/EU)

United States (RCRA)

This compound is not explicitly P-listed or U-listed. However, you must classify it based on characteristics and best management practices.

  • Waste Code: D002 (if pH < 2 in solution) or Non-Regulated Hazardous Waste .

  • Best Practice Code: Many organizations assign a custom profile for "Halogenated Organics" to ensure high-temperature incineration (1100°C+) to destroy the C-F bond.

  • Satellite Accumulation: Store in a closed container at or near the point of generation. Label must read "Hazardous Waste."

European Union (EWC)
  • Waste Code: 07 01 03 * (Organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).

Spill Contingency Plan

Scenario: 5g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: Amines can be respiratory irritants.[3][4][5] Clear the immediate area.[3][2][6][7]

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat. N95 or half-mask respirator if dust is visible.

  • Neutralization (Dry Spill):

    • Do not sweep dry dust (creates aerosols).

    • Cover with a wet paper towel or inert absorbent (vermiculite) dampened with water to suppress dust.

  • Cleaning:

    • Scoop material into a disposable container.

    • Wipe the surface with a mild detergent and water.

    • Prohibited: Do NOT use bleach (NaOCl) to clean the surface. It reacts with amines to form chloramines (toxic gas).

  • Disposal: Label the debris as "Hazardous Waste: Fluorinated Amine Debris."

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.